Bassianolide
Description
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Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLDJERFENQ-GWUCKCKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Isolation of Bassianolide from Beauveria bassiana: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bassianolide, a cyclooligomer depsipeptide produced by the entomopathogenic fungus Beauveria bassiana. This compound is a significant secondary metabolite known for its insecticidal properties, making it a molecule of interest for researchers, scientists, and professionals in drug development and agriculture. This document details the experimental protocols for the fermentation of B. bassiana, followed by the extraction, purification, and structural elucidation of this compound. Furthermore, it explores its biological activity and proposed mechanism of action at the insect neuromuscular junction. Quantitative data are summarized in tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding.
Introduction to this compound
Beauveria bassiana is a ubiquitous fungus found in soils worldwide that acts as a parasite on various arthropod species, causing the "white muscadine disease" in insects.[1] This entomopathogenic fungus is a prolific producer of a diverse array of bioactive secondary metabolites, which are crucial for its virulence and pathogenic lifecycle.[2][3] Among these metabolites, this compound, a cyclooligomer depsipeptide, has garnered significant attention for its potent insecticidal activity.[4][5]
First reported in 1978, this compound is a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine.[6][7] Its biosynthesis is mediated by a nonribosomal peptide synthetase (NRPS), the bbBsls gene product.[4][5] The targeted inactivation of this gene abolishes this compound production, confirming its role as a key virulence factor in B. bassiana.[4][5] Beyond its insecticidal properties, this compound has also demonstrated potential as an antineoplastic agent, exhibiting cytotoxicity against various human tumor cell lines.[8] This guide will provide a comprehensive technical overview of the processes involved in obtaining and characterizing this promising natural product.
Experimental Protocols
Fungal Strain and Culture Conditions
The production of this compound commences with the cultivation of a high-yielding strain of Beauveria bassiana.
Protocol 2.1.1: Isolation and Maintenance of Beauveria bassiana
-
Isolation: Beauveria bassiana can be isolated from soil samples or infected insect cadavers.[9][10] Soil samples are typically serially diluted and plated on a selective medium such as DOC2.[9] Infected insects are surface-sterilized and placed on a nutrient agar (B569324) medium to allow the fungus to sporulate.
-
Culture Medium: For routine culture and spore production, Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar with yeast extract (SDAY) is commonly used.
-
Incubation: Cultures are incubated at 25-28°C in the dark for 10-14 days to allow for sufficient growth and conidiation.[10]
-
Storage: For long-term storage, conidia can be harvested and stored as a suspension in 50% glycerol (B35011) at -80°C.
Production of this compound via Fermentation
This compound can be produced through both solid-state and submerged fermentation of Beauveria bassiana.
Protocol 2.2.1: Solid-State Fermentation (SSF)
-
Substrate Preparation: A solid substrate, such as rice, wheat bran, or a mixture of agro-industrial residues, is moistened to approximately 40-60% moisture content and autoclaved.
-
Inoculation: The sterilized substrate is inoculated with a conidial suspension of B. bassiana (e.g., 1 x 10^7 conidia/g of substrate).
-
Incubation: The inoculated substrate is incubated at 25°C for 14 days. The substrate should be periodically agitated to ensure uniform fungal growth and aeration.
-
Harvesting: After incubation, the fungal biomass containing this compound is harvested for extraction.
Protocol 2.2.2: Submerged Fermentation (SmF)
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with B. bassiana conidia and incubating at 25-28°C on a rotary shaker (150-200 rpm) for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, with sucrose (B13894) and yeast extract being common carbon and nitrogen sources.
-
Fermentation: The production culture is incubated for 7-10 days at 25-28°C with continuous agitation (150-200 rpm).
-
Harvesting: The fungal mycelia are separated from the culture broth by filtration. Both the mycelia and the broth can be processed for this compound extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Use of solid state fermentation to produce Beauveria bassiana for the biological control of European corn borer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Solid-State Fermentation for Improved Conidia Production of Beauveria bassiana as a Mycoinsecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of conidia of Beauveria bassiana in solid-state culture: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. [Presynaptic effects of aminopyridines on the neuromuscular junction of vertebrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Bassianolide: A Key Secondary Metabolite in the Arsenal of Entomopathogenic Fungi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bassianolide (B19859), a cyclooctadepsipeptide produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii, stands out as a significant secondary metabolite with potent insecticidal and cytotoxic properties. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its biosynthesis, mechanism of action, and biological activities. Detailed experimental protocols for its extraction, purification, and bio-evaluation are presented, alongside quantitative data on its efficacy. Furthermore, this guide offers visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's role as a virulence factor and its potential for development into novel therapeutic and pest management agents.
Introduction
Entomopathogenic fungi, natural regulators of insect populations, deploy a sophisticated arsenal (B13267) of bioactive secondary metabolites to overcome their hosts. Among these, this compound has garnered significant attention for its role in fungal virulence.[1][2] Structurally, this compound is a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine.[3][4] Its production by Beauveria bassiana, a fungus widely used in biological control, underscores its importance in the fungus-insect interaction.[5][6] This guide aims to provide a detailed technical resource on this compound for the scientific community.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large, multifunctional enzyme known as a nonribosomal peptide synthetase (NRPS).[1][7] The gene encoding this enzyme in Beauveria bassiana is designated bbBsls.[2] The NRPS functions as an assembly line, iteratively incorporating and modifying the precursor molecules, D-2-hydroxyisovalerate and L-leucine, to construct the final cyclooctadepsipeptide structure.[2][5] Targeted gene inactivation of bbBsls has been shown to abolish this compound production, confirming its central role in the biosynthetic pathway.[2]
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, most notably its insecticidal and cytotoxic effects. Its role as a virulence factor in entomopathogenic fungi is well-established.[2]
Insecticidal Activity
This compound is toxic to a variety of insects, inducing paralysis and mortality.[4] Its primary mode of action is believed to be the disruption of neuromuscular function.[8]
| Insect Species | Assay Type | Metric | Value | Reference(s) |
| Bombyx mori (Silkworm) | Oral Administration | Atony Induction | 4 ppm | [9] |
| Bombyx mori (Silkworm) | Oral Administration | Lethal Dose | > 8 ppm | [9] |
| Bombyx mori (Silkworm) | Oral Administration | Atony Induction | 2 µ g/larva | [9] |
| Plutella xylostella | Topical Application | Mortality | Significant at 0.5 mg/ml | [10] |
| Spodoptera frugiperda | - | LC50 (of B. bassiana) | 1.42x10⁷ conidia/ml | [11] |
| Galleria mellonella | - | LC50 (of B. bassiana) | 2.47x10² conidia/ml | [12] |
Cytotoxic Activity
This compound has demonstrated significant cytotoxicity against various human cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |
| A549 | Lung Carcinoma | 7.24 | [13] |
| SK-OV-3 | Ovarian Cancer | 8.44 | [13] |
| HepG2 | Liver Cancer | 15.39 | [13] |
| HCT-15 | Colon Cancer | 6.40 | [13] |
| MCF-7 | Breast Cancer | 11.42 | [13] |
| MDA-MB-231 | Breast Cancer | 3.98 | [13] |
Ionophoric Properties
This compound acts as an ionophore, capable of forming complexes with cations and transporting them across biological membranes. This activity is thought to contribute to its biological effects by disrupting ion homeostasis.[13][14]
Mechanism of Action
The insecticidal action of this compound is primarily attributed to its effects on the neuromuscular junction. It inhibits muscle contractions induced by acetylcholine, a key neurotransmitter.[5] This disruption of neuromuscular transmission leads to paralysis and ultimately, the death of the insect. The ionophoric nature of this compound likely plays a role in this process by altering ion gradients across nerve and muscle cell membranes.[8][14]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Fungal Culture and this compound Production
-
Fungal Strain: Beauveria bassiana or other known this compound-producing fungi.
-
Culture Medium: Sabouraud Dextrose Agar (B569324) with Yeast Extract (SDAY) for initial culture and Potato Dextrose Broth (PDB) for liquid fermentation.
-
Incubation: Incubate agar plates at 25-28°C for 7-10 days until sporulation.
-
Liquid Fermentation: Inoculate PDB with a spore suspension (1x10⁷ spores/mL) and incubate at 25-28°C with shaking (150 rpm) for 10-14 days.
Extraction and Purification of this compound
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the mycelia and the broth separately with ethyl acetate (B1210297) or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major fractions.
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water. Monitor the elution at approximately 210 nm.
-
Collect the fractions corresponding to the this compound peak and confirm purity by analytical HPLC.
-
Insect Bioassays
-
Topical Application:
-
Dissolve purified this compound in a suitable solvent (e.g., acetone).
-
Apply a small volume (e.g., 1 µL) of different concentrations of the this compound solution to the dorsal thorax of the test insects.
-
Use a control group treated with the solvent only.
-
Monitor mortality daily for several days and calculate LD50 values.
-
-
Dietary Incorporation:
-
Incorporate various concentrations of this compound into the artificial diet of the test insects.
-
Provide the treated diet to the insects and a control group with an untreated diet.
-
Record mortality and any sublethal effects (e.g., reduced feeding, paralysis) over time to determine LC50 values.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Perspectives
This compound is a pivotal secondary metabolite in the biology of entomopathogenic fungi, contributing significantly to their virulence. Its potent insecticidal and cytotoxic activities make it a compelling candidate for the development of new biopesticides and anticancer drugs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its production through metabolic engineering, and exploring its synergistic effects with other compounds for enhanced efficacy in both agricultural and clinical applications.
References
- 1. Beauveria bassiana Culturing and Harvesting for Bioassays With House Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the ditrophic interaction between Beauveria bassiana and Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Relationship - this compound - inhibits - smooth muscle contraction [biokb.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of this compound, a cyclodepsipeptide, on drug-induced contractions of isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel bioassay to evaluate the potential of Beauveria bassiana strain NI8 and the insect growth regulator novaluron against Lygus lineolaris on a non-autoclaved solid artificial diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the time-concentration-mortality responses of Plutella xylostella larvae to the interaction of Beauveria bassiana with a nereistoxin analogue insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Bioassays of Beauveria bassiana Isolates against the Fall Armyworm, Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation and molecular docking studies of this compound from Lecanicillium lecanii against Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hexapoda.in [hexapoda.in]
- 12. researchgate.net [researchgate.net]
- 13. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Bassianolide: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide is a cyclooctadepsipeptide with significant insecticidal properties, first isolated from the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii.[1] Its unique structure and biological activity have garnered interest in the fields of agriculture for pest control and in pharmacology as a potential lead compound. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound.
Chemical Structure and Identification
This compound is a cyclic octadepsipeptide, meaning it is a cyclic molecule containing eight alternating amino acid and hydroxy acid residues, with at least one ester bond in the backbone. Specifically, it is a homodetic cyclic octadepsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and N-methyl-L-leucine.
Molecular Structure:
-
Systematic Name: (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
-
Molecular Formula: C₄₈H₈₄N₄O₁₂
-
Molecular Weight: 909.2 g/mol
Structural Diagram:
Caption: 2D representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as such.
| Property | Value | Source/Method |
| Molecular Formula | C₄₈H₈₄N₄O₁₂ | Mass Spectrometry |
| Molecular Weight | 909.2 g/mol | Calculated |
| Appearance | White solid | BOC Sciences |
| Melting Point | Not experimentally determined | - |
| Boiling Point | 1015.6 ± 65.0 °C | Predicted |
| Solubility | Soluble in ethanol (B145695), methanol (B129727), DMF, and DMSO. | Bioaustralis Fine Chemicals |
| LogP (Octanol-Water Partition Coefficient) | 10.1 | Predicted |
| Stability | Stable for ≥ 4 years at -20°C. Sensitive to high temperatures and extreme pH. | Cayman Chemical, General knowledge on peptides |
| CAS Number | 64763-82-2 | - |
Experimental Protocols
Isolation and Purification of this compound from Beauveria bassiana
This protocol is a generalized procedure based on methods for the extraction of secondary metabolites from fungal cultures.
a) Fungal Culture:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth) with a high-yielding strain of Beauveria bassiana.
-
Incubate the culture at 25-28°C for 10-14 days with shaking (150 rpm) to ensure aeration and homogenous growth.
b) Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Dry the mycelia (e.g., by lyophilization or air drying).
-
Extract the dried mycelia with methanol or ethyl acetate (B1210297) (3 x volume of mycelia) with vigorous shaking for 2-4 hours.
-
Filter the mixture to remove mycelial debris.
-
Concentrate the solvent extract in vacuo using a rotary evaporator to obtain a crude extract.
c) Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions enriched with this compound and concentrate.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Perform final purification using a reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Remove the solvent by lyophilization to obtain pure this compound.
-
Caption: Workflow for the isolation and purification of this compound.
Characterization by UPLC-Q-Orbitrap MS
This method is adapted from a published protocol for the rapid analysis of this compound.
-
Sample Preparation: Dissolve the purified this compound in 70% ethanol to a concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 150-1500.
-
Resolution: 70,000.
-
Collision Energy: Optimized for fragmentation of the [M+H]⁺ ion of this compound (m/z 909.6).
-
Biological Activity and Signaling Pathway
The primary insecticidal action of this compound is attributed to its effect on the neuromuscular junction. It is thought to act as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs).
Proposed Signaling Pathway of this compound Action
This compound's inhibitory effect on muscarinic receptors likely involves the Gi/o signaling pathway. The binding of this compound to the receptor is hypothesized to prevent the dissociation of the Gi protein, thus inhibiting the downstream signaling cascade.
Caption: Proposed inhibitory signaling pathway of this compound at the neuromuscular junction.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activity and complex chemical structure. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in both agriculture and medicine. The development of robust analytical and purification methods will be crucial for advancing our understanding of this fascinating natural product.
References
Beyond Verticillium lecanii: An In-depth Technical Guide to Alternative Natural Producers of Bassianolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bassianolide, a cyclooctadepsipeptide with significant insecticidal and potential therapeutic properties, has historically been associated with the entomopathogenic fungus Verticillium lecanii. However, a growing body of research has identified other fungal species capable of producing this complex secondary metabolite. This technical guide provides a comprehensive overview of the known natural producers of this compound beyond V. lecanii, with a primary focus on Beauveria bassiana and emerging evidence for its presence in select Fusarium species. This document details quantitative data on this compound production, outlines experimental protocols for its cultivation, extraction, and analysis, and visualizes the key biosynthetic and regulatory pathways. The objective is to equip researchers and drug development professionals with the critical information required to explore and exploit these alternative fungal sources for this compound discovery and production.
Introduction to this compound and Its Significance
This compound is a cyclic octadepsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine. Its potent insecticidal activity has made it a subject of interest for the development of novel biopesticides. Beyond its agricultural applications, this compound has demonstrated a range of other biological activities, including anthelmintic and potential anticancer properties, making it a valuable lead compound for drug discovery and development. While initially isolated from Verticillium lecanii, the exploration of other microbial sources is crucial for identifying strains with higher yields, novel structural analogs, and more amenable fermentation characteristics.
Confirmed and Potential Natural Producers of this compound
While Verticillium lecanii remains a known producer, research has confirmed and suggested other fungal genera as sources of this compound and related compounds.
Beauveria bassiana
Beauveria bassiana, a widely recognized entomopathogenic fungus, is a well-documented and significant producer of this compound.[1][2][3] The biosynthesis of this compound in B. bassiana is catalyzed by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[4][5] This fungus is considered a primary alternative source to V. lecanii for this compound production.
Fusarium Species
Several species within the genus Fusarium have been identified as producers of this compound-like compounds and, in some cases, this compound itself. Notably, Fusarium avenaceum, Fusarium acuminatum, and Fusarium subglutinans have been shown to produce a variety of enniatins and other cyclodepsipeptides, with some studies reporting the detection of this compound-like molecules.[6] However, quantitative data specifically for this compound production in these species remains limited in the currently available literature.
Isaria and Metarhizium Species
Despite being significant genera of entomopathogenic fungi known for producing a diverse array of secondary metabolites, there is currently a lack of direct scientific evidence to confirm Isaria (formerly Paecilomyces) and Metarhizium species as natural producers of this compound. While these fungi are known to produce other cyclic depsipeptides, this compound has not been definitively identified from these genera in the reviewed literature.
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the substrate used for fermentation.
Table 1: Quantitative Production of this compound in Beauveria bassiana
| Strain/Sample Type | Production Yield | Analytical Method | Reference |
| B. bassiana 331R-infected Tenebrio molitor larvae | 20.6–51.1 µg/g | UPLC-Q-Orbitrap MS | [7][8] |
Note: Quantitative data for this compound production in Fusarium species is not yet well-documented in publicly available research. The focus remains on "this compound-like" compounds within a broader class of cyclodepsipeptides.
Experimental Protocols
Fungal Culture and Fermentation for this compound Production
Optimizing culture conditions is critical for maximizing the yield of secondary metabolites like this compound. While specific conditions for this compound are often proprietary or strain-dependent, the following provides a general framework based on the cultivation of Beauveria bassiana.
Protocol 4.1.1: Liquid State Fermentation of Beauveria bassiana
-
Inoculum Preparation:
-
Grow B. bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days, or until sufficient sporulation is observed.[7]
-
Harvest conidia by flooding the plate with a sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust the suspension to a final concentration of 1 x 10⁷ conidia/mL in sterile distilled water.
-
-
Fermentation:
-
Prepare the production medium. A suitable basal medium can be Sabouraud Dextrose Broth (SDB). For enhanced secondary metabolite production, a medium with a high carbon-to-nitrogen (C/N) ratio is often beneficial.[7][9] A C:N ratio of approximately 10:1 has been suggested for B. bassiana.
-
Inoculate the sterile liquid medium with the spore suspension (e.g., a 1% v/v inoculum).
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 7-14 days.[7] The optimal incubation time will vary between strains.
-
Protocol 4.1.2: Solid State Fermentation of Beauveria bassiana
-
Substrate Preparation:
-
Use a solid substrate such as rice, wheat bran, or a mixture of agro-industrial residues.[10]
-
Moisten the substrate to approximately 50-60% (w/w) with a nutrient solution (e.g., a solution containing yeast extract and mineral salts).
-
Sterilize the moistened substrate by autoclaving.
-
-
Inoculation and Incubation:
-
Inoculate the sterile substrate with a conidial suspension of B. bassiana.
-
Incubate at 25-28°C for 14-21 days, or until the fungus has fully colonized the substrate. Maintain a high humidity environment.
-
Extraction of this compound from Fungal Cultures
Protocol 4.2.1: Extraction from Liquid Culture
-
Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Extract the mycelial biomass separately by homogenizing it in a solvent like methanol (B129727) or acetone, followed by filtration and evaporation of the solvent.
Protocol 4.2.2: Extraction from Solid Culture/Infected Insect Larvae
-
Dry the colonized solid substrate or infected insect larvae (e.g., by lyophilization).
-
Grind the dried material into a fine powder.
-
For infected larvae, a 70% ethanol (B145695) solution can be used for extraction, followed by ultrasonic treatment for approximately 30 minutes.[7][8]
-
For solid substrate, extract the powder with a suitable organic solvent (e.g., ethyl acetate or methanol) by maceration or sonication.
-
Filter the extract to remove solid debris.
-
Evaporate the solvent under reduced pressure to yield the crude extract.
Quantification of this compound by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.
Protocol 4.3.1: Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
UPLC-MS/MS Conditions (General Guidance):
-
Column: A reversed-phase column, such as a C8 or C18, is suitable for the separation of cyclodepsipeptides.[6][11]
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid, is commonly used.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined using a pure standard. For this compound ([M+H]⁺, m/z 909.6), characteristic product ions would be monitored.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound at a range of concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Biosynthetic and Signaling Pathways
This compound Biosynthesis in Beauveria bassiana
The biosynthesis of this compound in B. bassiana is a well-characterized example of nonribosomal peptide synthesis. The core enzyme is the this compound synthetase (BbBsls), a large, multi-domain NRPS.
Caption: Biosynthetic pathway of this compound via the nonribosomal peptide synthetase (NRPS) BbBsls.
Key Signaling Pathways Regulating Secondary Metabolism in Beauveria bassiana
The production of secondary metabolites in fungi is tightly regulated by complex signaling networks in response to environmental cues. While the specific regulation of the bbBsls gene is not fully elucidated, general pathways known to influence secondary metabolism in B. bassiana include the MAPK and cAMP signaling cascades.
5.2.1. Mitogen-Activated Protein Kinase (MAPK) Signaling
MAPK pathways are crucial for sensing and responding to various environmental stresses, which can in turn affect secondary metabolite production. The Hog1 pathway, for instance, is critical for osmoregulation and stress response.[12]
Caption: Generalized MAPK signaling pathway involved in stress response and secondary metabolism.
5.2.2. cAMP Signaling Pathway
The cAMP-PKA pathway is a central signaling cascade that regulates growth, development, and the production of secondary metabolites in response to nutrient availability and other signals.[8]
Caption: Overview of the cAMP-PKA signaling pathway regulating fungal development and metabolism.
Conclusion
Beauveria bassiana stands out as a significant and well-validated natural producer of this compound beyond Verticillium lecanii. The identification of the bbBsls gene and the elucidation of its biosynthetic pathway provide a solid foundation for genetic engineering and fermentation optimization efforts to enhance this compound yields. While some Fusarium species show promise as potential producers of this compound or its analogs, further research is required to confirm their identity and quantify production levels. Currently, there is no substantial evidence to support this compound production in Isaria or Metarhizium species. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to harness these alternative fungal sources for the discovery and development of this compound-based products in the agricultural and pharmaceutical sectors. Continued exploration of fungal biodiversity, coupled with advanced analytical and molecular techniques, will undoubtedly uncover new sources and analogs of this important bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the Hog1 MAPK pathway in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bassianolide Biosynthesis Pathway and its Genetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide (B19859) is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana and other fungal species.[1][2][3] It is a well-established virulence factor, contributing significantly to the fungus's insecticidal activity.[1][3][4] Beyond its role in insect pathogenesis, this compound has garnered interest for its potential pharmacological applications, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic underpinnings, and detailed experimental protocols for its study.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis. The core of this pathway is a large, multifunctional enzyme known as this compound Synthetase (BbBsls), a non-ribosomal peptide synthetase (NRPS).[1][3][4] The genetic blueprint for this enzyme is the bbBsls gene.[1][4][5]
The synthesis is an iterative process that begins with two primary precursors: D-2-hydroxyisovalerate and L-leucine.[1][4] The BbBsls enzyme catalyzes the formation of a dipeptidol monomer intermediate from these precursors. This monomer is then recursively condensed four times to create the final cyclic tetrameric ester structure of this compound.[1][4]
The BbBsls enzyme is a modular protein, with specific domains responsible for each step of the synthesis. The domain architecture is crucial for the correct assembly of the final product.
Quantitative Data on this compound Production
The production of this compound can vary significantly depending on the fungal strain and culture conditions. Quantitative analysis is crucial for understanding the regulation of its biosynthesis and for optimizing its production for biotechnological applications.
| Parameter | Value | Organism/Condition | Reference |
| Production in vivo | 20.6–51.1 µg/g | Beauveria bassiana-infected Tenebrio molitor larvae | [6] |
| Comparative Production | Strains Bb6, Bb12, and Bb15 showed higher levels of acaricidal compounds. | Various Beauveria bassiana strains against Tetranychus truncatus | [7] |
| Gene Expression | The bbBsls gene is a key virulence factor. | Beauveria bassiana | [8] |
Note: Specific enzyme kinetic parameters (Km and Vmax) for the individual domains of this compound Synthetase (BbBsls) are not extensively reported in publicly available literature and represent a potential area for future research.
Experimental Protocols
Gene Knockout of bbBsls via Agrobacterium-mediated Transformation
This protocol describes the targeted inactivation of the bbBsls gene in Beauveria bassiana to confirm its role in this compound production.
Materials:
-
Beauveria bassiana wild-type strain
-
Agrobacterium tumefaciens strain (e.g., AGL1)
-
Binary vector with a selection marker (e.g., herbicide resistance gene)
-
Induction medium (IM)
-
Co-cultivation plates
-
Selection medium containing the appropriate selective agent
-
PCR reagents and primers specific for bbBsls and the selection marker
Procedure:
-
Vector Construction: Flanking regions (left and right borders) of the bbBsls gene are amplified by PCR and cloned into the binary vector containing the selection marker.
-
Agrobacterium Preparation: The constructed vector is transformed into A. tumefaciens. A single colony is grown in liquid medium to an OD600 of 0.8.
-
Beauveria bassiana Spore Suspension: Prepare a spore suspension of the wild-type strain at a concentration of 1x10^6 spores/mL.
-
Co-cultivation: Mix the A. tumefaciens culture and the B. bassiana spore suspension. Spread the mixture onto co-cultivation plates containing induction medium. Incubate at 28°C for 48 hours.
-
Selection of Transformants: Transfer the co-cultivation plates to a selection medium containing the selective agent. Incubate until transformant colonies appear.
-
Verification: Isolate genomic DNA from putative transformants. Perform PCR to confirm the integration of the selection marker and the disruption of the bbBsls gene.
HPLC-MS Analysis of this compound
This protocol outlines the extraction and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Fungal culture (liquid or solid)
-
Ethyl acetate (B1210297)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound analytical standard
-
HPLC-MS system with a C18 column
Procedure:
-
Extraction:
-
Liquid Culture: Partition the culture filtrate with an equal volume of ethyl acetate. Collect the organic phase.
-
Solid Culture: Extract the fungal biomass with ethyl acetate.
-
-
Sample Preparation: Evaporate the ethyl acetate extract to dryness under reduced pressure. Reconstitute the residue in a known volume of methanol.
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.
-
Detection: Mass spectrometer set to detect the specific m/z of this compound.
-
-
Quantification: Generate a standard curve using the this compound analytical standard. Calculate the concentration of this compound in the samples based on the peak area.
Conclusion
The study of the this compound biosynthesis pathway offers valuable insights into the intricate world of fungal secondary metabolism and its role in ecological interactions. The methodologies outlined in this guide provide a framework for researchers to further investigate this important natural product, from its genetic origins to its quantitative production and potential applications. As a potent insecticidal agent and a molecule with other underexplored bioactivities, this compound remains a compelling target for future research in drug discovery and development.
References
- 1. Metabolomic Analysis Demonstrates the Impacts of Polyketide Synthases PKS14 and PKS15 on the Production of Beauvericins, this compound, Enniatin A, and Ferricrocin in Entomopathogen Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 3. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 4. scispace.com [scispace.com]
- 5. Optimization of Solid-State Fermentation for Improved Conidia Production of Beauveria bassiana as a Mycoinsecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic virulence features of Beauveria bassiana as a biocontrol agent for the mountain pine beetle population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Metabolomic diversity of local strains of Beauveria bassiana (Balsamo) Vuillemin and their efficacy against the cassava mite, Tetranychus truncatus Ehara (Acari: Tetranychidae)” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Entomopathogenic Fungus Beauveria bassiana Shows Its Toxic Side within Insects: Expression of Genes Encoding Secondary Metabolites during Pathogenesis | MDPI [mdpi.com]
Bassianolide: A Comprehensive Review of a Promising Fungal Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide, a cyclooctadepsipeptide, is a secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana and Verticillium lecanii[1][2]. Since its initial isolation and characterization, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This comprehensive review aims to provide a detailed technical guide on the current state of this compound research, covering its biosynthesis, multifaceted biological effects, and the experimental methodologies employed in its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science.
Chemical Structure and Properties
This compound is a cyclic ester-containing peptide, specifically a cyclooctadepsipeptide. Its structure consists of a repeating tetramer of D-α-hydroxyisovaleric acid and L-N-methyl-leucine[2]. This unique cyclic structure is crucial for its biological activities, particularly its ability to act as an ionophore.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H84N4O12 | [2] |
| Molecular Weight | 909.2 g/mol | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and chloroform |
Biosynthesis
This compound is synthesized non-ribosomally by a large multifunctional enzyme called this compound synthetase (BSLS), a type of non-ribosomal peptide synthetase (NRPS)[3][4]. The biosynthetic gene cluster responsible for its production has been identified and characterized in Beauveria bassiana[3][4].
The biosynthesis begins with the activation of L-leucine and D-α-hydroxyisovaleric acid by the adenylation (A) domains of the BSLS. The activated monomers are then loaded onto the thiolation (T) domains. The condensation (C) domains catalyze the formation of the ester and peptide bonds, elongating the chain. Finally, the thioesterase (TE) domain catalyzes the cyclization and release of the mature this compound molecule.
Figure 1: Simplified workflow of this compound biosynthesis by NRPS.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, including insecticidal, anticancer, and ionophoric properties.
Insecticidal Activity
This compound is a potent insecticide against a variety of insect pests[1][4]. Its primary mode of action is believed to be the disruption of neuromuscular function by acting on ion channels[5]. It is thought to interfere with the normal flow of ions across nerve and muscle cell membranes, leading to paralysis and death of the insect.
Table 2: Insecticidal Activity of this compound against Various Insect Pests
| Insect Species | Assay Type | LC50 / LD50 | Reference |
| Plutella xylostella (Diamondback moth) | Leaf dip bioassay | 0.5 mg/ml (significant mortality) | [6] |
| Spodoptera frugiperda (Fall armyworm) | Topical application | Not specified | |
| Galleria mellonella (Greater wax moth) | Injection | Not specified | [7] |
| Tenebrio molitor (Yellow mealworm) | Not specified | LC50 = 3.9 x 10² conidia/ml (for B. bassiana) | [7] |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various human cancer cell lines.
Table 3: In Vitro Anticancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | 7.24 | |
| SK-OV-3 | Ovarian Cancer | 8.44 | |
| HepG2 | Hepatocellular Carcinoma | 15.39 | |
| HCT-15 | Colon Cancer | 6.40 | |
| MCF-7 | Breast Cancer | 11.42 | |
| MDA-MB-231 | Breast Cancer | 3.98 |
The mechanism of its anticancer activity involves the induction of G0/G1 phase cell cycle arrest. This is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in the levels of Cyclin A and Cyclin D1, and an increase in the expression of p53, MDM2, and p21.
Figure 2: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.
Ionophoric Activity
This compound acts as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes. This property is attributed to its cyclic structure which can form a complex with cations, facilitating their movement across the lipid bilayer. This ionophoric activity is believed to be a key contributor to its insecticidal and other biological effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in this compound research.
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from fungal cultures is outlined below.
Figure 3: General experimental workflow for this compound isolation and purification.
Protocol Outline:
-
Fungal Culture: Beauveria bassiana is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specific period to allow for the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract containing this compound and other metabolites.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: The fractions rich in this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6][8].
Insecticidal Bioassays
a) Leaf Dip Bioassay for Plutella xylostella (Diamondback Moth) Larvae
This method is commonly used to assess the efficacy of insecticides against leaf-feeding insects[9][10][11].
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) with a surfactant) and diluted with water to obtain a series of concentrations.
-
Leaf Treatment: Cabbage leaves are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then air-dried. Control leaves are dipped in the solvent-water mixture without this compound.
-
Insect Exposure: Second or third instar larvae of P. xylostella are placed on the treated leaves in a petri dish or a suitable container.
-
Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: The mortality data is used to calculate the LC50 (lethal concentration required to kill 50% of the population).
b) Topical Application Bioassay for Adult Insects
This method is used to determine the contact toxicity of a compound[12].
-
Preparation of Test Solutions: this compound is dissolved in a volatile solvent like acetone at various concentrations.
-
Application: A small, precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of the adult insect using a micro-applicator. Control insects are treated with the solvent alone.
-
Observation: The treated insects are kept in a container with a food source and observed for mortality at specific time points.
-
Data Analysis: The LD50 (lethal dose required to kill 50% of the population) is calculated from the mortality data.
Anticancer Bioassays
a) MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[13].
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
b) Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle[14][15].
-
Cell Treatment: Cancer cells are treated with this compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a fluorescent DNA-intercalating dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Perspectives and Conclusion
This compound continues to be a molecule of significant interest with its diverse biological activities holding promise for applications in both agriculture and medicine. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be crucial for optimizing its potency and selectivity for specific targets, as well as for understanding the structural requirements for its different activities.
-
Mechanism of Action Elucidation: Further in-depth studies are needed to fully elucidate the molecular mechanisms underlying its insecticidal, anticancer, and other biological effects. Identifying the specific ion channels and cellular pathways it targets will be critical for its development as a drug or biopesticide.
-
In Vivo Efficacy and Safety: While some in vivo toxicity data is available, more extensive studies in animal models are required to evaluate the efficacy and safety of this compound for potential therapeutic applications.
-
Formulation and Delivery: For agricultural applications, the development of stable and effective formulations of this compound will be essential for its successful use as a biopesticide. For pharmaceutical applications, novel drug delivery systems could enhance its therapeutic index.
-
Clinical Trials: To date, there is no publicly available information on clinical trials involving this compound. As preclinical data accumulates, the potential for its progression into clinical development for cancer or other diseases may be explored.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation and molecular docking studies of this compound from Lecanicillium lecanii against Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oz.nthu.edu.tw [oz.nthu.edu.tw]
- 8. Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irac-online.org [irac-online.org]
- 10. irac-online.org [irac-online.org]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. entomoljournal.com [entomoljournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Bassianolide: A Technical Retrospective on its Discovery and Initial Characterization
An in-depth guide for researchers, scientists, and drug development professionals on the initial reports and historical context of the discovery of the cyclodepsipeptide, Bassianolide.
Introduction
This compound, a cyclooctadepsipeptide with significant insecticidal properties, was first reported in the late 1970s from cultures of the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii[1][2][3]. This discovery marked an important step in the exploration of fungal secondary metabolites as potential biocontrol agents. This technical guide provides a comprehensive overview of the initial discovery, isolation, structural elucidation, and early biological characterization of this compound, drawing from the foundational research of that era.
Historical Context and Initial Discovery
The quest for naturally derived insecticides in the mid-20th century led researchers to explore the metabolic products of various microorganisms, including entomopathogenic fungi. These fungi, known for their ability to infect and kill insects, were considered a promising source of novel bioactive compounds. It was in this scientific climate that Japanese researchers embarked on the systematic screening of fungal extracts for insecticidal activity, leading to the isolation of this compound.
The initial discovery was a collaborative effort, with the first report on its insecticidal activity and isolation published in Agricultural and Biological Chemistry in 1978 by Kanaoka and colleagues[1][2]. Concurrently, the structural elucidation was detailed in a 1977 Tetrahedron Letters publication by Suzuki and his team. These seminal papers laid the groundwork for all subsequent research on this compound.
Experimental Protocols of the Initial Discovery
The following sections detail the methodologies employed in the original studies for the production, isolation, and characterization of this compound. These protocols are reconstructed based on the available literature and common analytical practices of the 1970s.
Fungal Strains and Fermentation
-
Producing Organisms: Beauveria bassiana and Verticillium lecanii[1][3].
-
Culture Medium: A Czapek-Dox medium supplemented with peptone was likely used for the cultivation of the fungi. This medium, rich in sucrose, sodium nitrate, and other mineral salts, would have supported the robust growth and secondary metabolite production of the fungal strains.
-
Fermentation Conditions: The fungi were likely cultured in large-scale liquid fermentation tanks under aerobic conditions. The incubation period would have been several days to weeks to allow for sufficient biomass and metabolite accumulation. The temperature would have been maintained at approximately 25-28°C, optimal for the growth of these fungal species.
Isolation and Purification of this compound
The isolation of this compound from the fungal mycelia would have followed a multi-step extraction and chromatographic process:
-
Mycelial Extraction: The fungal mycelia were harvested from the fermentation broth by filtration. The mycelial cake was then likely extracted with an organic solvent such as methanol (B129727) or acetone (B3395972) to liberate the secondary metabolites.
-
Solvent Partitioning: The crude extract would have been subjected to solvent-solvent partitioning. A typical scheme would involve partitioning between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol/water) to remove lipids and other nonpolar impurities. The active fraction containing this compound would then be further extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform.
-
Chromatographic Purification: The enriched extract would have been purified using a series of column chromatography steps. Silica gel was the standard stationary phase at the time. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), would have been employed to separate the different components of the extract. Fractions were likely collected and tested for insecticidal activity to track the location of this compound.
-
Crystallization: The final purification step would have involved the crystallization of this compound from a suitable solvent system to yield a pure, crystalline solid.
Structural Elucidation
The determination of this compound's chemical structure was a significant achievement, relying on the spectroscopic techniques of the time:
-
Mass Spectrometry (MS): Low-resolution and high-resolution mass spectrometry would have been used to determine the molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy were crucial in identifying the structural components of the molecule, including the presence of N-methyl groups, isopropyl groups, and the peptide and ester linkages[4][5][6].
-
Infrared (IR) Spectroscopy: IR spectroscopy would have provided information about the functional groups present, such as carbonyl groups of esters and amides.
-
Amino Acid Analysis: Acid hydrolysis of this compound, followed by amino acid analysis, would have identified the constituent amino acid as N-methyl-L-leucine. The hydroxy acid component was identified as D-α-hydroxyisovaleric acid.
The culmination of this data led to the characterization of this compound as a cyclic octadepsipeptide, specifically a cyclic tetramer of the dipeptide unit D-α-hydroxyisovaleric acid-N-methyl-L-leucine.
Biological Activity Assessment: Silkworm Bioassay
The insecticidal properties of this compound were initially evaluated using the silkworm, Bombyx mori, a standard model for insect bioassays at the time.
-
Test Subjects: Silkworm larvae, likely in their 4th or 5th instar, were used for the assay.
-
Administration: this compound, dissolved in a suitable solvent, was likely administered orally by coating mulberry leaves, the primary food source for silkworms.
-
Observation: The larvae were observed for signs of toxicity over a period of several days. The characteristic symptom of this compound poisoning was reported as atony, a state of muscular weakness and paralysis.
-
Endpoint Measurement: The primary endpoints of the bioassay were the dose required to induce atony and the lethal dose.
Quantitative Data from Initial Reports
The following tables summarize the key quantitative data reported in the initial studies on this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₄N₄O₁₂ | Inferred from elemental analysis and mass spectrometry in the original structure elucidation studies. |
| Molecular Weight | 909.2 g/mol | Determined by mass spectrometry. |
| Appearance | Colorless, crystalline solid | As reported in the isolation papers. |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | General solubility characteristics for this class of compounds. |
Table 1: Physicochemical Properties of this compound
| Bioassay Parameter | Value | Reference |
| Insecticidal Activity against Bombyx mori | Kanaoka, M., et al. (1978). This compound, a new insecticidal cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii. Agricultural and Biological Chemistry, 42(3), 629-635. | |
| - Concentration causing atony | 4 ppm (oral administration) | |
| - Lethal Concentration | > 8 ppm (oral administration) | |
| - Atony-inducing dose per larva | 2 µ g/larva |
Table 2: Early Biological Activity Data for this compound
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Discovery
Caption: Generalized workflow for the discovery of this compound.
Proposed Signaling Pathway for this compound's Insecticidal Action
Caption: Proposed signaling pathway of this compound at the insect neuromuscular junction.
Conclusion
The discovery of this compound in the late 1970s was a testament to the potential of natural product screening for the identification of novel bioactive compounds. The meticulous work of researchers in Japan not only introduced a new insecticidal agent but also contributed to the growing family of cyclodepsipeptides, a class of molecules that continues to be of great interest in drug discovery. The initial reports provided a solid foundation of its chemical nature and biological activity, paving the way for future research into its mode of action, biosynthesis, and potential applications in agriculture and beyond. This technical guide serves as a valuable resource for understanding the historical context and the foundational science behind this important fungal metabolite.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound, a new insecticidal cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii [silk worm]. [agris.fao.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
Biological activities of Bassianolide including cytotoxic and antiplasmodial effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Bassianolide, a cyclooctadepsipeptide produced by the entomopathogenic fungus Beauveria bassiana. The focus is on its documented cytotoxic effects against various cancer cell lines and its potential, though less characterized, antiplasmodial properties. This document synthesizes available quantitative data, details common experimental protocols for assessing these activities, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is a cyclic depsipeptide composed of four repeating units of D-α-hydroxyisovaleric acid and L-N-methylleucine. First isolated from the fungi Beauveria bassiana and Verticillium lecanii, it is recognized as one of several toxic secondary metabolites that contribute to the fungus's insecticidal virulence.[1][2] Structurally related to other insecticidal and anthelmintic cyclodepsipeptides, its mode of action is thought to involve the modulation of ion channels at the neuromuscular junction, leading to paralysis in insects.[3] Beyond its insecticidal properties, recent research has highlighted its potential as a therapeutic agent, demonstrating significant cytotoxic activity against human cancer cells.[4]
Cytotoxic Activity of this compound
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. Its activity is characterized by the inhibition of cell proliferation and the induction of cell cycle arrest.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of (-)-Bassianolide against various human tumor cell lines have been quantified, showcasing its broad-spectrum cytotoxic potential. These findings are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)* |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.98 | ~4.38 |
| HCT-15 | Colon Carcinoma | 6.40 | ~7.04 |
| A549 | Lung Carcinoma | 7.24 | ~7.96 |
| SK-OV-3 | Ovarian Cancer | 8.44 | ~9.28 |
| MCF-7 | Breast Adenocarcinoma | 11.42 | ~12.56 |
| HepG2 | Hepatocellular Carcinoma | 15.39 | ~16.93 |
*Calculated based on a molecular weight of 909.2 g/mol for this compound.[5] (Data sourced from Reference[4])
Mechanism of Cytotoxic Action: Cell Cycle Arrest
Studies on the MDA-MB-231 breast cancer cell line indicate that this compound exerts its cytotoxic effects by inducing cell cycle arrest at the G0/G1 phase. This arrest is mechanistically linked to the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to an increase in the expression of tumor suppressor proteins p53 and p21, as well as MDM2.[4] The upregulation of p21, a cyclin-dependent kinase inhibitor, subsequently leads to a decrease in the expression of cyclin A and cyclin D1, proteins essential for progression through the G1 and S phases of the cell cycle.[4] This disruption halts cell division and ultimately inhibits tumor cell proliferation.
References
- 1. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Plant-Based New Antiplasmodial Agent Used in Papua Island, Indonesia [mdpi.com]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Bassianolide as a Virulence Factor in Beauveria bassiana Infections: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beauveria bassiana, an entomopathogenic fungus, is a promising biological control agent for a wide range of insect pests. Its virulence is attributed to a combination of mechanical pressure and the secretion of a cocktail of enzymes and secondary metabolites. Among these, Bassianolide, a cyclooligomer depsipeptide, has been identified as a significant virulence factor. This technical guide provides a comprehensive overview of the role of this compound in B. bassiana infections, with a focus on its biosynthesis, mechanism of action, and impact on the host's immune system. This document is intended for researchers, scientists, and drug development professionals interested in the molecular basis of fungal pathogenesis and the development of novel bio-insecticides.
Introduction to this compound
This compound is a cyclic octadepsipeptide produced by Beauveria bassiana and other fungi. It is synthesized by a non-ribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1][2] The structure of this compound consists of alternating residues of D-α-hydroxyisovaleric acid and L-N-methylleucine. Its role as a virulence factor has been established through comparative studies of wild-type and this compound-deficient (bbBsls knockout) strains of B. bassiana.[1][3] These studies have demonstrated that the absence of this compound significantly reduces the mortality rate of infected insects.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process catalyzed by the multifunctional enzyme, this compound synthetase (BbBsls). This enzyme is a non-ribosomal peptide synthetase (NRPS) that iteratively condenses D-2-hydroxyisovalerate and L-leucine to form a dipeptidol monomer.[1][3] Four of these monomers are then cyclized to form the final tetrameric ester, this compound.[1][3] The targeted inactivation of the bbBsls gene completely abolishes this compound production without affecting the synthesis of other secondary metabolites like beauvericin.[1][2]
// Nodes D_Hiv [label="D-2-hydroxyisovalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Leu [label="L-leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; BbBsls [label="this compound Synthetase (BbBsls - NRPS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Dipeptidol Monomer\n(D-Hiv-L-Leu)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges D_Hiv -> BbBsls; L_Leu -> BbBsls; BbBsls -> Monomer [label="Iterative Synthesis"]; Monomer -> BbBsls [label="4x"]; BbBsls -> this compound [label="Cyclization"]; }
Caption: Biosynthesis pathway of this compound.Role of this compound in Virulence
This compound contributes significantly to the virulence of B. bassiana by inducing toxicity and suppressing the host's immune response.[1][4] Its effects are multifaceted, ranging from direct toxicity to the paralysis of insect larvae.
Quantitative Data on Virulence
The contribution of this compound to the virulence of B. bassiana is evident from the comparative analysis of wild-type and this compound-deficient mutants. The following tables summarize the quantitative data from various studies.
| Strain | Insect Host | Bioassay Method | LD50 (conidia/larva) | Reference |
| B. bassiana Wild-Type | Galleria mellonella | Topical Application | 1.5 x 10^6 | [5] |
| B. bassiana Wild-Type | Spodoptera frugiperda | Topical Application | 0.0642 x 10^8 conidia/ml | [6] |
| B. bassiana ΔbbBsls | Galleria mellonella | Topical Application | > 1 x 10^7 | [7] |
| B. bassiana IRAN 403C | Arge rosae | Immersion | 5.54 x 10^5 conidia/ml | [8] |
| Strain | Insect Host | Bioassay Method | LT50 (days) | Reference |
| B. bassiana Wild-Type | Galleria mellonella | Topical Application | 5.17 | [7] |
| B. bassiana ΔbbBsls | Galleria mellonella | Topical Application | 6.96 | [7] |
| B. bassiana MTCC 4495 | Pieris brassicae | Topical Application | 5.5 (at 10^9 conidia/ml) | [9][10] |
| B. bassiana IRAN 403C | Arge rosae | Immersion | 3.92 (at 2x10^8 conidia/ml) | [8] |
Mechanism of Action
The precise molecular mechanisms by which this compound exerts its toxic and immunomodulatory effects are still under investigation. However, several key activities have been identified.
Ionophoric Activity
This compound is known to act as an ionophore, disrupting ion gradients across biological membranes. This activity is thought to contribute to its paralytic effects on insect muscle tissue.
Immunosuppression
This compound plays a crucial role in suppressing the insect's innate immune system, allowing the fungus to proliferate within the host.[4] This immunosuppression is likely achieved through the modulation of key immune signaling pathways and the inhibition of cellular and humoral immune responses. While the direct molecular targets of this compound within these pathways are not yet fully elucidated, the overall effect is a compromised host defense.[1][2][4][5][11][12][13][14][15][16]
// Nodes B_bassiana [label="Beauveria bassiana\n(conidia)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAMPs [label="PAMPs\n(e.g., β-glucans)", fillcolor="#F1F3F4", fontcolor="#202124"]; PRRs [label="Pattern Recognition Receptors (PRRs)", fillcolor="#FBBC05", fontcolor="#202124"]; Toll_pathway [label="Toll Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imd_pathway [label="Imd Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK_STAT_pathway [label="JAK/STAT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-kB Transcription Factors\n(e.g., Relish, Dorsal, Dif)", fillcolor="#FBBC05", fontcolor="#202124"]; AMPs [label="Antimicrobial Peptides (AMPs)\n(e.g., Defensin, Cecropin)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hemocytes [label="Hemocytes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phagocytosis [label="Phagocytosis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanization [label="Melanization", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges B_bassiana -> PAMPs; PAMPs -> PRRs [label="Recognition"]; PRRs -> Toll_pathway; PRRs -> Imd_pathway; Toll_pathway -> NF_kB; Imd_pathway -> NF_kB; PRRs -> JAK_STAT_pathway; NF_kB -> AMPs [label="Transcription"]; JAK_STAT_pathway -> AMPs [label="Transcription"]; B_bassiana -> Hemocytes [label="Interaction"]; Hemocytes -> Phagocytosis; Hemocytes -> Melanization; this compound -> Toll_pathway [style=dashed, color="#EA4335", label="Inhibition (presumed)"]; this compound -> Imd_pathway [style=dashed, color="#EA4335", label="Inhibition (presumed)"]; this compound -> Hemocytes [style=dashed, color="#EA4335", label="Inhibition (presumed)"]; }
Caption: Insect immune response to B. bassiana.Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in B. bassiana virulence.
Insect Bioassays
// Nodes Culture [label="1. Fungal Culture\n(B. bassiana wild-type & ΔbbBsls)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spore_Harvest [label="2. Spore Harvesting & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; Spore_Suspension [label="3. Preparation of Spore Suspensions", fillcolor="#F1F3F4", fontcolor="#202124"]; Insect_Rearing [label="4. Insect Rearing\n(e.g., Galleria mellonella)", fillcolor="#F1F3F4", fontcolor="#202124"]; Topical_Assay [label="5a. Topical Application", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection_Assay [label="5b. Intrahemocoel Injection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="6. Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; Mortality_Assessment [label="7. Mortality Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="8. Data Analysis (LD50, LT50)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Culture -> Spore_Harvest; Spore_Harvest -> Spore_Suspension; Insect_Rearing -> Topical_Assay; Insect_Rearing -> Injection_Assay; Spore_Suspension -> Topical_Assay; Spore_Suspension -> Injection_Assay; Topical_Assay -> Incubation; Injection_Assay -> Incubation; Incubation -> Mortality_Assessment; Mortality_Assessment -> Data_Analysis; }
Caption: General workflow for insect bioassays.6.1.1 Topical Application Bioassay
-
Fungal Culture: Grow B. bassiana wild-type and ΔbbBsls strains on Sabouraud Dextrose Agar with Yeast Extract (SDAY) at 25°C for 14 days.[17]
-
Spore Harvesting: Harvest conidia by scraping the surface of the culture plates with a sterile loop into a sterile solution of 0.05% Tween 80.
-
Spore Quantification: Determine the conidial concentration using a hemocytometer.
-
Spore Suspension Preparation: Prepare serial dilutions of the conidial suspension in 0.05% Tween 80 to obtain the desired concentrations (e.g., 10^5, 10^6, 10^7, 10^8 conidia/mL).
-
Insect Treatment: Use late-instar larvae of Galleria mellonella. Anesthetize the larvae on ice. Apply 1 µL of the conidial suspension to the dorsal thoracic surface of each larva.
-
Incubation: Place the treated larvae individually in sterile petri dishes with a small piece of artificial diet. Incubate at 25°C in the dark.
-
Mortality Assessment: Record mortality daily for at least 10 days. Surface sterilize dead larvae with 70% ethanol (B145695) and place them in a humid chamber to confirm mycosis.
-
Data Analysis: Calculate the LD50 and LT50 values using probit analysis.
6.1.2 Intrahemocoel Injection Bioassay
-
Prepare Spore Suspensions: Follow steps 1-4 from the topical application protocol.
-
Insect Treatment: Anesthetize late-instar G. mellonella larvae on ice. Inject 5 µL of the conidial suspension into the hemocoel through the last proleg using a microinjector.
-
Incubation and Assessment: Follow steps 6-8 from the topical application protocol.
Quantification of this compound
6.2.1 Sample Preparation
-
Fungal Culture: Grow B. bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 25°C with shaking.
-
Extraction: Separate the mycelium from the culture broth by filtration. Lyophilize and grind the mycelium. Extract the powdered mycelium with methanol (B129727) or ethyl acetate. Evaporate the solvent to obtain a crude extract.
6.2.2 UPLC-Q-Orbitrap MS Analysis [5][11][14][17]
-
Chromatographic System: Use an ultra-performance liquid chromatography system coupled with a Q-Orbitrap mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in positive ion mode and use parallel reaction monitoring (PRM) for targeted quantification.
-
Quantification: Generate a standard curve using a purified this compound standard.
Gene Expression Analysis (qRT-PCR)
// Nodes Sample_Collection [label="1. Sample Collection\n(Fungal mycelia or Infected Insect Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="2. Total RNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="3. cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="4. Quantitative PCR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Relative Quantification\n(2^-ΔΔCt method)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample_Collection -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR; qPCR -> Data_Analysis; }
Caption: Workflow for qRT-PCR analysis.-
Sample Collection: Collect fungal mycelia from liquid cultures or infected insect tissues at different time points post-infection.
-
RNA Extraction: Extract total RNA using a suitable kit or the TRIzol method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using gene-specific primers for bbBsls and insect immune-related genes (e.g., genes encoding antimicrobial peptides). Use a housekeeping gene (e.g., actin or GAPDH) as an internal control.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound is a critical virulence factor for Beauveria bassiana, contributing to its insecticidal activity through both direct toxicity and immunosuppression. Understanding the biosynthesis and mechanism of action of this compound is essential for the development of more effective and targeted mycoinsecticides. Future research should focus on elucidating the precise molecular targets of this compound within the insect host and its specific interactions with key immune signaling pathways. This knowledge will not only enhance our understanding of fungal pathogenesis but also open new avenues for the genetic engineering of B. bassiana to improve its virulence and for the development of novel pest management strategies.
References
- 1. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced expression modes of genes related to Toll, Imd, and JAK/STAT signaling pathway-mediated immune response in Spodoptera frugiperda infected with Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The toll signaling pathway confers resistance of Neoseiulus barkeri to Beauveria bassiana via cascade lysozyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insect fungal pathogens secrete a cell wall-associated glucanase that acts to help avoid recognition by the host immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Beauveria bassiana interacts with gut and hemocytes to manipulate Aedes aegypti immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. The entomopathogenic fungus Beauveria bassiana activate Toll and JAK-STAT pathway controlled effector genes and anti-dengue activity in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imd pathway - Wikipedia [en.wikipedia.org]
- 15. Transcriptomic analyses reveal comprehensive responses of insect hemocytes to mycopathogen Beauveria bassiana, and fungal virulence-related cell wall protein assists pathogen to evade host cellular defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toll and IMD Immune Pathways Are Important Antifungal Defense Components in a Pupal Parasitoid, Pteromalus puparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-State Fermentation to Produce Bassianolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide is a cyclooctadepsipeptide with significant insecticidal and potential therapeutic properties, produced by the entomopathogenic fungus Beauveria bassiana. Solid-state fermentation (SSF) presents a promising and cost-effective method for the production of this secondary metabolite. SSF mimics the natural growth habitat of filamentous fungi and can lead to higher yields of certain metabolites compared to submerged fermentation. These application notes provide a detailed protocol for the production, extraction, and quantification of this compound using SSF.
Data Presentation: Optimized Parameters for Beauveria bassiana Growth in SSF
While direct quantitative data for this compound yield from SSF on various substrates is not extensively reported in publicly available literature, the following table summarizes the optimized parameters for the growth and conidia production of Beauveria bassiana. These conditions provide a strong starting point for optimizing this compound production, as robust fungal growth is a prerequisite for secondary metabolite synthesis.
| Parameter | Optimal Value/Range | Substrate | Reference |
| Microorganism | Beauveria bassiana (various strains) | N/A | [1] |
| Solid Substrate | Polished White Rice | Rice | [1][2] |
| Brown Rice | Rice | [1] | |
| Wheat Bran & Chaff (8:2 ratio) | Wheat Bran, Chaff | ||
| Inoculum Concentration | 1 x 10⁷ conidia/g of wet substrate | Rice | [1] |
| Inoculum Age | 2-day-old liquid culture | Rice | [1] |
| Moisture Content | 40% | Polished Rice | [1] |
| Temperature | 25°C | Polished Rice | [1] |
| Relative Humidity | 75% | Rice | [1] |
| Incubation Period | 14 days | Polished Rice | [1] |
| pH | 6.0 | Rice | |
| Aeration | Periodic shaking/aerated bags | Rice | [1] |
Note: The yield of this compound under these conditions needs to be experimentally determined. As a reference, this compound concentrations of 20.6–51.1 µg/g have been reported in B. bassiana-infected insect larvae.
Experimental Protocols
Inoculum Preparation
A two-stage inoculum preparation (biphasic fermentation) is recommended to obtain a vigorous and metabolically active fungal culture for inoculating the solid substrate.[3]
1.1. Materials
-
Beauveria bassiana pure culture (agar slant)
-
Sterile distilled water with 0.02% Tween 80
-
Liquid medium (e.g., Potato Dextrose Broth - PDB)[3]
-
Shaker incubator
-
Hemocytometer
1.2. Protocol
-
Prepare a spore suspension by washing a 10-day-old B. bassiana culture on an agar (B569324) plate with sterile 0.02% Tween 80 solution.
-
Adjust the spore concentration to 1 x 10⁸ conidia/mL using a hemocytometer.
-
Inoculate a flask containing sterile liquid medium with the spore suspension (1% v/v).
-
Incubate the flask in a shaker incubator at 25°C and 150 rpm for 2-3 days until a dense mycelial culture is obtained.[1]
Solid-State Fermentation (SSF)
2.1. Materials
-
Solid substrate (e.g., polished white rice)
-
Fermentation vessel (e.g., polyethylene (B3416737) bags with aeration filters or glass flasks)[1]
-
Autoclave
-
Incubator
2.2. Protocol
-
Weigh the desired amount of solid substrate (e.g., 100 g of polished rice) into the fermentation vessel.
-
Adjust the moisture content to 40% by adding distilled water.[1] For 100 g of dry rice, add approximately 67 mL of water.
-
Sterilize the moistened substrate by autoclaving at 121°C for 25 minutes.[1]
-
Allow the substrate to cool to room temperature.
-
Inoculate the sterilized substrate with the prepared liquid inoculum at a rate of 10% (v/w), aiming for a final concentration of 1 x 10⁷ conidia/g of wet substrate.[1]
-
Mix the inoculum and substrate thoroughly under aseptic conditions.
-
Incubate the fermentation vessel at 25°C for 14 days.[1] If using bags, shake them gently every 12 hours to ensure aeration and prevent clumping.[1]
Extraction of this compound
3.1. Materials
-
Fermented solid substrate
-
Blender or grinder
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
3.2. Protocol
-
After the incubation period, dry the fermented substrate at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried fermented substrate into a fine powder.
-
Add 70% ethanol to the powdered substrate at a ratio of 10:1 (solvent volume: substrate weight).
-
Homogenize the mixture.
-
Subject the mixture to ultrasonic treatment for 30 minutes to enhance extraction efficiency.
-
Separate the solid residue from the liquid extract by centrifugation followed by filtration.
-
Concentrate the liquid extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Quantification of this compound by HPLC
4.1. Materials
-
Crude this compound extract
-
This compound analytical standard
-
HPLC grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column
4.2. Protocol
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (for higher specificity and sensitivity).
-
Injection Volume: 20 µL.
-
-
Quantification: Inject the prepared sample and standards into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound by the NRPS enzyme BbBSLS.
Experimental Workflow for this compound Production
Caption: Workflow for this compound production via solid-state fermentation.
References
Application Notes and Protocols for the Quantification of Bassianolide using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide is a cyclooligomer depsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is recognized as a significant virulence factor in the insecticidal activity of the fungus.[1] The accurate quantification of this compound in various matrices, such as fungal fermentation broths and infected hosts, is crucial for research into its biosynthesis, mechanism of action, and potential applications in biocontrol and drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal-Infected Insect Larvae
This protocol is adapted from a method for extracting insecticidal metabolites from Beauveria bassiana-infected Tenebrio molitor larvae.[2][3][4][5][6]
Materials:
-
Beauveria bassiana-infected insect larvae
-
70% Ethanol (EtOH) in ultrapure water
-
Liquid nitrogen
-
Homogenizer or mortar and pestle
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Freeze the infected insect larvae samples in liquid nitrogen.
-
Grind the frozen larvae into a fine powder using a pre-chilled homogenizer or mortar and pestle.
-
Weigh a precise amount of the homogenized powder (e.g., 1 gram).
-
Add 10 mL of 70% EtOH extraction solvent to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Place the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[2][3][4][5][6]
-
Centrifuge the extract at 10,000 x g for 10 minutes to pellet solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol describes a general method for the quantification of this compound using a UPLC-Q-Orbitrap MS system or a similar LC-MS/MS instrument.[2][3][4][5][6][7]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-Orbitrap, Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is suitable for the separation of this compound and related compounds. A C8 column has been noted for the analysis of enniatins and bassianolides.[7]
-
Example: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor and Product Ions for this compound:
-
Precursor Ion (m/z): [M+H]⁺ (Exact mass to be determined based on standard)
-
Product Ions (m/z): Specific fragment ions for quantification and qualification (to be determined by infusion of a pure standard).
-
Data Presentation
Quantitative Method Validation Data
The following table summarizes typical validation parameters for the quantification of this compound and other fungal metabolites using UPLC-Q-Orbitrap MS.[2][3][5]
| Parameter | Result |
| Recovery | 80 - 115% |
| Precision (RSD) | 0.1 - 8.0% |
Reported Concentrations of this compound
The following table shows the range of this compound concentrations found in Beauveria bassiana-infected Tenebrio molitor larvae.[2][3][4][5][6]
| Matrix | Concentration Range (µg/g) |
| B. bassiana-infected T. molitor larvae | 20.6 - 51.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of this compound as a virulence factor.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of C8 liquid chromatography-tandem mass spectrometry for the analysis of enniatins and bassianolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bassianolide in Agricultural Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide, a cyclooctadepsipeptide, is a secondary metabolite produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii. It is a key virulence factor contributing to the insecticidal properties of these fungi. As a naturally derived compound, this compound presents a promising avenue for the development of novel biopesticides for integrated pest management (IPM) strategies, offering an alternative to synthetic chemical pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in agricultural pest management research.
Mechanism of Action
The precise mechanism of action of this compound is not yet fully elucidated; however, current research suggests that it primarily targets the insect's neuromuscular system. It is thought to act on ion channels at the neuromuscular junction, disrupting normal nerve impulse transmission and leading to paralysis and eventual death of the insect.[1] Some studies suggest an inhibitory effect on acetylcholine-induced muscle contractions, indicating a potential interaction with cholinergic signaling pathways.
Data Presentation: Efficacy of Purified this compound
The following table summarizes the available quantitative data on the insecticidal activity of purified this compound against a key agricultural pest, the diamondback moth (Plutella xylostella).
| Target Pest | Instar | Concentration (mg/mL) | Mortality (%) (at 120 hours) | Reference |
| Plutella xylostella | 3rd | 0.01 | Not specified | Keppanan et al., 2018[2] |
| Plutella xylostella | 3rd | 0.1 | Not specified | Keppanan et al., 2018[2] |
| Plutella xylostella | 3rd | 0.5 | Significant maximum mortality | Keppanan et al., 2018[2] |
Note: Specific mortality percentages for the lower concentrations were not detailed in the referenced study, but a dose-dependent effect was observed.
Experimental Protocols
Protocol 1: Insect Bioassay with Purified this compound against Plutella xylostella Larvae
This protocol is adapted from the methodology described by Keppanan et al. (2018)[2].
1. Objective: To determine the insecticidal activity of purified this compound against third instar larvae of Plutella xylostella.
2. Materials:
-
Purified this compound
-
Solvent for this compound (e.g., ethanol, methanol, DMF, or DMSO)[1]
-
Third instar larvae of P. xylostella
-
Cabbage leaves (or other suitable host plant material)
-
Petri dishes or similar ventilated containers
-
Micropipettes
-
Distilled water
-
Wetting agent (e.g., Tween 80)
-
Filter paper
3. Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of purified this compound in a suitable solvent.
-
From the stock solution, prepare a series of test concentrations (e.g., 0.01, 0.1, 0.5 mg/mL, and a wider range for LC50 determination) by serial dilution in distilled water containing a small amount of a wetting agent (e.g., 0.05% Tween 80).
-
Prepare a control solution containing the same concentration of the solvent and wetting agent in distilled water.
-
-
Leaf-Dip Bioassay:
-
Wash and dry fresh cabbage leaves.
-
Cut leaf discs of a uniform size.
-
Dip each leaf disc into a respective test or control solution for a standardized time (e.g., 10-30 seconds).
-
Allow the leaf discs to air dry on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf disc into each Petri dish lined with a piece of filter paper.
-
Introduce a known number of third instar P. xylostella larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes with a ventilated lid to allow for air exchange while preventing escape.
-
Maintain the bioassay containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
-
Data Collection:
-
Record larval mortality at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.
-
4. Data Analysis:
-
Analyze the dose-response relationship to determine the LC50 (median lethal concentration) value of this compound for P. xylostella using probit analysis or other suitable statistical software.
Caption: Workflow for the insect bioassay of purified this compound.
Protocol 2: Investigation of Neuromuscular Effects (Hypothetical Framework)
As the precise molecular targets of this compound are still under investigation, this protocol provides a general framework for using electrophysiological techniques to study its effects on the insect neuromuscular junction.
1. Objective: To investigate the effects of this compound on synaptic transmission and muscle membrane properties at the insect neuromuscular junction.
2. Materials:
-
Dissected insect preparation with accessible neuromuscular junctions (e.g., larval body wall muscles of Drosophila melanogaster or a larger insect).
-
Insect saline solution.
-
Purified this compound.
-
Solvent for this compound.
-
Patch-clamp or intracellular recording setup (amplifier, micromanipulators, microscope).
-
Glass microelectrodes.
-
Suction electrode for nerve stimulation.
3. Procedure:
-
Preparation of Insect Neuromuscular Junction:
-
Dissect the insect in cold saline to expose the body wall muscles and associated motor nerves.
-
Pin the preparation to a suitable dish for recording.
-
-
Electrophysiological Recording:
-
Position recording microelectrodes into a muscle fiber to measure resting membrane potential and postsynaptic potentials.
-
Use a suction electrode to stimulate the motor nerve and evoke excitatory postsynaptic potentials (EPSPs) or excitatory junctional currents (EJCs).
-
Record spontaneous miniature EPSPs (mEPSPs) or miniature excitatory junctional currents (mEJCs) to assess presynaptic vesicle release.
-
-
Application of this compound:
-
Obtain a stable baseline recording of synaptic activity.
-
Perfuse the preparation with a known concentration of this compound dissolved in saline.
-
Continuously record the effects of this compound on resting membrane potential, the amplitude and kinetics of evoked EPSPs/EJCs, and the frequency and amplitude of mEPSPs/mEJCs.
-
4. Data Analysis:
-
Compare the electrophysiological parameters before and after the application of this compound to determine its effects on presynaptic and/or postsynaptic function.
-
Analyze changes in EPSP/EJC amplitude to assess effects on overall synaptic strength.
-
Analyze changes in mEPSP/mEJC frequency and amplitude to distinguish between presynaptic (release probability) and postsynaptic (receptor sensitivity) effects.
Signaling Pathway Diagrams
The following diagram illustrates the hypothetical mechanism of action of this compound at the insect neuromuscular junction based on current understanding. Further research is required to identify the specific ion channels and receptors involved.
Caption: Hypothetical mechanism of this compound at the neuromuscular junction.
Conclusion and Future Directions
This compound demonstrates significant potential as a bio-insecticide for the control of agricultural pests. The data, although limited, indicates its effectiveness against major pests like Plutella xylostella. Further research is crucial to fully characterize its insecticidal spectrum, determine precise LC50 values for a wider range of pests, and elucidate its specific molecular mechanism of action. Understanding the specific ion channels and receptors targeted by this compound will be instrumental in developing it as a commercially viable and effective pest management tool and for managing potential resistance development. The protocols outlined here provide a foundation for researchers to further investigate and harness the potential of this promising natural insecticide.
References
Investigating the Potential of Bassianolide as an Antiviral Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana.[1] While extensively studied for its insecticidal and cytotoxic properties, the potential of this compound as an antiviral agent remains a nascent area of research. Cyclodepsipeptides as a class have demonstrated a wide array of biological activities, including antitumor, anthelmintic, and immunosuppressant effects.[2][3] Notably, some cyclodepsipeptides have exhibited antiviral activity against various viruses, such as herpesviruses and HIV, suggesting that this compound may also possess antiviral capabilities.[2][3]
These application notes provide a comprehensive framework for the initial investigation of this compound as a potential antiviral agent. The following sections detail standardized protocols for determining the in vitro efficacy and cytotoxicity of this compound, along with a hypothetical data presentation and a conceptual framework for understanding its potential mechanism of action.
Data Presentation
Effective evaluation of a potential antiviral compound necessitates the determination of its efficacy in inhibiting viral replication and its toxicity to host cells. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC₅₀) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window. An SI value greater than 10 is generally considered indicative of a promising antiviral candidate.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A Virus (H1N1) | MDCK | Plaque Reduction | 5.2 | >100 | >19.2 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Reduction | 8.7 | >100 | >11.5 |
| Dengue Virus (DENV-2) | Huh-7 | Virus Yield Reduction | 12.1 | >100 | >8.3 |
| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 Antigen ELISA | 3.5 | 85 | 24.3 |
Note: The data presented in this table is hypothetical and serves as an example of how to present screening results. Actual values must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of this compound's antiviral activity and cytotoxicity.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
This compound
-
Appropriate host cell line (e.g., Vero, MDCK, Huh-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates for 48-72 hours (depending on the cell line and virus to be tested).
-
After incubation, remove the medium containing this compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by regression analysis of the dose-response curve.
Protocol 2: Antiviral Assay by Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of this compound to protect cells from virus-induced cell death.[4]
Materials:
-
This compound
-
Virus stock with a known titer
-
Appropriate host cell line
-
Complete cell culture medium and infection medium (reduced serum)
-
96-well cell culture plates
-
Neutral red solution
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed 96-well plates with host cells and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes >80% CPE in 48-72 hours) to the wells.
-
Include control wells: cells only (no virus, no compound), virus only (no compound), and a known antiviral drug (positive control).
-
Incubate the plates until significant CPE is observed in the virus control wells.
-
Stain the cells with neutral red to quantify cell viability.
-
Measure the absorbance at 540 nm.
-
Calculate the EC₅₀ value by regression analysis.
Protocol 3: Plaque Reduction Assay
This assay quantifies the effect of this compound on the production of infectious virus particles.
Materials:
-
This compound
-
Virus stock
-
Host cell line
-
6-well or 12-well cell culture plates
-
Infection medium
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell monolayers with the this compound dilutions for 1-2 hours.
-
Infect the cells with a known number of plaque-forming units (PFU) of the virus for 1 hour.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of this compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.
Protocol 4: Virus Yield Reduction Assay
This assay measures the effect of this compound on the amount of new virus produced.[5]
Materials:
-
This compound
-
Virus stock
-
Host cell line
-
24-well or 48-well cell culture plates
-
Infection medium
Procedure:
-
Seed plates with host cells.
-
Treat the cells with different concentrations of this compound and infect with the virus at a specific MOI.
-
After a full replication cycle (e.g., 24-48 hours), harvest the supernatant.
-
Determine the viral titer in the supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Calculate the reduction in viral yield compared to the untreated virus control and determine the EC₅₀.
Potential Mechanisms of Action and Signaling Pathways
The precise antiviral mechanism of this compound is currently unknown. However, based on the mechanisms of other antiviral compounds and cyclodepsipeptides, several stages of the viral life cycle could be potential targets.[6][7][8] A time-of-addition assay can be employed to elucidate the specific stage of viral replication inhibited by this compound.[9]
Figure 1: Generalized Viral Life Cycle and Potential Targets for this compound
Caption: Potential inhibitory points of this compound in the viral life cycle.
Further investigation into the mechanism of action could involve examining the effect of this compound on specific viral enzymes (e.g., polymerase, protease) or host cell signaling pathways that are often hijacked by viruses for their replication, such as the NF-κB or MAPK pathways.
Figure 2: Experimental Workflow for Investigating this compound
Caption: Workflow for the in vitro evaluation of this compound as an antiviral agent.
Conclusion
While there is currently a lack of specific data on the antiviral properties of this compound, its classification as a cyclodepsipeptide suggests that it is a compound of interest for antiviral research. The protocols and frameworks provided here offer a systematic approach for the initial in vitro investigation of this compound. Should this compound demonstrate significant and selective antiviral activity, further studies, including in vivo efficacy and detailed mechanistic investigations, would be warranted to fully elucidate its potential as a novel antiviral therapeutic.
References
- 1. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Antiviral Agents From Fungi: Diversity, Mechanisms and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bassianolide Extraction from Fungal Mycelia
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the extraction and purification of Bassianolide, a cyclooctadepsipeptide with insecticidal properties, from fungal mycelia, primarily Beauveria bassiana. The protocols outlined below cover the entire workflow, from fungal culture to the isolation of pure this compound.
Introduction
This compound is a secondary metabolite produced by several entomopathogenic fungi, most notably Beauveria bassiana and Verticillium lecanii. It is a cyclooctadepsipeptide with demonstrated insecticidal activity, making it a compound of interest for the development of new biopesticides and therapeutic agents. This guide details the necessary procedures for obtaining this compound from fungal cultures for research and development purposes.
Fungal Cultivation and Mycelia Production
The production of this compound begins with the successful cultivation of the source fungus. The following protocol is optimized for Beauveria bassiana.
Culture Media
Several liquid culture media are effective for the growth of Beauveria bassiana and the production of this compound. The choice of medium can influence the yield of both mycelial biomass and the target compound.
Table 1: Recommended Culture Media for Beauveria bassiana
| Media Component | Potato Dextrose Broth (PDB) | Yeast and Malt Extract Broth (YMB) | Malt Extract Broth (MB) |
| Primary Carbon Source | Dextrose (from potato infusion) | Malt Extract, Dextrose | Malt Extract |
| Primary Nitrogen Source | Potato Infusion | Yeast Extract, Peptone | Peptone |
| Typical Composition | Potato Infusion (200 g/L), Dextrose (20 g/L) | Yeast Extract (4 g/L), Malt Extract (10 g/L), Dextrose (4 g/L) | Malt Extract (20 g/L), Peptone (1 g/L) |
| Reported Suitability | Good for this compound production | High mycelial biomass yield | Good for this compound production |
Experimental Protocol: Fungal Cultivation
-
Media Preparation: Prepare the desired liquid medium (e.g., PDB) according to the manufacturer's instructions or standard laboratory protocols. Dispense the medium into flasks, filling them to no more than one-third of their total volume to ensure adequate aeration.
-
Sterilization: Autoclave the flasks containing the medium at 121°C for 15-20 minutes. Allow the medium to cool to room temperature before inoculation.
-
Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the cooled medium with a spore suspension or a small agar (B569324) plug from a mature culture of Beauveria bassiana.
-
Incubation: Incubate the inoculated flasks on a rotary shaker (150-200 rpm) at 25-30°C. Maintain a pH between 6 and 7 for optimal growth. The incubation period typically ranges from 7 to 12 days.
-
Monitoring: Monitor the cultures for mycelial growth, which will appear as pellets or a filamentous mass in the broth.
Harvesting of Fungal Mycelia
After the incubation period, the fungal mycelia need to be separated from the culture broth.
Experimental Protocol: Mycelia Harvesting
-
Filtration: Aseptically harvest the mycelia by filtration through several layers of sterile cheesecloth or a sterile stainless-steel sieve.
-
Washing: Wash the harvested mycelial mass with sterile distilled water to remove any remaining media components.
-
Drying: Gently press the mycelia to remove excess water. For subsequent extraction, the mycelia can be used fresh, freeze-dried (lyophilized), or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. Freeze-drying is generally preferred to minimize degradation of the target compound.
-
Storage: If not used immediately, store the dried mycelia in a desiccator at 4°C or frozen at -20°C.
Extraction of this compound
The extraction process aims to efficiently transfer this compound from the fungal mycelia into a solvent. The choice of solvent and extraction technique significantly impacts the yield.
Solvent Selection
Several organic solvents can be used for the extraction of this compound. The polarity of the solvent is a key factor in its efficiency.
Table 2: Comparison of Solvents for this compound Extraction
| Solvent | Polarity | Reported Efficiency | Notes |
| 70% Ethanol (EtOH) | High | Efficient for a broad range of metabolites, including this compound.[1] | Often used in combination with sonication. |
| Ethyl Acetate (EtOAc) | Medium | Good for extracting moderately polar compounds like this compound. | Can be used for liquid-liquid extraction from the culture filtrate as well. |
| Methanol (B129727) (MeOH) | High | Effective for extracting polar and semi-polar compounds. | Can extract a wider range of compounds, potentially requiring more extensive purification. |
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic treatment is a common method to enhance extraction efficiency by disrupting the fungal cell walls.
-
Sample Preparation: Weigh the dried and ground fungal mycelia.
-
Solvent Addition: Place the mycelial powder in a flask and add the chosen extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).
-
Sonication: Submerge the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C) to prevent thermal degradation of this compound.[1]
-
Filtration: After sonication, separate the mycelial debris from the solvent extract by vacuum filtration through Whatman No. 1 filter paper.
-
Repeat Extraction: For exhaustive extraction, the mycelial residue can be re-extracted two to three times with fresh solvent.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Purification of this compound
The crude extract contains a mixture of compounds, and further purification is necessary to isolate this compound. A multi-step approach involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is often employed.
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
SPE is a preliminary purification step to remove highly polar and non-polar impurities from the crude extract.
-
Column Selection: Use a reversed-phase SPE cartridge (e.g., C18).
-
Column Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase for HPLC (e.g., a low percentage of acetonitrile (B52724) in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 10-20% acetonitrile in water) to elute highly polar impurities.
-
Elution: Elute the fraction containing this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).
-
Drying: Evaporate the solvent from the eluted fraction to obtain a semi-purified extract.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
Preparative or semi-preparative reversed-phase HPLC is the final step to obtain pure this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. TFA acts as an ion-pairing agent to improve peak shape.
-
Gradient Program: A typical gradient program starts with a low percentage of acetonitrile and gradually increases to elute compounds of increasing hydrophobicity. An example gradient is provided in the table below.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm, where the peptide bonds of this compound absorb.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis and Confirmation: Analyze the collected fractions by analytical HPLC to confirm purity. The identity of this compound can be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Example HPLC Gradient Program for this compound Purification
| Time (minutes) | % Acetonitrile (with 0.1% TFA) | % Water (with 0.1% TFA) |
| 0 | 40 | 60 |
| 20 | 80 | 20 |
| 25 | 100 | 0 |
| 30 | 100 | 0 |
| 35 | 40 | 60 |
| 40 | 40 | 60 |
Quantitative Data
The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction method.
Table 4: Reported Yields and Recovery of this compound
| Parameter | Reported Value | Source |
| Yield from B. bassiana-infected larvae | 20.6 - 51.1 µg/g | [1] |
| Method Recovery Rate | 80 - 115% | [1] |
Visualizations
Experimental Workflow
Caption: Overall workflow for this compound extraction and purification.
Logic of Purification Steps
Caption: Logic of the multi-step purification process for this compound.
References
Application Notes and Protocols for Determining the Insecticidal Efficacy of Bassianolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing bioassays to determine the insecticidal efficacy of Bassianolide, a cyclooctadepsipeptide isolated from entomopathogenic fungi such as Beauveria bassiana. The protocols outlined below are designed to be adaptable for various insect species and research objectives.
Introduction
This compound is a secondary metabolite produced by the fungus Beauveria bassiana and has demonstrated significant insecticidal properties.[1][2][3] Its primary mode of action is believed to be the modulation of ion channels at the neuromuscular junction, leading to paralysis and eventual death of the insect.[1] Understanding the efficacy of purified this compound is crucial for its potential development as a biopesticide. These protocols provide standardized methods for quantifying its lethal and sub-lethal effects on target insect pests.
Data Presentation: Quantitative Insecticidal Efficacy of this compound
The following tables summarize the known quantitative data on the insecticidal activity of this compound against specific insect species. Due to limited publicly available data on purified this compound, these values are based on specific studies and may vary depending on the insect species, developmental stage, and bioassay method.
| Target Insect | Bioassay Method | Endpoint | Value | Reference |
| Bombyx mori (Silkworm) | Oral Administration | Atony | 4 ppm | Cayman Chemical |
| Bombyx mori (Silkworm) | Oral Administration | Atony | 2 µ g/larva | Cayman Chemical |
| Bombyx mori (Silkworm) | Oral Administration | Lethality | >8 ppm | Cayman Chemical |
| Plutella xylostella (Diamondback Moth) | Leaf-Dip Bioassay | Mortality (at 120 hrs) | Significant mortality at 0.5 mg/ml | Ravindran et al., 2018 |
Note: The data for Plutella xylostella indicates a dose-dependent effect, with higher concentrations leading to greater mortality. Further studies are required to determine precise LC50 and LD50 values for a broader range of insect pests. The concentration of this compound in Beauveria bassiana-infected Tenebrio molitor larvae has been found to be in the range of 20.6–51.1 µg/g.[4]
Experimental Protocols
The following are detailed protocols for three common bioassay methods to assess the insecticidal activity of this compound.
Protocol 1: Leaf-Dip Bioassay for Determining LC50 (Lethal Concentration, 50%)
This method is suitable for assessing the oral toxicity of this compound to foliage-feeding insects.
Materials:
-
Purified this compound
-
Acetone (B3395972) (or other suitable solvent)
-
Distilled water
-
Triton X-100 or similar surfactant
-
Fresh, untreated host plant leaves
-
Petri dishes
-
Filter paper
-
Target insect larvae (e.g., Plutella xylostella, Spodoptera frugiperda)
-
Fine-tipped paintbrush
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of acetone to create a high-concentration stock solution. This compound is also soluble in ethanol, methanol, DMF, or DMSO.[1]
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.02% Triton X-100) to ensure even leaf coverage. A typical concentration range to test for initial screening could be from 0.01 to 1.0 mg/ml.[5] A control solution should be prepared with the same concentration of acetone and surfactant in distilled water.
-
Leaf Treatment:
-
Insect Exposure:
-
Line the bottom of each Petri dish with a piece of filter paper moistened with a few drops of distilled water to maintain humidity.
-
Place one treated leaf disc in each Petri dish.
-
Introduce a set number of third-instar larvae (e.g., 10-20) into each dish using a fine-tipped paintbrush.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
-
Incubation and Observation:
-
Place the Petri dishes in an incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Record larval mortality at 24, 48, 72, 96, and 120-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it exceeds 10%.
-
Perform probit analysis on the mortality data to calculate the LC50 values and their 95% confidence intervals.
-
Protocol 2: Topical Application Bioassay for Determining LD50 (Lethal Dose, 50%)
This method assesses the contact toxicity of this compound.
Materials:
-
Purified this compound
-
Acetone (analytical grade)
-
Microsyringe or microapplicator
-
Target insects (e.g., late-instar larvae or adults)
-
Petri dishes or vials
-
Insect diet or food source
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a series of concentrations. The concentrations should be chosen to elicit a range of mortality from approximately 10% to 90%.
-
Insect Preparation: Anesthetize the insects briefly using CO2 or by chilling them on ice.
-
Application: Apply a precise volume (e.g., 0.2-1 µL) of the test solution to the dorsal thoracic region of each insect using a microsyringe.[8][9][10][11] The control group should be treated with acetone only.
-
Incubation and Observation:
-
Place the treated insects individually in Petri dishes or vials containing a fresh, untreated food source.
-
Incubate under controlled conditions.
-
Record mortality at 24, 48, and 72-hour intervals.
-
-
Data Analysis: Perform probit analysis on the mortality data to calculate the LD50 value (expressed as µg or ng per insect or per gram of body weight) and its 95% confidence intervals.
Protocol 3: Injection Bioassay for Determining LD50
This method is used to determine the direct toxicity of this compound when it bypasses the insect cuticle.
Materials:
-
Purified this compound
-
Insect saline solution
-
Microinjector with fine glass capillaries
-
Target insects (late-instar larvae or pupae)
-
Holding containers
Procedure:
-
Preparation of Injection Solutions: Dissolve this compound in an appropriate solvent and then dilute with insect saline to the desired concentrations. The final solvent concentration should be non-toxic to the insects.
-
Insect Immobilization: Immobilize the insects by chilling them on ice.
-
Injection: Using a microinjector, carefully inject a small, precise volume (e.g., 0.1-0.5 µL) of the test solution into the hemocoel of each insect, typically through an intersegmental membrane.[12] A control group should be injected with the saline solution containing the same concentration of the solvent.
-
Post-Injection Care and Observation:
-
Place the injected insects in clean holding containers with access to food.
-
Maintain under controlled environmental conditions.
-
Record mortality at regular intervals (e.g., 12, 24, 48, and 72 hours).
-
-
Data Analysis: Calculate the LD50 value and its 95% confidence intervals using probit analysis.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Signaling Pathway of this compound at the Insect Neuromuscular Junction
The proposed mechanism of action for this compound involves the modulation of Ca2+-activated K+ channels (SLO-1), similar to the cyclodepsipeptide emodepside.[1]
Pathway Description:
-
An action potential arrives at the presynaptic neuron, leading to the influx of Ca2+ and the release of acetylcholine (ACh) into the synaptic cleft.
-
ACh binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle cell membrane, causing depolarization and subsequent muscle contraction.
-
This compound is thought to act on Ca2+-activated K+ channels (SLO-1) on the muscle cell membrane.
-
Activation of these channels leads to an efflux of K+ ions, causing hyperpolarization or rapid repolarization of the cell membrane.
-
This counteracts the excitatory signal from ACh, preventing further muscle contraction and leading to flaccid paralysis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C48H84N4O12 | CID 89254632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation and molecular docking studies of this compound from Lecanicillium lecanii against Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 9. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. protocols.io [protocols.io]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
Application Notes and Protocols for the Formulation of Bassianolide into a Stable Biopesticide Product
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating the cyclooctadepsipeptide, Bassianolide, into a stable and effective biopesticide. The following sections detail the chemical properties of this compound, various formulation strategies, experimental protocols for preparation and stability testing, and an overview of its insecticidal mechanism of action.
Introduction to this compound
This compound is a naturally occurring insecticidal compound produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii.[1][2] As a cyclooctadepsipeptide, it possesses a unique structure that contributes to its biological activity. Its primary mode of action is believed to be the disruption of ion channels at the neuromuscular junction in susceptible insects, leading to paralysis and death.[1] Due to its natural origin and specific mode of action, this compound presents a promising candidate for development as a biopesticide with a favorable environmental profile.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₄N₄O₁₂ | [2] |
| Molecular Weight | 909.2 g/mol | [2] |
| Appearance | White Solid | |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO, and chloroform. | [1] |
| Long-term Storage | -20°C | [1] |
Formulation Strategies for Enhanced Stability and Efficacy
The successful application of this compound as a biopesticide hinges on the development of stable formulations that protect the active ingredient from environmental degradation and ensure effective delivery to the target pest. Key formulation types include Emulsifiable Concentrates (EC), Water-Dispersible Granules (WG), and Microencapsulation.
Emulsifiable Concentrates (EC)
EC formulations are a common choice for lipophilic active ingredients like this compound. They consist of the active ingredient dissolved in a solvent system with emulsifiers, allowing for spontaneous emulsion formation upon dilution with water.
Advantages:
-
Good shelf stability.
-
Ease of handling and application.
-
Enhanced penetration of the insect cuticle.
Disadvantages:
-
Potential for phytotoxicity depending on the solvent.
-
Use of organic solvents may have environmental considerations.
Water-Dispersible Granules (WG)
WG formulations are solid, non-dusty granules that readily disperse in water to form a suspension. This formulation type avoids the use of organic solvents, making it a more environmentally friendly option.
Advantages:
-
Improved safety for handlers (low dust).
-
Good storage stability.
-
No solvent-related phytotoxicity.
Disadvantages:
-
May require continuous agitation in the spray tank.
-
More complex manufacturing process compared to ECs.
Microencapsulation
Microencapsulation involves entrapping this compound within a protective polymer matrix. This technique offers significant advantages in terms of stability and controlled release.
Advantages:
-
Excellent protection against UV radiation and thermal degradation.
-
Controlled and sustained release of the active ingredient.
-
Reduced applicator exposure.
Disadvantages:
-
Higher formulation cost.
-
Potentially more complex to manufacture.
Quantitative Data on Formulation Stability
The stability of a biopesticide formulation is critical for its commercial viability. The following tables summarize stability data for biopesticides based on Beauveria bassiana, the organism that produces this compound. While this data is for the whole organism, it provides a valuable baseline for the stability of its metabolites under various formulation and storage conditions.
Table 1: Shelf-life of Beauveria bassiana Formulations at 30°C over 12 Months
| Formulation Type | Initial Efficacy (Multimetal Removal %) | Efficacy after 12 months (Multimetal Removal %) | Decrease in Efficacy (%) | Biomass Production Decrease after 12 months (%) | Reference |
| Myco-granules | 93 | 58 | 37.6 | 41.1 | [3][4] |
| Myco-capsules | 93 | 43.6 | 53.1 | 49.0 | [3][4] |
| Myco-tablets | 83.5 | 43 | 48.5 | 52.4 | [3][4] |
Table 2: UV Protection of Beauveria bassiana Conidia with Additives
| Additive (Concentration) | Relative CFU Count after 4h UV-B Exposure (%) | UV Protection (%) | Reference |
| Unformulated Control | 48.1 ± 23.3 | - | [5] |
| Humic Acid (10%) | >90 | >41.9 | [5] |
| Sesame Oil | >73 | >24.9 | [5] |
| Colza Oil | >70 | >21.9 | [5] |
Experimental Protocols
The following are detailed protocols for the preparation and stability testing of this compound biopesticide formulations.
Protocol for Microencapsulation of this compound by Ionic Gelation
This protocol describes the encapsulation of the lipophilic compound this compound using an ionic gelation method with sodium alginate as the encapsulating agent.
Materials:
-
This compound
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Tween 80 (or other suitable surfactant)
-
Distilled water
-
Magnetic stirrer
-
Peristaltic pump or syringe with a fine needle
Procedure:
-
Preparation of the this compound Emulsion:
-
Dissolve a known concentration of this compound in a minimal amount of a suitable water-miscible solvent (e.g., ethanol, acetone).
-
Prepare a 1% (w/v) sodium alginate solution in distilled water by stirring until fully dissolved.
-
Add a surfactant (e.g., Tween 80 at 0.1% v/v) to the sodium alginate solution.
-
Slowly add the this compound solution to the sodium alginate solution while stirring vigorously to form a stable oil-in-water emulsion.
-
-
Formation of Microcapsules:
-
Prepare a 0.2 M calcium chloride solution in distilled water.
-
Using a peristaltic pump or syringe, add the this compound-alginate emulsion dropwise into the calcium chloride solution under constant gentle stirring.
-
Allow the formed microcapsules to harden in the CaCl₂ solution for at least 30 minutes.[6]
-
-
Harvesting and Drying:
Protocol for Stability Testing of Formulated this compound
This protocol outlines the procedure for assessing the stability of formulated this compound under accelerated storage conditions (elevated temperature) and UV stress.
Materials:
-
Formulated this compound (EC, WG, or microcapsules)
-
Environmental chamber with controlled temperature and humidity
-
UV-B light source
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
This compound analytical standard
-
Appropriate solvents for extraction and HPLC mobile phase
Procedure:
Accelerated Thermal Stability:
-
Place samples of the formulated this compound in sealed containers.
-
Store the containers in an environmental chamber at a constant elevated temperature (e.g., 40°C ± 2°C) and controlled relative humidity (e.g., 75% ± 5%).[7]
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample for analysis.
-
Extract the this compound from the formulation using a suitable solvent.
-
Quantify the concentration of this compound using a validated HPLC method.[8][9][10][11][12][13]
-
Calculate the percentage degradation over time.
UV Stability:
-
Spread a thin layer of the formulated this compound on a suitable surface (e.g., glass plate or leaf surface).
-
Expose the samples to a UV-B light source for defined periods (e.g., 0, 2, 4, 8, and 12 hours).
-
At each time point, collect the sample and extract the this compound.
-
Quantify the concentration of this compound using a validated HPLC method.
-
Calculate the percentage degradation due to UV exposure.
Protocol for Evaluating Insecticidal Activity
This protocol describes a bioassay to determine the insecticidal efficacy of the formulated this compound.
Materials:
-
Formulated this compound
-
Target insect species (e.g., larvae of Spodoptera litura)
-
Artificial diet for the insects
-
Petri dishes or multi-well plates
-
Micropipette
-
Control formulation (without this compound)
Procedure:
-
Prepare a series of dilutions of the formulated this compound in water.
-
Incorporate a known volume of each dilution into the artificial diet.
-
Dispense the treated diet into individual wells of a multi-well plate or small petri dishes.
-
Place one insect larva into each well.
-
Include a control group with diet treated with the formulation blank (without this compound) and an untreated control.
-
Maintain the bioassay under controlled environmental conditions (e.g., 25°C ± 2°C, 60% ± 10% RH).
-
Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Calculate the median lethal concentration (LC₅₀) or median lethal time (LT₅₀) to determine the efficacy of the formulation.
Mechanism of Action and Signaling Pathways
The insecticidal activity of this compound is attributed to its interaction with ion channels in the insect's neuromuscular system.[1] While the exact mechanism is not fully elucidated, it is thought to be similar to other cyclodepsipeptides, which act as modulators of ion channels, particularly potassium and/or calcium channels. This disruption of ion homeostasis leads to uncontrolled muscle contractions, paralysis, and ultimately, the death of the insect.
Experimental and Formulation Workflow
The development of a stable this compound biopesticide involves a systematic workflow from initial formulation screening to final product stability assessment.
References
- 1. Microencapsulation of lipid nanoparticles containing lipophilic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Formulation development and delivery of biopesticides [harvest.usask.ca]
- 5. Small-Molecule Inhibitors of Inward Rectifier Potassium (Kir) Channels Reduce Bloodmeal Feeding and Have Insecticidal Activity Against the Horn Fly (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 12. (PDF) Development, Validation, and Application of HPLC [research.amanote.com]
- 13. Evaluation of entomopathogenic fungi by larval and adult immersion method [protocols.io]
Bassianolide as a Biocontrol Agent in Organic Farming: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bassianolide is a cyclooctadepsipeptide with insecticidal properties, first isolated from the entomopathogenic fungi Beauveria bassiana and Verticillium lecanii. As a secondary metabolite, it is a significant virulence factor contributing to the biocontrol efficacy of B. bassiana, a fungus widely utilized in organic farming for pest management. This document provides detailed application notes and experimental protocols for the research and development of this compound as a biocontrol agent. While much of the available efficacy data pertains to Beauveria bassiana as a whole organism, this guide also provides protocols for the study of purified this compound.
Mode of Action
The precise mode of action of this compound is not yet fully resolved. However, it is understood to act at the neuromuscular junction in insects, likely by modulating ion channels. This action is similar to other cyclodepsipeptide anthelmintics like emodepside. The disruption of ion channel function leads to paralysis and eventual death of the insect pest.[1] this compound is one of several toxins produced by B. bassiana, including beauvericin, tenellin, and oosporein, which collectively contribute to the fungus's pathogenicity.[2]
Data Presentation: Efficacy of Beauveria bassiana
The following tables summarize the lethal concentration (LC50) and lethal time (LT50) of various Beauveria bassiana isolates against different insect pests. It is important to note that these values reflect the efficacy of the entire fungal organism, not purified this compound. The concentration of this compound can vary between fungal strains and culture conditions.
Table 1: LC50 Values of Beauveria bassiana Against Various Insect Pests
| B. bassiana Isolate | Target Pest | LC50 (conidia/mL) | Reference |
| IRAN 403C | Arge rosae (Rose sawfly) | 5.54 x 10⁵ | [3] |
| Strain 202 | Sap-sucking insect pests | Log LC50: 3.8 - 10.5 | [4] |
Table 2: LT50 Values of Beauveria bassiana Against Various Insect Pests
| B. bassiana Isolate | Target Pest | Concentration (conidia/mL) | LT50 (days) | Reference |
| IRAN 403C | Arge rosae (Rose sawfly) | 2 x 10⁸ | 3.92 | [3] |
| Strain 202 | Sap-sucking insect pests | 10⁸ | 3.91 - 5.6 | [4] |
Table 3: Mortality Rates of Beauveria bassiana Against Various Insect Pests
| B. bassiana Isolate/Formulation | Target Pest | Concentration | Time Point | Mortality Rate (%) | Reference |
| MTCC 4495 | Pieris brassicae (Cabbage caterpillar) | 10⁹ conidia/mL | 10 days | 86.66 | [5] |
| Alginate pellet formulation | Spodoptera frugiperda (Fall armyworm) | 2.35 x 10⁸ conidia/mL | 9 days | 70 | [6] |
| Isolate against Myllocerus fotedari | Myllocerus fotedari | 1.0 x 10⁹ spores/mL | 8 days | 100 | [7] |
Experimental Protocols
The following protocols are designed for the laboratory evaluation of this compound's insecticidal activity. These can be adapted for testing both purified this compound and B. bassiana formulations.
Protocol 1: Extraction and Quantification of this compound from B. bassiana Culture
Objective: To extract and quantify the concentration of this compound from a B. bassiana culture for use in bioassays.
Materials:
-
Beauveria bassiana culture
-
70% Ethanol (EtOH)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS) system
-
This compound analytical standard
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Harvest B. bassiana-infected insect larvae or fungal mycelium from a liquid or solid culture.
-
Grind the harvested material in 70% EtOH.
-
Subject the mixture to ultrasonic treatment for 30 minutes to lyse the cells and release the secondary metabolites.[8]
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant containing the dissolved metabolites.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the extracted sample using UPLC-Q-Orbitrap MS for the simultaneous analysis of this compound and other metabolites.[8]
-
Create a standard curve using the this compound analytical standard to quantify the concentration in the extract.
Caption: Workflow for this compound Extraction and Quantification.
Protocol 2: Insect Bioassay using Purified this compound (Contact Toxicity)
Objective: To determine the contact toxicity (LC50) of purified this compound against a target insect pest.
Materials:
-
Purified this compound
-
Acetone or other suitable solvent (e.g., ethanol, methanol, DMSO)[9]
-
Tween 80 or other suitable surfactant
-
Distilled water
-
Target insects (e.g., larvae, adults) of a uniform age and size
-
Petri dishes or multi-well plates
-
Micro-applicator or sprayer
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent (e.g., acetone) to create a high-concentration stock solution.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.02% Tween 80) to ensure even application. Include a control solution containing only the solvent and surfactant in distilled water.
-
Insect Treatment:
-
Topical Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of each dilution directly onto the dorsal thorax of individual insects.[7]
-
Spray Application: Place a known number of insects in a petri dish and spray with a defined volume of each dilution using a Potter spray tower or similar device.
-
-
Incubation: Transfer the treated insects to clean containers with a food source. Incubate under controlled conditions (e.g., 25°C, >70% RH, 12:12 L:D photoperiod).
-
Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72, 96 hours) post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits. Correct for control mortality using Abbott's formula if necessary.
Caption: Workflow for Insect Bioassay (Contact Toxicity).
Protocol 3: Insect Bioassay using Purified this compound (Ingestion Toxicity)
Objective: To determine the ingestion toxicity (LD50) of purified this compound against a target insect pest.
Materials:
-
Purified this compound
-
Suitable solvent and surfactant
-
Artificial diet or natural food source (e.g., leaf discs)
-
Target insects
-
Petri dishes or individual rearing containers
-
Incubator
Procedure:
-
Preparation of Treated Diet: Prepare serial dilutions of this compound as described in Protocol 2. Incorporate a known volume of each dilution into a specific amount of artificial diet before it solidifies, or apply it evenly to the surface of a natural food source like a leaf disc. Allow the solvent to evaporate completely.
-
Insect Feeding: Place a known number of insects into each container with the treated or control diet. Ensure that the treated diet is the only food source available.
-
Incubation: Incubate the insects under controlled environmental conditions.
-
Mortality Assessment: Record mortality at regular intervals.
-
Data Analysis: Calculate the LD50 value based on the amount of treated diet consumed per insect (if measurable) or express toxicity as an LC50 based on the concentration in the diet.
Signaling Pathway and Mechanism of Action
While the exact molecular targets of this compound are still under investigation, it is believed to disrupt the function of ion channels at the insect's neuromuscular junction. This is consistent with the mode of action of other cyclodepsipeptides, which can modulate calcium-activated potassium (SLO) channels or have complex interactions with other ion channels like GABA-gated chloride channels. The disruption of ion flow across the neuronal or muscle cell membrane leads to flaccid paralysis and ultimately death.
Caption: Proposed Mechanism of Action of this compound at the Insect Neuromuscular Junction.
Safety and Non-Target Effects
Beauveria bassiana, the fungus that produces this compound, is generally considered safe for non-target organisms, including mammals, birds, and beneficial insects, when used as a biopesticide.[2] However, laboratory studies have shown potential harm to some beneficial insects, although these effects are not always observed in field studies. The specificity of purified this compound to insect ion channels compared to those of vertebrates is an area for further research. As with any bioactive compound, appropriate personal protective equipment should be used when handling purified this compound or concentrated B. bassiana formulations.
Conclusion
This compound is a promising insecticidal compound that plays a key role in the efficacy of Beauveria bassiana as a biocontrol agent. The protocols outlined in this document provide a framework for the systematic evaluation of its insecticidal properties. Further research is needed to fully elucidate its mode of action, quantify its efficacy as a purified compound against a broader range of pests, and optimize its formulation and application for effective and sustainable pest management in organic agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijcmas.com [ijcmas.com]
- 7. Beauveria bassiana Culturing and Harvesting for Bioassays With House Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between cyclodextrin and neuronal membrane results in modulation of GABA(A) receptor conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Bassianolide Production in Submerged Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of Bassianolide through submerged fermentation of Beauveria bassiana. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your fermentation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a cyclooctadepsipeptide, a type of secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is of significant interest due to its insecticidal properties and potential applications in agriculture as a biocontrol agent. It acts as a virulence factor, aiding the fungus in overcoming the host's immune system.
Q2: What are the key factors influencing the yield of this compound in submerged fermentation?
A2: The yield of this compound is influenced by a combination of factors including the genetic strain of Beauveria bassiana, the composition of the culture medium (especially carbon and nitrogen sources), physicochemical parameters (pH, temperature, aeration, and agitation), and the stage of fungal growth.
Q3: What are the direct precursors for this compound biosynthesis?
A3: The direct precursors for this compound biosynthesis are L-leucine and D-2-hydroxyisovalerate. Supplementing the fermentation medium with these precursors can be a strategy to enhance yield.
Q4: Is there a specific growth phase associated with this compound production?
A4: The production of secondary metabolites like this compound is typically associated with the stationary phase of fungal growth. This is the phase where the primary growth slows down due to nutrient limitation or other stress factors, and the metabolic pathways for secondary metabolite production are activated.
Troubleshooting Guide
Problem 1: Low or no this compound yield despite good fungal growth.
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Medium Composition | - Carbon Source: High concentrations of readily metabolizable sugars like glucose can cause catabolite repression, inhibiting secondary metabolite synthesis. Consider using alternative carbon sources such as starch or sucrose, or implement a fed-batch strategy to maintain a low glucose concentration. - Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like yeast extract, peptone, or cottonseed flour may be more effective than inorganic sources. Experiment with different C:N ratios; a higher ratio often favors secondary metabolite production. - Phosphate (B84403) Limitation: Phosphate is essential for primary metabolism. However, high concentrations can sometimes inhibit secondary metabolite production. Ensure phosphate is not in excess during the production phase. |
| Incorrect Fermentation Parameters | - pH: The optimal pH for B. bassiana growth is generally between 5.0 and 8.0[1]. However, the optimal pH for this compound production might be narrower. Monitor and control the pH of the culture throughout the fermentation. Start with a pH around 6.0 and consider implementing a pH control strategy. - Temperature: The optimal temperature for B. bassiana growth is typically between 25°C and 30°C[2]. Deviations from this range can stress the fungus and reduce metabolite production. Ensure your incubator or bioreactor maintains a stable temperature. |
| Inadequate Aeration or Agitation | - Dissolved Oxygen (DO): Submerged fermentation of B. bassiana is an aerobic process. Insufficient dissolved oxygen can be a major limiting factor. Increase the agitation speed or the aeration rate to ensure adequate oxygen supply. However, excessive shear stress from high agitation can damage the mycelia. - Shear Stress: While agitation is necessary for mixing and oxygen transfer, excessive shear can lead to morphological changes in the fungus (e.g., pellet formation) that may not be conducive to this compound production. |
| Lack of Precursors | - Precursor Feeding: Since this compound is synthesized from L-leucine and D-2-hydroxyisovalerate, the endogenous supply of these precursors may be a bottleneck. Consider adding these precursors to the culture medium. The timing and concentration of precursor addition should be optimized. |
Problem 2: Inconsistent this compound yield between fermentation batches.
| Possible Cause | Troubleshooting Strategy |
| Variable Inoculum Quality | - Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the age, concentration, and physiological state of the spores or mycelia used for inoculation. A two-stage inoculum development process can improve consistency. |
| Inconsistent Media Preparation | - Component Quality: Use high-quality, consistent sources for all media components. The composition of complex media components like yeast extract can vary between batches and suppliers. - Sterilization: Over-sterilization can degrade essential media components or lead to the formation of inhibitory compounds. Validate your sterilization cycle to ensure it is effective without being overly harsh. |
| Subtle Changes in Fermentation Conditions | - Calibration: Regularly calibrate all sensors and controllers for pH, temperature, and dissolved oxygen to ensure accurate and reproducible conditions. |
Data Presentation: Impact of Fermentation Parameters on Beauveria bassiana
Disclaimer: The following tables summarize quantitative data on the production of biomass and spores in Beauveria bassiana. While specific data for this compound yield is limited in publicly available literature, conditions that favor high biomass and spore production are often a good starting point for optimizing secondary metabolite production.
Table 1: Effect of Carbon Source on Biomass Production of Beauveria bassiana
| Carbon Source (at 35 g/L) | Maximum Dry Biomass ( g/250 mL) | Reference |
| Starch | 8.12 | [3][4] |
| Sucrose | 4.44 | [3][4] |
| Fructose | 3.16 | [3][4] |
Table 2: Effect of Nitrogen Source on Biomass Production of Beauveria bassiana
| Nitrogen Source (at 0.4%) | Maximum Dry Biomass ( g/250 mL) | Reference |
| KNO₃ | 5.00 | [3][4] |
| NH₄NO₃ | 4.12 | [3][4] |
Table 3: Effect of Complex Nitrogen Sources on Blastospore Production of Beauveria bassiana
| Nitrogen Source | Blastospore Production (spores/mL) | Reference |
| Cottonseed flour | 1.52 x 10⁹ | [5] |
| Autolyzed yeast | 1.45 x 10⁹ | [5] |
| Yeast extract | 7.67 x 10⁸ | [5] |
| Corn bran | 8.12 x 10⁸ | [5] |
Table 4: Optimal Physicochemical Parameters for Beauveria bassiana Growth
| Parameter | Optimal Range | Reference |
| pH | 5.0 - 8.0 | [1] |
| Temperature | 25°C - 30°C | [2] |
Experimental Protocols
Protocol 1: General Submerged Fermentation for Secondary Metabolite Production
This protocol provides a general method for the submerged fermentation of Beauveria bassiana and can be used as a starting point for optimizing this compound production.
-
Inoculum Preparation:
-
Grow Beauveria bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days until sporulation is abundant.
-
Harvest the conidia by flooding the plate with a sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ conidia/mL.
-
Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with the spore suspension (5% v/v) and incubate at 25°C, 150 rpm for 48-72 hours.
-
-
Fermentation:
-
Prepare the production medium. A starting point could be a Czapek-Dox medium supplemented with a complex nitrogen source like yeast extract. For example (g/L): Sucrose 30, NaNO₃ 3, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, KCl 0.5, FeSO₄·7H₂O 0.01, Yeast Extract 5.
-
Dispense the medium into flasks or a bioreactor and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculate the production medium with the seed culture (10% v/v).
-
Incubate at 25°C with an agitation of 200 rpm for 7-10 days.
-
If using a bioreactor, maintain a pH of 6.0 and a dissolved oxygen level above 20% saturation.
-
-
Harvesting and Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
The this compound can be extracted from both the mycelium and the broth. A common method is to extract the mycelium with an organic solvent like ethyl acetate (B1210297) or methanol. The broth can also be extracted with an equal volume of ethyl acetate.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol provides a general method for the extraction and quantification of this compound.
-
Extraction:
-
Lyophilize (freeze-dry) the collected mycelial biomass.
-
Grind the dried mycelium into a fine powder.
-
Extract the powder with 70% ethanol (B145695) using ultrasonication for 30 minutes[6][7].
-
Centrifuge the extract to pellet the solids and collect the supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile (B52724):water, 50:50, v/v) for HPLC analysis[8].
-
-
HPLC Analysis:
-
HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer (LC-MS) is ideal for selective and sensitive quantification. UV detection at a low wavelength (e.g., 215 nm) can also be used.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Quantification: Create a calibration curve using a certified standard of this compound at multiple concentrations. Quantify the this compound in the samples by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound by the nonribosomal peptide synthetase (NRPS) BbBsls.
Caption: Experimental workflow for optimizing this compound production in submerged fermentation.
References
- 1. Culture Age, Temperature, and pH Affect the Polyol and Trehalose Contents of Fungal Propagules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceandnature.org [scienceandnature.org]
- 4. researchgate.net [researchgate.net]
- 5. Complex nitrogen sources from agro-industrial byproducts: impact on production, multi-stress tolerance, virulence, and quality of Beauveria bassiana blastospores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Purification of Bassianolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Bassianolide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The most frequent challenges in this compound purification include:
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Co-elution with structurally similar impurities: Beauvericin is a common co-contaminant that is structurally similar to this compound, making chromatographic separation difficult.[1][2][3]
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Low yield: Suboptimal extraction and purification conditions can lead to significant loss of the target compound.
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Compound instability: this compound may be sensitive to certain pH ranges, temperatures, and solvents, leading to degradation during purification.
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Sample matrix complexity: Crude extracts from fungal cultures contain a wide array of other secondary metabolites and cellular components that can interfere with purification.[4]
Q2: What is a general workflow for the purification of this compound?
A2: A typical purification workflow for this compound involves several key stages, beginning with extraction from the fungal biomass, followed by one or more chromatographic steps, and potentially concluding with crystallization for final polishing.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is most commonly assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) for definitive identification and to check for the presence of co-eluting impurities with different mass-to-charge ratios.[5]
Troubleshooting Guides
HPLC Purification Issues
This section addresses common problems encountered during the HPLC purification of this compound.
Problem: My this compound peak is tailing.
-
Possible Cause: Secondary interactions between this compound and the stationary phase, or column overload.
-
Troubleshooting Steps:
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Reduce Sample Concentration: Inject a more dilute sample to check for column overload.
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Modify Mobile Phase: The addition of a different ion-pairing agent, such as formic acid instead of trifluoroacetic acid (TFA), can sometimes reduce peak tailing.[6][7]
-
Check pH: Ensure the mobile phase pH is appropriate for this compound to minimize ionic interactions with residual silanols on the column.
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Problem: this compound is co-eluting with Beauvericin.
-
Possible Cause: Similar polarity and structural characteristics of the two molecules.
-
Troubleshooting Steps:
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Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes to maximize resolution.
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Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727), or using a combination, can alter selectivity.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry, such as a Phenyl-Hexyl or a C8 stationary phase instead of C18, may provide the necessary selectivity.
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Crystallization Issues
Problem: I am unable to obtain crystals of this compound; it forms an oil or remains in solution.
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Possible Cause: The solution is not supersaturated, the cooling rate is too fast, or impurities are inhibiting crystallization.
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Troubleshooting Steps:
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Induce Supersaturation Slowly:
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Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethyl acetate) in a vial. Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation of the solvent.[8]
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Anti-Solvent Diffusion: Dissolve the this compound in a small amount of a "good" solvent and place this in a larger, sealed container with an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the good solvent). The anti-solvent will slowly diffuse into the good solvent, inducing crystallization.
-
-
Control the Cooling Rate: If using temperature reduction to induce crystallization, cool the solution slowly. Rapid cooling can lead to the formation of an amorphous solid or oil.
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Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a nucleation site.
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Further Purification: If oils persist, it may indicate the presence of impurities. Consider an additional chromatographic step to improve the purity of the starting material.
-
Data Presentation
Table 1: Illustrative Impact of Mobile Phase Composition on the Separation of this compound and Beauvericin.
| Mobile Phase System (A: 0.1% Formic Acid in Water; B: Acetonitrile) | Gradient Program | Retention Time this compound (min) | Retention Time Beauvericin (min) | Resolution (Rs) |
| System 1 | 60-90% B in 20 min | 12.5 | 13.1 | 1.2 |
| System 2 | 70-85% B in 30 min | 15.2 | 16.0 | 1.8 |
| System 3 | 65-80% B in 25 min | 14.1 | 14.8 | 1.5 |
Note: This table is illustrative and actual retention times and resolution will vary depending on the specific column, HPLC system, and other experimental parameters.
Table 2: Quantitative Data from UPLC-Q-Orbitrap MS Analysis of Beauveria bassiana Extracts.
| Compound | Concentration Range in B. bassiana-infected Tenebrio molitor larvae (µg/g) | Recovery Rate (%) |
| This compound | 20.6 - 51.1 | 80 - 115 |
| Beauvericin | 63.6 - 109.8 | 80 - 115 |
Data adapted from a study on insecticidal metabolites from Beauveria bassiana.[1][2][3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
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Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the partially purified extract.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the partially purified this compound extract from SPE in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from approximately 70% to 85% B over 30 minutes is a good starting point.
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect fractions based on the elution of the this compound peak.
-
Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Evaporation: Pool the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the purified this compound (obtained from preparative HPLC) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture) in a clean glass vial. The solution should be saturated or near-saturated.
-
Evaporation Setup: Cover the vial with parafilm and poke a few small holes in it with a needle. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant, cool temperature (e.g., 4°C).
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold anti-solvent. Dry the crystals under a gentle stream of nitrogen or in a desiccator.[8]
References
- 1. Effects of mobile phase composition on the reversed-phase separation of dipeptides and tripeptides with cyclodextrin-bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mac-mod.com [mac-mod.com]
- 6. Effect of mobile phase additives on peptide retention in reversed-phase chromatography with pellicular and totally porous sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Optimizing Bassianolide Production in Beauveria bassiana
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the production of Bassianolide from the entomopathogenic fungus Beauveria bassiana. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a cyclic depsipeptide, a type of secondary metabolite, produced by Beauveria bassiana and other fungi. It is recognized for its insecticidal, antiviral, and potential pharmaceutical properties, making it a subject of interest in drug development and agricultural applications.
Q2: What are the primary factors influencing the yield of this compound in Beauveria bassiana fermentation?
A2: The production of this compound is a complex process influenced by a combination of genetic and environmental factors. Key parameters that significantly impact yield include the strain of Beauveria bassiana, the composition of the culture medium (especially carbon and nitrogen sources), pH, temperature, aeration, and agitation.
Q3: What is the optimal temperature for this compound production?
A3: While the optimal temperature for the growth of most Beauveria bassiana strains is around 25-30°C, the optimal temperature for this compound production may vary. Generally, a temperature range of 25-28°C is considered favorable for the production of secondary metabolites.[1][2][3][4][5][6] It is crucial to conduct strain-specific optimization studies.
Q4: How does pH affect this compound production?
A4: The pH of the culture medium is a critical factor. For Beauveria bassiana, a pH range of 6.0-7.0 is generally optimal for growth and sporulation.[1] The production of secondary metabolites, including this compound, is also sensitive to pH, with studies on related metabolites suggesting an optimal range of 5.5 to 7.0.[7] The fungus can alter the pH of the medium during fermentation, so monitoring and control are essential.
Q5: What is the role of the Carbon-to-Nitrogen (C:N) ratio in the culture medium?
A5: The C:N ratio is a critical determinant of secondary metabolism. A high C:N ratio often triggers the production of secondary metabolites as the fungus enters a stationary phase after initial biomass accumulation. For Beauveria bassiana, a C:N ratio of approximately 10:1 has been suggested to be favorable for the production of related secondary metabolites.[7] Different carbon and nitrogen sources can also significantly impact the yield.[8][9][10][11][12]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Optimization Strategies |
| Low or No this compound Yield | 1. Suboptimal fermentation parameters (temperature, pH).2. Inappropriate culture medium composition.3. Inadequate aeration or agitation.4. Poor quality or degradation of the fungal strain.5. Incorrect timing of harvest. | 1. Optimize Temperature and pH: Conduct small-scale experiments to determine the optimal temperature (e.g., test 23°C, 25°C, 27°C, 29°C) and pH (e.g., test 5.5, 6.0, 6.5, 7.0) for your specific B. bassiana strain.[13]2. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, sucrose (B13894), starch) and nitrogen sources (e.g., peptone, yeast extract, KNO₃).[8][10] Consider complex nitrogen sources like cottonseed flour, which have been shown to enhance the production of other secondary metabolites.[9][14]3. Aeration and Agitation: In submerged fermentation, optimize the agitation speed (e.g., 150-250 rpm) to ensure adequate oxygen supply without causing excessive shear stress to the mycelia.[7][15][16]4. Strain Viability and Selection: Use a fresh, actively growing culture for inoculation. If yields decline over time, consider re-isolating a high-producing colony from your stock culture.5. Time-Course Analysis: Harvest samples at different time points (e.g., daily from day 3 to day 10) to determine the peak of this compound production. |
| Inconsistent this compound Yields Between Batches | 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in fermentation conditions. | 1. Standardize Inoculum: Use a consistent method for inoculum preparation, ensuring the same spore concentration and age of the culture for each fermentation.2. Precise Media Preparation: Accurately weigh all components and ensure complete dissolution. Use a calibrated pH meter.3. Monitor and Control Fermentation: Use a bioreactor with automated control of temperature, pH, and dissolved oxygen for greater consistency. |
| Difficulty in Extracting and Quantifying this compound | 1. Inefficient extraction method.2. Degradation of this compound during extraction.3. Issues with the analytical method (e.g., HPLC). | 1. Optimize Extraction: Test different organic solvents (e.g., ethyl acetate (B1210297), methanol) and extraction techniques (e.g., sonication, maceration) to maximize recovery.[17] A published method for related metabolites suggests grinding infected larvae in 70% ethanol (B145695) followed by ultrasonic treatment.[18]2. Minimize Degradation: Perform extraction steps at low temperatures and avoid prolonged exposure to light and air.3. Validate Analytical Method: Ensure your HPLC method is validated for linearity, accuracy, and precision using a pure this compound standard. Use a suitable column and mobile phase for good peak separation and resolution. |
| Foaming in the Bioreactor | 1. High protein content in the medium.2. Excessive agitation. | 1. Antifoaming Agents: Add a sterile, non-metabolizable antifoaming agent to the medium before sterilization or during fermentation as needed.2. Reduce Agitation: Lower the agitation speed, ensuring it remains sufficient for proper mixing and oxygen transfer. |
Data Presentation
Table 1: Optimal Growth and Sporulation Parameters for Beauveria bassiana
| Parameter | Optimal Range | Source(s) |
| Temperature for Growth | 25-30°C | [1][2][3][4][5][6] |
| Temperature for Sporulation | 25-28°C | [2][3][6][13] |
| pH for Growth | 6.0-7.0 | [1] |
| pH for Sporulation | 5.0-8.0 | [19] |
Table 2: Influence of Carbon and Nitrogen Sources on Beauveria bassiana Biomass
| Nutrient Source | Observation | Source(s) |
| Carbon | Starch and sucrose generally support good biomass production. | [8][10] |
| Glucose is also a widely used and effective carbon source. | [20] | |
| Nitrogen | Potassium nitrate (B79036) (KNO₃) and peptone are effective nitrogen sources for biomass. | [1][8] |
| Complex nitrogen sources like cottonseed flour can significantly enhance blastospore production. | [9][14] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow Beauveria bassiana on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days, or until sufficient sporulation is observed.
-
Harvest conidia by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust the suspension to 1 x 10⁷ conidia/mL with sterile distilled water.
-
-
Fermentation Medium:
-
Prepare the production medium. A basal medium that can be optimized consists of (g/L): Glucose, 30-50; Peptone, 10-20; KH₂PO₄, 1.0; MgSO₄·7H₂O, 0.5.
-
Adjust the initial pH of the medium to 6.0-6.5 using 1M HCl or 1M NaOH before autoclaving.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the sterile medium with the prepared spore suspension at a 5% (v/v) ratio.
-
Incubate the culture in a shaker incubator at 25-27°C with agitation at 180-220 rpm for 7-10 days.
-
For controlled fermentation, use a bioreactor with automated control of temperature, pH, and dissolved oxygen.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Lyophilize (freeze-dry) the mycelium to obtain a dry powder.
-
Extract the powdered mycelium with ethyl acetate or methanol (B129727) at room temperature with constant stirring for 24 hours. Repeat the extraction three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification by HPLC:
-
Dissolve a known amount of the crude extract in methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (requires determination using a pure standard).
-
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. For more sensitive and specific quantification, LC-MS methods can be employed.[17][18]
-
Signaling Pathways and Logical Relationships
The production of secondary metabolites like this compound is regulated by complex signaling pathways that respond to environmental cues such as pH and temperature.
Caption: Influence of Temperature and pH on this compound Production.
This diagram illustrates how environmental cues like temperature and pH are perceived by the Hog1 and PacC signaling pathways, respectively.[21][22][23][24] These pathways, in turn, activate transcription factors that regulate both primary metabolism (growth) and secondary metabolism, leading to the production of this compound.
References
- 1. Optimization of growth conditions and medium composition for improved conidiation of newly isolated Beauveria bassiana strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. natsci.upit.ro [natsci.upit.ro]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] TEMPERATURE EFFECTS ON THE ENTOMOPATHOGENIC FUNGI BEAUVERIA BASSIANA STRAIN CNMN-FE-01: VEGETATIVE GROWTH, SPORULATION, GERMINATION RATE | Semantic Scholar [semanticscholar.org]
- 5. Effect of surfactants and temperature on germination and vegetative growth of Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scienceandnature.org [scienceandnature.org]
- 9. Complex nitrogen sources from agro-industrial byproducts: impact on production, multi-stress tolerance, virulence, and quality of Beauveria bassiana blastospores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] EFFECT OF DIFFERENT CARBON AND NITROGEN SOURCES ON SPORULATION OF BEAUVERIA BASSIANA ROMANIAN STRAINS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ijcmas.com [ijcmas.com]
- 14. scispace.com [scispace.com]
- 15. Advances in submerged liquid fermentation and formulation of entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nutritional optimization of a native Beauveria bassiana isolate (HQ917687) pathogenic to housefly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The PacC transcription factor regulates secondary metabolite production and stress response, but has only minor effects on virulence in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of the Hog1 MAPK pathway in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mitogen-activated protein kinase hog1 in the entomopathogenic fungus Beauveria bassiana regulates environmental stress responses and virulence to insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Pal pathway required for ambient pH adaptation regulates growth, conidiation, and osmotolerance of Beauveria bassiana in a pH-dependent manner | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results in Bassianolide bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bassianolide bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclooctadepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. It is considered a significant virulence factor, contributing to the fungus's insecticidal activity. While its exact mode of action is not fully resolved, it is believed to act as an ionophore, disrupting insect cell membranes and leading to cell lysis. It is thought to target ion channels at the neuromuscular junction, potentially inhibiting acetylcholine-mediated muscle contractions.
Q2: What are the common types of bioassays used for this compound?
The most common bioassays for evaluating the insecticidal activity of this compound are:
-
Topical Application: A precise volume of this compound solution is applied directly to the insect's cuticle, typically on the dorsal thorax.
-
Oral Ingestion/Diet Incorporation: this compound is mixed into the insect's artificial diet or drinking water.
-
Contact Bioassay: Insects are exposed to a surface, such as a filter paper or the inside of a glass vial, that has been treated with a known concentration of this compound.
Q3: Which solvents are suitable for dissolving this compound for bioassays?
This compound is soluble in several organic solvents. For bioassay purposes, it is crucial to select a solvent that effectively dissolves the compound while having minimal toxicity to the test insect at the final concentration used. Commonly used solvents include:
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
It is essential to always include a solvent-only control group in your experimental design to account for any effects of the solvent on insect mortality or behavior.
Troubleshooting Inconsistent Bioassay Results
Q4: My bioassay results are highly variable between replicates. What are the potential causes?
Inconsistent results are a common challenge in bioassays. Several factors can contribute to this variability:
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or inconsistent application volumes can lead to significant variations in the administered dose.
-
Insect Variability: The age, developmental stage, sex, and overall health of the test insects can influence their susceptibility.[1]
-
Environmental Conditions: Fluctuations in temperature and humidity can affect both the stability of this compound and the physiology of the insects.
-
Solvent Effects: The solvent used may have sublethal effects on the insects, or it may evaporate at a variable rate, changing the effective concentration of this compound.
-
Incomplete Solubilization: this compound may not be fully dissolved, especially in stock solutions, leading to inaccurate concentrations in subsequent dilutions.
Q5: I am observing high mortality in my control group. What should I do?
High control mortality (>10-20%) can invalidate the results of a bioassay. Potential causes and solutions include:
-
Solvent Toxicity: The concentration of the solvent in the final application may be too high. Consider using a less toxic solvent or reducing the final solvent concentration. Always run a vehicle control to assess solvent effects.[2]
-
Insect Handling Stress: Improper handling during transfer or application of the treatment can cause physical injury or stress to the insects.
-
Unhealthy Insect Colony: The insect colony may be stressed or suffering from an underlying infection. Ensure the rearing conditions are optimal and that the insects used for the bioassay are healthy.
-
Contamination: Glassware, diet, or other experimental materials may be contaminated with other toxic substances. Ensure all materials are thoroughly cleaned and sterilized.
Q6: The dose-response curve from my bioassay is not linear or is poorly defined. What could be the issue?
A non-linear or poorly defined dose-response curve can result from several factors:
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Inappropriate Dose Range: The selected concentrations may be too high (resulting in 100% mortality across multiple doses) or too low (resulting in no significant mortality). Conduct a preliminary range-finding experiment to determine the appropriate concentration range.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations in the dilution series.[3]
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Compound Instability: this compound may degrade in the prepared solutions, especially if stored for extended periods or under inappropriate conditions. Prepare fresh solutions for each experiment.
-
Statistical Issues: A lack of statistical fit to a probit regression model does not necessarily mean the data should be discarded. Some biological systems exhibit high natural variation. Increasing the number of replicates per dose can help improve the statistical power of the assay.[4]
Data Presentation
Table 1: Troubleshooting Guide for Common this compound Bioassay Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
| Non-uniform insect population | Use insects of the same age, developmental stage, and sex. | |
| Fluctuating environmental conditions | Maintain constant temperature and humidity throughout the experiment. | |
| High control mortality | Solvent toxicity | Use a less toxic solvent or lower the final solvent concentration. Always include a solvent-only control. |
| Insect handling stress | Handle insects gently and minimize the duration of anesthesia. | |
| Contaminated materials | Ensure all glassware and equipment are thoroughly cleaned. | |
| Non-linear dose-response curve | Inappropriate concentration range | Perform a range-finding study to identify the optimal dose range. |
| Compound degradation | Prepare fresh this compound solutions for each experiment. | |
| Insufficient number of replicates | Increase the number of replicates to improve statistical power.[4] | |
| Low or no insect mortality | Incorrect this compound concentration | Verify the concentration of the stock solution and the accuracy of the serial dilutions. |
| Low virulence of the this compound batch | Test the activity of a new batch of this compound or compare it with a known standard. | |
| Insect resistance | Consider the possibility of insecticide resistance in the test insect population. |
Table 2: Illustrative LC50 and LT50 Values for Beauveria bassiana Strains (as a proxy for this compound activity)
Note: These values are for whole fungal isolates and not purified this compound. They are provided for illustrative purposes to demonstrate how such data is typically presented. Actual LC50 and LT50 values for this compound will vary depending on the insect species, developmental stage, and bioassay method.
| Insect Species | B. bassiana Strain | LC50 (conidia/mL) | LT50 (days) | Reference |
| Tetranychus truncatus | Bb6 | 1.4 x 10⁶ | - | [5] |
| Tetranychus truncatus | Bb12 | 1.7 x 10⁶ | - | [5] |
| Tetranychus truncatus | Bb15 | 1.4 x 10⁶ | - | [5] |
| Housefly (adults) | Ma88 | 8 x 10⁶ | - | [6] |
| Housefly (females) | Ma88 | 2.0 x 10⁶ | - | [6] |
| Tetranychus urticae | EUT116 | - | 4.8 | [7] |
| Tetranychus urticae | DEBI008 | - | 6.2 | [7] |
Experimental Protocols
Detailed Methodology: Topical Application Bioassay
This protocol is adapted from standard methods for topical application of insecticides.
1. Preparation of this compound Solutions: a. Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., acetone or ethanol). b. Perform serial dilutions of the stock solution to obtain a range of desired concentrations for the bioassay. It is recommended to perform a preliminary range-finding experiment to determine the appropriate concentrations. c. Prepare a solvent-only control solution.
2. Insect Handling and Treatment: a. Select healthy, uniform insects of the desired age and developmental stage. b. Anesthetize the insects lightly using carbon dioxide (CO2). c. Using a calibrated micro-applicator or a fine-tipped pipette, apply a small, precise volume (e.g., 0.5-1 µL) of the this compound solution to the dorsal thorax of each anesthetized insect. d. Treat a control group of insects with the solvent only. e. After treatment, place the insects in clean holding containers with access to food and water.
3. Incubation and Mortality Assessment: a. Maintain the treated insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 h light:dark photoperiod). b. Record insect mortality at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment. An insect is considered dead if it is unable to move when gently prodded with a fine brush. c. Use Abbott's formula to correct for control mortality if it is between 5% and 20%.
4. Data Analysis: a. Analyze the mortality data using probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) and their 95% confidence intervals.
Detailed Methodology: Oral Ingestion Bioassay
1. Preparation of Treated Diet: a. Prepare a stock solution of this compound in a suitable solvent. b. Add the appropriate volume of the stock solution or its dilutions to the insect's artificial diet to achieve the desired final concentrations. c. Thoroughly mix the diet to ensure a homogenous distribution of this compound. d. Prepare a control diet containing only the solvent at the same concentration used in the treated diets.
2. Bioassay Procedure: a. Place a pre-weighed amount of the treated or control diet into individual insect rearing containers. b. Introduce one insect into each container. c. For liquid diets, a leaf-dip method can be used where leaves are dipped in the this compound solution, air-dried, and then provided to the insects.[8]
3. Incubation and Data Collection: a. Maintain the insects under controlled environmental conditions. b. Record mortality at regular intervals. c. The amount of diet consumed can also be measured to assess any anti-feedant effects.
4. Data Analysis: a. Calculate the lethal concentration (LC50) using probit analysis.
Visualizations
Caption: Workflow for a topical application bioassay of this compound.
Caption: Proposed signaling pathway for this compound's insecticidal action.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. “Metabolomic diversity of local strains of Beauveria bassiana (Balsamo) Vuillemin and their efficacy against the cassava mite, Tetranychus truncatus Ehara (Acari: Tetranychidae)” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Stability of Bassianolide in Field Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Bassianolide for field applications. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability a concern?
This compound is a cyclooctadepsipeptide, a type of secondary metabolite with insecticidal properties, produced by the entomopathogenic fungus Beauveria bassiana.[1] As a promising biopesticide, its efficacy in the field is often limited by its susceptibility to environmental factors that can cause degradation, leading to a loss of potency.
2. What are the primary environmental factors that degrade this compound?
The main environmental stressors that affect the stability of biopesticides like this compound are:
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Ultraviolet (UV) Radiation: Sunlight, particularly UV-B radiation, can cause photooxidative degradation, breaking down the molecular structure of the compound.[2][3]
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Temperature: High temperatures can accelerate chemical degradation reactions, reducing the shelf-life and field persistence of this compound.[4][5]
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pH: The acidity or alkalinity of the spray solution (e.g., in a tank mix) or the surface of the plant can lead to hydrolysis of the ester and amide bonds within the cyclodepsipeptide structure, inactivating the molecule. Alkaline pH is a known factor in the degradation of similar cyclic peptides.[6][7]
3. How can I protect this compound from UV degradation?
Incorporating UV protectants into your formulation is a key strategy. These can be:
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UV-Absorbing Compounds: Materials that absorb UV radiation and dissipate it as heat. Examples include humic acid, lignin-based products, and soyscreen oil.[2][8][9][10]
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Physical Blockers: Inert particles that scatter or block UV light.
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Antioxidants/Radical Scavengers: These compounds can mitigate the effects of photo-oxidation.[11]
4. What formulation strategies can enhance the thermal stability of this compound?
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Microencapsulation: Encapsulating this compound in a protective polymer matrix can shield it from high temperatures.[4][6] This can be achieved through methods like spray drying.
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Selection of Stable Adjuvants: Choosing adjuvants and carriers that are themselves thermally stable and do not promote the degradation of this compound is crucial.
5. How does pH affect this compound stability and how can I control it?
This compound, being a cyclodepsipeptide, contains ester bonds that are susceptible to hydrolysis, particularly under alkaline conditions.[1][6][12]
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pH Optimization: Most pesticides are most stable in a slightly acidic spray solution, typically around pH 5-6.[7][13]
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Buffering Agents: Use commercially available buffering agents to adjust and stabilize the pH of your spray solution before adding the this compound formulation.[13]
6. Can I tank-mix this compound formulations with other agrochemicals?
While tank-mixing can be efficient, it's critical to ensure compatibility. Some agrochemicals, particularly fungicides and herbicides, can be incompatible with biologicals and may degrade this compound or inhibit its activity.[14] Always conduct a small-scale compatibility test (jar test) before large-scale mixing.
Troubleshooting Guides
Issue 1: Poor field efficacy of this compound application.
| Possible Cause | Troubleshooting Step |
| UV Degradation | 1. Incorporate a UV protectant such as humic acid (e.g., 10% concentration) or a lignin-based dispersant into your formulation.[2][8] 2. Apply during periods of lower UV intensity, such as early morning or late evening. |
| Thermal Degradation | 1. Store the this compound formulation in a cool, dry place, ideally refrigerated if possible. 2. Consider a more thermally stable formulation, such as microencapsulation. |
| pH-induced Hydrolysis | 1. Measure the pH of your water source. If it is alkaline (pH > 7.5), use an acidifying/buffering agent to lower the pH to around 5-6 before mixing.[13] 2. Avoid letting the spray mixture sit for extended periods before application. |
| Incompatibility with Tank-Mix Partners | 1. Perform a jar test to check for physical incompatibility (e.g., precipitation). 2. Consult literature for known incompatibilities between cyclodepsipeptides and the specific agrochemicals you are using. |
Issue 2: Reduced shelf-life of the this compound formulation.
| Possible Cause | Troubleshooting Step |
| High Storage Temperature | 1. Store the formulation at a lower temperature. Refrigeration at 4-7°C is often ideal for long-term stability of biologicals.[4][5] 2. Review the quantitative data on thermal degradation to understand the impact of temperature on your specific formulation. |
| Moisture Content | 1. For solid formulations, ensure they are dried to a low moisture content (e.g., <5%) and stored in sealed, moisture-proof packaging.[4] |
| Oxidation | 1. Consider including an antioxidant in the formulation. 2. Package the formulation under an inert atmosphere (e.g., nitrogen) or use oxygen scavengers in the packaging.[15] |
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various environmental stressors. This data is synthesized from general principles of biopesticide degradation and should be used as a guide for experimental design.
Table 1: Effect of Temperature on this compound Half-Life in an Aqueous Solution (pH 7)
| Temperature | Half-Life (Days) |
| 4°C | > 365 |
| 25°C | 90 |
| 32°C | 31 |
| 40°C | 10 |
Data is illustrative and based on typical degradation kinetics for similar biological molecules.[4]
Table 2: Effect of pH on this compound Degradation after 24 hours at 25°C
| pH | % Degradation |
| 3 | 15% |
| 5 | < 5% |
| 7 | 10% |
| 9 | 40% |
Data is illustrative, reflecting the increased rate of hydrolysis of esters at alkaline pH.[6][12]
Table 3: Effect of UV-B Radiation on this compound Stability with and without a UV Protectant
| Exposure Time (hours) | % this compound Remaining (No Protectant) | % this compound Remaining (with 10% Humic Acid) |
| 0 | 100% | 100% |
| 2 | 60% | 95% |
| 4 | 35% | 90% |
| 8 | < 10% | 85% |
Data is illustrative, based on the protective effects of humic acid on Beauveria bassiana conidia.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation (stress testing) study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[8][16][17][18][19]
1. Materials:
-
Purified this compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points. Neutralize with HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound or its solution at elevated temperatures (e.g., 50°C, 70°C) for several days.
-
Photostability: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples by a validated HPLC or UPLC-MS method to quantify the remaining this compound and to identify and characterize the degradation products.
Protocol 2: Evaluating the Efficacy of a UV Protectant
1. Materials:
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This compound formulation (with and without UV protectant)
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UV-B light source
-
Glass plates or plant leaves
-
HPLC or UPLC-MS system
2. Procedure:
-
Apply a thin film of each formulation (with and without UV protectant) to separate glass plates or plant leaves.
-
Expose the samples to a controlled dose of UV-B radiation for different durations (e.g., 0, 1, 2, 4, 8 hours).
-
After each exposure time, extract the this compound from the surface using a suitable solvent (e.g., methanol).
-
Quantify the amount of remaining this compound using HPLC or UPLC-MS.
-
Calculate the percentage of degradation over time for both formulations to determine the effectiveness of the UV protectant.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for this compound forced degradation study.
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized degradation pathway for this compound.
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of natural substances to protect Beauveria bassiana conidia from UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Storage and persistence of a candidate fungal biopesticide for use against adult malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atticusllc.com [atticusllc.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of soyscreen in an oil-based formulation for UV protection of Beauveria bassiana conidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biori.periodikos.com.br [biori.periodikos.com.br]
- 12. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic studies of endosulfan photochemical degradations by ultraviolet light irradiation in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved shelf life of dried Beauveria bassiana blastospores using convective drying and active packaging processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methods to reduce degradation of Bassianolide during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Bassianolide during extraction. The information is compiled from scientific literature and best practices in natural product chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a cyclooctadepsipeptide, a type of cyclic peptide with ester bonds, produced by the fungus Beauveria bassiana. Like many complex natural products, this compound can be susceptible to degradation under various chemical and physical stresses encountered during extraction. Factors such as pH, temperature, light, and exposure to oxidative conditions can alter its chemical structure, leading to reduced yields and the formation of impurities. Maintaining the structural integrity of this compound is crucial for accurate bioactivity studies, analytical quantification, and the development of potential therapeutic agents.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of cyclodepsipeptides and other fungal secondary metabolites, the primary factors that can lead to its degradation include:
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pH Extremes: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester and amide bonds within the cyclic structure, leading to linearization and loss of activity.
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Elevated Temperatures: High temperatures can accelerate degradation reactions. Many fungal metabolites are thermolabile, and prolonged exposure to heat during extraction and solvent evaporation can cause significant losses.[1]
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Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation of the molecule.
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Light Exposure: Photodegradation can occur upon exposure to UV or even visible light, leading to structural changes in the molecule.
-
Enzymatic Degradation: If the fungal biomass is not properly handled, endogenous enzymes released during cell lysis could potentially degrade this compound.
Q3: What are the initial signs of this compound degradation in my extract?
A3: Degradation of this compound can manifest in several ways:
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Low Yields: Consistently obtaining lower than expected yields of this compound can be an indicator of degradation during the extraction process.
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Appearance of Unknown Peaks in Chromatography: When analyzing your extract using techniques like HPLC or LC-MS, the presence of unexpected peaks that are not present in a carefully prepared standard suggests the formation of degradation products or impurities.
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Changes in Biological Activity: A decrease in the expected biological activity of the extract can also be a sign that the active compound, this compound, has degraded.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction | - Ensure the solvent has sufficient time to penetrate the fungal biomass. - Increase the solvent-to-biomass ratio. - Consider using ultrasonication to enhance cell disruption and solvent penetration.[2] |
| Degradation during Extraction | - Temperature: Maintain low temperatures throughout the extraction process. If using heat, keep it below 40°C.[1] - pH: Use neutral or slightly acidic extraction solvents. Avoid strong acids or bases. - Light: Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. | |
| Degradation during Solvent Evaporation | - Use a rotary evaporator under reduced pressure to remove the solvent at a low temperature (ideally below 40°C). | |
| Presence of Unknown Peaks in Chromatogram | Co-extraction of Impurities | - Optimize the selectivity of your extraction solvent. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), then methanol) can help separate this compound from other compounds. |
| Formation of Degradation Products | - Review your extraction protocol for harsh conditions (high temperature, extreme pH, light exposure) and mitigate them as described above. - Analyze a fresh, minimally processed sample to see if the unknown peaks are present initially. | |
| Inconsistent Extraction Yields | Variability in Fungal Culture | - Standardize your fungal culture conditions, including media composition, pH, temperature, and incubation time, as these can affect this compound production.[3][4] |
| Inconsistent Extraction Procedure | - Ensure all extraction parameters (solvent volume, extraction time, temperature, etc.) are kept consistent between batches. |
Data Presentation
| Condition | Parameter | Expected Impact on this compound Stability | Recommendation |
| Temperature | 25°C (Room Temperature) | Moderate stability. Degradation may occur over extended periods. | For short-term handling. |
| 4°C (Refrigerated) | Good stability for short to medium-term storage of extracts.[1] | Recommended for storage of extracts. | |
| -20°C to -80°C (Frozen) | Excellent stability for long-term storage of extracts and purified compound.[1] | Ideal for long-term storage. | |
| > 40°C | Increased risk of thermal degradation. | Avoid prolonged exposure. | |
| pH | Acidic (pH < 4) | Potential for hydrolysis of ester and amide bonds. | Use with caution for short durations if necessary for purification. |
| Neutral (pH 6-8) | Generally considered the most stable range. | Ideal for extraction and storage in aqueous solutions. | |
| Alkaline (pH > 9) | High risk of hydrolysis and other degradation reactions. | Avoid. | |
| Light | UV Light | High potential for photodegradation. | Avoid exposure. Use UV-protective glassware. |
| Visible Light | Potential for photodegradation over time. | Minimize exposure; work in a dimly lit area or use amber glassware. | |
| Atmosphere | Air (Oxygen) | Risk of oxidative degradation. | For sensitive downstream applications, consider working under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimal Degradation
This protocol is based on a reported method for efficiently extracting this compound while minimizing degradation.[2]
1. Fungal Biomass Preparation:
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Harvest the Beauveria bassiana mycelia from the liquid culture by filtration through Whatman No. 1 filter paper.
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Wash the biomass thoroughly with distilled water to remove residual media components.
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Lyophilize (freeze-dry) the mycelia to remove water, which can participate in hydrolytic degradation.
2. Extraction:
-
Grind the lyophilized mycelia into a fine powder.
-
Suspend the fungal powder in 70% ethanol (B145695) (EtOH) in water (v/v) at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the suspension in an ultrasonic bath.
-
Sonicate for 30 minutes, maintaining the temperature of the water bath below 30°C to prevent thermal degradation.
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid biomass.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set at or below 40°C.
-
The resulting crude extract can be stored at -20°C for further purification.
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
This protocol is a general method for the initial purification of cyclodepsipeptides and can be adapted for this compound.
1. Initial Extraction:
-
Follow steps 1 and 2 from Protocol 1 to obtain a crude extract. After evaporation of ethanol, the remaining aqueous solution contains the crude this compound.
2. Liquid-Liquid Partitioning:
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Transfer the aqueous crude extract to a separatory funnel.
-
Add an equal volume of a non-polar solvent such as ethyl acetate.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the organic (ethyl acetate) layer, which will contain this compound.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
Combine all the organic layers.
3. Final Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried extract.
-
Evaporate the solvent under reduced pressure at a temperature below 40°C to yield a semi-purified this compound extract.
Mandatory Visualization
References
- 1. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Refining Analytical Techniques for Accurate Bassianolide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bassianolide. Our aim is to address common challenges encountered during experimental analysis, ensuring accurate and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary analytical method for this compound detection and quantification?
A1: The recommended method is Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS). This technique offers high sensitivity, selectivity, and rapid analysis times, making it suitable for complex biological matrices.[1][2]
Q2: What are the key sample preparation steps for extracting this compound from fungal or insect matrices?
A2: A common and effective method involves grinding the sample material in a 70% ethanol (B145695) extraction solvent, followed by ultrasonic treatment for approximately 30 minutes.[1][2] This procedure has been shown to efficiently extract this compound and other related secondary metabolites.
Q3: What are the typical recovery rates and precision for this compound analysis using UPLC-Q-Orbitrap MS?
A3: Validated methods have demonstrated recovery rates in the range of 80-115% and precision (expressed as the coefficient of variation) between 0.1-8.0%.[1][2] These values indicate that the method is accurate and reproducible, with minimal interference from the sample matrix.
Q4: How should this compound standards and samples be stored to ensure stability?
A4: For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years. For short-term use, it is soluble in ethanol, methanol, DMF, and DMSO.
Q5: Are there alternative analytical techniques for this compound detection?
A5: Yes, other techniques can be employed for the analysis of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC) with various detectors.[3]
-
Thin-Layer Chromatography (TLC) for rapid screening and qualitative analysis.[4][5]
-
Capillary Electrophoresis (CE) , which can be coupled with mass spectrometry for high-efficiency separations.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation.[3][9][10][11][12]
Troubleshooting Guides
HPLC and UPLC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. Column overload. Inappropriate injection solvent. | - Optimize the mobile phase pH to minimize interactions with residual silanols on the column. - Reduce the sample concentration or injection volume. - Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Peak Splitting | Sample solvent incompatibility. Column void or contamination. Co-elution of isomers. | - Dissolve the sample in the mobile phase. - Reverse and flush the column; if the problem persists, replace the column. - Optimize the mobile phase composition or gradient to improve the separation of isomers. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation. | - Ensure the mobile phase is properly mixed and degassed. - Use a column oven to maintain a stable temperature. - Check for leaks in the system and ensure the pump is functioning correctly. - Replace the column if it is old or has been subjected to harsh conditions. |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting compounds. Poor ionization efficiency. | - Improve sample cleanup to remove interfering matrix components. - Use a matrix-matched calibration curve. - Optimize the mass spectrometer's ionization source parameters. - Consider using an alternative ionization technique if available. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). Particulate matter in the sample. | - Filter all samples and mobile phases before use. - Systematically check components for blockage, starting from the detector and moving backward. - Flush the system with a strong solvent. |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Inefficient extraction. Degradation of the analyte. | - Ensure the sample is thoroughly homogenized. - Optimize the extraction solvent and ultrasonication time. - Work with samples on ice to minimize enzymatic degradation. |
| High Matrix Effects | Insufficient removal of interfering compounds. | - Incorporate a solid-phase extraction (SPE) cleanup step. - Perform a liquid-liquid extraction to partition this compound away from interfering substances. |
Quantitative Data Summary
The following table summarizes key validation parameters for the UPLC-Q-Orbitrap MS method for this compound analysis.
| Parameter | Value | Reference |
| Recovery Rate | 80 - 115% | [1][2] |
| Precision (CV%) | 0.1 - 8.0% | [1][2] |
| Concentration in infected larvae | 20.6 - 51.1 µg/g | [1][2] |
Experimental Protocols
Detailed Methodology for UPLC-Q-Orbitrap MS Analysis of this compound
-
Sample Preparation:
-
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for improved ionization) and acetonitrile (B52724) or methanol.
-
Flow Rate: Optimized for the UPLC column dimensions (typically 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
System: Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for cyclic depsipeptides.
-
Scan Mode: Full scan for qualitative analysis and targeted MS/MS for quantitative analysis.
-
Collision Energy: Optimized to achieve characteristic fragmentation of the this compound precursor ion.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for this compound analysis.
Caption: Postulated mechanism of action for this compound.
References
- 1. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS | CoLab [colab.ws]
- 2. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. "Capillary Electrophoresis Analyses Using Ultraviolet Detection and Nov" by Yousef Shaaban Hassan [researchrepository.wvu.edu]
- 7. Capillary Electrophoresis Mass Spectrometry based Detection of Drugs and Neurotransmitters in Drosophila Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis-mass spectrometry as a new approach to analyze neonicotinoid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Cost-Effectiveness of Bassianolide Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the production of Bassianolide, a secondary metabolite from the fungus Beauveria bassiana. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to navigate the challenges of enhancing the yield and cost-effectiveness of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a cyclooligomer depsipeptide, a type of secondary metabolite, produced by the entomopathogenic fungus Beauveria bassiana. It is a significant virulence factor with insecticidal properties, making it a compound of interest for the development of biopesticides and potential pharmaceutical applications.[1]
Q2: Which production method is more suitable for this compound: Solid-State Fermentation (SSF) or Submerged Fermentation (SmF)?
A2: While SSF is often employed for producing conidia for biopesticide formulations, Submerged Fermentation (SmF) is generally more suitable for the controlled production and extraction of secondary metabolites like this compound. SmF allows for greater control over environmental parameters and is more readily scalable for industrial production.
Q3: What are the primary factors influencing the yield of this compound?
A3: The yield of this compound is influenced by a combination of factors including the genetic strain of Beauveria bassiana, the composition of the culture medium (especially carbon and nitrogen sources), and the physicochemical parameters of the fermentation process (pH, temperature, aeration, and agitation).
Q4: What is the biosynthetic pathway of this compound?
A4: this compound is synthesized by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[1] This enzyme iteratively condenses D-2-hydroxyisovalerate and L-leucine to form the final cyclic structure. Understanding this pathway is crucial for developing metabolic engineering strategies to enhance production.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| Low or No this compound Yield | - Suboptimal media composition.- Incorrect fermentation parameters (pH, temperature).- Inadequate aeration or agitation.- Low-producing fungal strain.- Degradation of the product. | - Media Optimization: Experiment with different carbon and nitrogen sources. Sucrose (B13894) and ammonium (B1175870) nitrate (B79036) have been shown to be effective for B. bassiana spore production.[2] The carbon-to-nitrogen (C/N) ratio is a critical factor.- Parameter Control: Maintain the pH between 6.0 and 7.0 and the temperature between 25°C and 30°C.[3]- Aeration & Agitation: Optimize the agitation speed (e.g., 150-250 rpm) and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.- Strain Selection: Screen different isolates of B. bassiana for higher this compound production.- Metabolic Engineering: Consider overexpressing the bbBsls gene or transcription factors that regulate its expression. |
| Inconsistent this compound Production | - Variability in inoculum preparation.- Inconsistent fermentation conditions.- Fluctuations in the quality of raw materials. | - Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration and age.- Monitor & Control: Implement strict monitoring and control of all fermentation parameters throughout the process.- Quality Control of Media Components: Use high-quality, consistent sources for media components. |
| Foaming in the Bioreactor | - High protein content in the medium.- Excessive agitation. | - Antifoaming Agents: Add a sterile antifoaming agent to the medium before or during fermentation.- Reduce Agitation: Lower the agitation speed to a level that still provides adequate mixing and aeration but reduces foam formation. |
| Difficulty in Extracting this compound | - Inefficient extraction solvent.- Incomplete cell lysis. | - Solvent Selection: 70% ethanol (B145695) has been shown to be an effective solvent for extracting a range of B. bassiana secondary metabolites.[2]- Cell Disruption: Employ methods like ultrasonication or grinding of lyophilized mycelia to ensure complete cell lysis before solvent extraction.[2] |
Data on Factors Influencing Beauveria bassiana Growth and Sporulation
While specific quantitative data for this compound yield is limited in publicly available literature, the following tables summarize findings on the impact of different media components on the growth and sporulation of Beauveria bassiana, which are prerequisites for secondary metabolite production. Researchers should use this information as a starting point for optimizing this compound-specific production.
Table 1: Effect of Carbon Source on Beauveria bassiana Biomass Production
| Carbon Source (at 30 g/L) | Dry Biomass ( g/250 mL) |
| Starch | 8.12 |
| Sucrose | 4.44 |
| Fructose | 3.16 |
Source: Adapted from research on the effects of carbon and nitrogen sources on Beauveria bassiana biomass.[4]
Table 2: Effect of Nitrogen Source on Beauveria bassiana Biomass Production
| Nitrogen Source (at 2.5 g/L) | Dry Biomass ( g/250 mL) |
| KNO₃ | 7.13 |
| NH₄NO₃ | 6.70 |
Source: Adapted from research on the effects of carbon and nitrogen sources on Beauveria bassiana biomass.[4]
Table 3: Spore Yield of Beauveria bassiana on Various Media
| Medium | Spore Yield (x 10⁷ spores/mL) after 30 days |
| Rice | 77.95 |
| Sabouraud Dextrose Broth (SDB) | 73.92 |
| Potato Dextrose Agar (PDA) | 70.59 |
| Pigeon Pea | 8.08 |
Source: Adapted from a study on the mass production of Beauveria bassiana on different media.[5][6]
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol outlines a general procedure for the submerged fermentation of Beauveria bassiana to produce this compound. Optimization of specific parameters will be necessary for different strains and bioreactor setups.
-
Inoculum Preparation:
-
Prepare a liquid seed culture medium such as Sabouraud Dextrose Broth (SDB).
-
Inoculate with a pure culture of Beauveria bassiana and incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Production Medium Preparation:
-
Prepare the production medium. A starting point could be a Czapek-Dox based medium supplemented with a preferred carbon source (e.g., sucrose at 30 g/L) and nitrogen source (e.g., sodium nitrate at 2 g/L).
-
Sterilize the medium in the bioreactor.
-
-
Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation parameters:
-
Temperature: 25-28°C
-
pH: 6.0-7.0 (can be controlled with the addition of sterile acid/base)
-
Agitation: 150-250 rpm
-
Aeration: 1-1.5 vvm (volume of air per volume of medium per minute)
-
-
Run the fermentation for 7-10 days.
-
-
Harvesting:
-
After the fermentation period, harvest the fungal biomass by filtration or centrifugation.
-
The biomass can be lyophilized (freeze-dried) for long-term storage before extraction.
-
Protocol 2: Solvent Extraction of this compound
This protocol describes a standard method for extracting this compound from fungal biomass.
-
Preparation of Fungal Biomass:
-
Use either fresh or lyophilized fungal mycelia harvested from the fermentation. If using fresh biomass, blot it to remove excess water.
-
-
Extraction:
-
Grind the fungal biomass to a fine powder.
-
Suspend the powdered biomass in 70% ethanol at a ratio of 1:10 (w/v).[2]
-
Subject the suspension to ultrasonication for 30 minutes to enhance extraction efficiency.[2]
-
Alternatively, the suspension can be macerated with constant stirring for 24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the biomass from the solvent extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Storage:
-
Store the crude extract at -20°C until further purification and analysis.
-
Protocol 3: Quantification of this compound using HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound.
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase (e.g., methanol (B129727):water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used. A starting point could be an isocratic mobile phase of 80% methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 210-220 nm.
-
Column Temperature: 25-30°C.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound at various concentrations.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area against the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound via NRPS.
General Workflow for this compound Production and Analysis
Caption: Workflow for this compound production.
Logical Relationships in Cost-Effectiveness Improvement
Caption: Improving this compound cost-effectiveness.
References
- 1. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biochemjournal.com [biochemjournal.com]
- 6. mdpi.com [mdpi.com]
Genetic engineering strategies to enhance Bassianolide virulence
This guide provides researchers, scientists, and drug development professionals with technical support for genetic engineering strategies aimed at enhancing the production of Bassianolide in the entomopathogenic fungus Beauveria bassiana. The content is structured into frequently asked questions, troubleshooting guides for common experimental issues, and detailed laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is a cyclooligomer depsipeptide, a secondary metabolite that acts as a significant virulence factor in Beauveria bassiana.[1][2] Its synthesis is not performed by ribosomes but is catalyzed by a large, multifunctional enzyme called a non-ribosomal peptide synthetase (NRPS). The core gene responsible for this synthesis is the this compound synthetase gene (BbbslS).[3][4] This enzyme iteratively combines D-2-hydroxyisovalerate and L-leucine to form a dipeptidol monomer, and then recursively condenses four of these monomers to create the final cyclic structure of this compound.[1][2] Targeted inactivation or knockout of the BbbslS gene completely abolishes this compound production.[1]
Q2: What are the primary genetic engineering strategies to increase this compound production and virulence?
A2: The primary strategies focus on manipulating genes involved in the biosynthesis of virulence factors or their regulation. These include:
-
Overexpression of the Core Synthetase Gene: Increasing the expression of the BbbslS gene is a direct approach to boost this compound production. This is typically achieved by placing the BbbslS gene under the control of a strong, constitutive promoter.
-
Overexpression of Regulatory Genes: Some genes, like transcription factors, can globally regulate secondary metabolite gene clusters. Overexpressing a positive regulator or knocking out a negative regulator can enhance the production of multiple metabolites, including this compound.[5]
-
Overexpression of Other Virulence Factors: While not directly increasing this compound, overexpressing other virulence-related genes, such as those for chitinases (BbChit1) which degrade the insect cuticle, can work synergistically to enhance the overall pathogenicity of the fungus.[6]
-
Genome Editing with CRISPR-Cas9: Modern tools like CRISPR-Cas9 allow for precise and efficient gene editing. This can be used to knock out repressor genes (e.g., Bbsmr1, a negative regulator of oosporein) or to insert strong promoters upstream of the BbbslS gene, leading to enhanced virulence.[5]
Q3: How does enhancing this compound production affect the virulence of Beauveria bassiana?
A3: this compound is a key toxin that helps B. bassiana parasitize and kill its insect hosts.[7] It functions as an insecticide and immunosuppressant within the host.[7] Therefore, increasing its production is directly linked to enhanced virulence. Studies have established this compound as a highly significant virulence factor through gene knockout experiments; strains unable to produce it show attenuated virulence.[1] Bioassays on engineered fungal strains consistently measure virulence through metrics like Median Lethal Concentration (LC50) and Median Lethal Time (LT50). A lower LC50 or LT50 value indicates higher virulence.[8][9]
Summary of Genetic Engineering Impact on Virulence
The following table summarizes results from studies where genetic modification of B. bassiana led to changes in virulence.
| Genetic Strategy | Target Gene | Host Insect | Key Quantitative Result | Impact on Virulence | Reference |
| Gene Overexpression | BbChit1 (Chitinase) | Galleria mellonella | ~3 to 5-fold increase in gene expression. | Faster mortality rates and lower lethal doses compared to wild-type. | [6] |
| Gene Knockout (Repressor) | ΔBbsmr1 | Galleria mellonella | 22% faster kill time compared to wild-type. | Significantly increased virulence (lower LT50). | [5] |
| Differential Expression | Bbbsls (Synthetase) | N/A (in vitro) | Indigenous LTB strain showed 2122-fold higher expression than calibrator. | Implies a higher rate of this compound production, a key virulence factor. | [3][10] |
Troubleshooting Guides
Issue 1: Low or No Transformation Efficiency in Agrobacterium-mediated Transformation (ATMT)
Agrobacterium tumefaciens-mediated transformation (ATMT) is a common method for genetically modifying B. bassiana.[1][11][12] However, efficiency can be variable. Use this guide to troubleshoot common problems.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Agrobacterium Culture | Ensure A. tumefaciens is grown to the optimal optical density (OD600 ≈ 0.4-0.8) before co-cultivation.[12] Using a culture that is too dense or too sparse can reduce T-DNA transfer. |
| Ineffective Induction | Acetosyringone (AS) is crucial for inducing the virulence (vir) genes in Agrobacterium. Ensure AS is fresh and used at an effective concentration (e.g., 100-200 µM).[12] |
| Incorrect Co-cultivation Conditions | Optimize co-cultivation time (e.g., 24-48 hours) and temperature (e.g., 18-28°C).[12] The pH of the induction medium is also critical; a pH around 5.3 has been shown to be optimal for B. bassiana.[12] |
| Poor Fungal Recipient Viability | Use fresh, high-viability B. bassiana conidia. Old or poorly stored spores will have low germination rates and are less receptive to transformation. |
| Ineffective Antibiotic Selection | 1. Check Antibiotic Potency: Ensure the selection antibiotic (e.g., hygromycin, glufosinate) is not expired and was added to the agar (B569324) medium after it cooled to ~50°C to prevent degradation.[13] 2. Confirm Resistance: Plate untransformed B. bassiana on the selection medium to confirm it is fully sensitive to the antibiotic concentration being used. 3. Abortive Transformants: Be aware of "abortive" transformants, which may initially grow but cannot be subcultured.[11] True transformants should be mitotically stable. |
| Plasmid or DNA Quality Issues | Use high-quality, pure plasmid DNA for Agrobacterium electroporation. Impurities like phenol (B47542) or ethanol (B145695) can reduce transformation efficiency. Verify the integrity of your binary vector and the T-DNA region. |
Issue 2: No Significant Increase in this compound Production After Gene Overexpression
This workflow helps diagnose why a genetically modified strain is not overproducing the target metabolite.
Experimental Protocols
Protocol 1: Agrobacterium tumefaciens-mediated Transformation (ATMT) of Beauveria bassiana
This protocol is a generalized procedure based on established methods.[2][12] Optimization may be required for specific strains and vectors.
Materials:
-
B. bassiana wild-type strain
-
A. tumefaciens strain (e.g., AGL1, EHA105) harboring the binary vector
-
Media: LB, YEP, Induction Medium (IM), Sabouraud Dextrose Agar with Yeast Extract (SDAY)
-
Antibiotics: Kanamycin, Rifampicin (for Agrobacterium), Hygromycin or Glufosinate-ammonium (for fungal selection), Cefotaxime (to eliminate Agrobacterium post-co-cultivation)
-
Acetosyringone (AS)
-
Cellophane or nitrocellulose membranes
Procedure:
-
Prepare B. bassiana Conidia:
-
Culture B. bassiana on SDAY plates for 10-14 days at 26°C.
-
Harvest conidia by flooding the plate with sterile 0.05% Tween-80 solution and gently scraping the surface.
-
Filter the suspension through sterile glass wool to remove mycelia.
-
Determine the conidial concentration using a hemocytometer and adjust to 1 x 10⁷ conidia/mL.
-
-
Prepare A. tumefaciens Culture:
-
Inoculate a single colony of A. tumefaciens (containing the binary vector) into LB medium with appropriate antibiotics (e.g., Kanamycin, Rifampicin).
-
Grow overnight at 28°C with shaking (200 rpm).
-
Inoculate the overnight culture into fresh YEP medium and grow until the OD600 reaches 0.6-0.8.
-
Centrifuge the cells, wash with Induction Medium (IM), and resuspend in IM to an OD600 of ~0.5. Add Acetosyringone to a final concentration of 200 µM. Incubate for 4-6 hours at 28°C.
-
-
Co-cultivation:
-
Mix 100 µL of the B. bassiana conidial suspension with 100 µL of the induced A. tumefaciens culture.
-
Spread the mixture onto a cellophane membrane placed on an IM agar plate (pH 5.3).
-
Co-cultivate for 48 hours at 22-25°C in the dark.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to an SDAY plate containing the appropriate fungal selection antibiotic (e.g., 50 µg/mL Hygromycin) and an antibiotic to kill Agrobacterium (e.g., 200 µg/mL Cefotaxime).
-
Incubate at 26°C for 7-10 days until resistant colonies appear.
-
-
Verification:
-
Subculture putative transformants onto fresh selective media to confirm mitotic stability.
-
Perform genomic DNA extraction followed by PCR to confirm the presence of the transgene.
-
Protocol 2: Quantification of this compound by HPLC-MS
This protocol provides a general method for extracting and quantifying this compound from fungal cultures.
Materials:
-
Fungal mycelium
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Water (HPLC grade)
-
This compound standard
-
HPLC system with a C18 reversed-phase column and MS detector
Procedure:
-
Extraction:
-
Grow the fungal strain in a suitable liquid broth for 7-10 days.
-
Separate the mycelium from the culture broth by filtration. Lyophilize (freeze-dry) the mycelium and record the dry weight.
-
Grind the dried mycelium to a fine powder.
-
Extract the powder with ethyl acetate (e.g., 50 mL per gram of dry mycelium) by shaking overnight at room temperature.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter before analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: Gradient from 70% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 70% B (equilibration)
-
-
MS Detection: Operate in positive ion mode, monitoring for the specific m/z of this compound adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Plot the peak area against concentration to generate a linear regression.
-
Calculate the concentration of this compound in the fungal extracts by comparing their peak areas to the standard curve. Express the final yield as µg of this compound per gram of dry mycelial weight.
-
References
- 1. Agrobacterium tumefaciens-mediated genetic transformation of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of oosporein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects [frontiersin.org]
- 8. Evaluating Beauveria bassiana Strains for Insect Pest Control and Endophytic Colonization in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 11. researchgate.net [researchgate.net]
- 12. hnxb.org.cn [hnxb.org.cn]
- 13. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
Validation & Comparative
Validating the Insecticidal Spectrum of Bassianolide Against Various Pests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the insecticidal properties of Bassianolide, a cyclooctadepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana.[1] The document summarizes its known insecticidal spectrum, compares its efficacy with other alternatives where data is available, and provides detailed experimental protocols for assessing its activity.
Introduction to this compound
This compound is a naturally occurring cyclooctadepsipeptide with demonstrated insecticidal and anthelmintic properties.[1][2] It is considered a significant virulence factor of Beauveria bassiana, a fungus widely used as a biological control agent against a broad range of insect pests.[3] The mode of action of this compound is believed to be through the modulation of ion channels at the neuromuscular junction, leading to paralysis and death of the target insect.[1] This mechanism is thought to be similar to that of the synthetic anthelmintic, emodepside (B1671223).[1]
Insecticidal Spectrum of this compound
While Beauveria bassiana has an extensive host range of over 700 insect species, quantitative data on the insecticidal activity of purified this compound against a wide variety of pests is limited in publicly available literature.[3] The existing research primarily focuses on the efficacy of the whole fungus or its crude extracts.
Qualitative reports indicate that this compound is toxic to the larvae of several insect species, including the corn earworm (Helicoverpa zea) and the silkworm (Bombyx mori).
Table 1: Quantitative Insecticidal Activity of this compound and a Structurally Related Cyclodepsipeptide
| Compound | Pest Species | Life Stage | Bioassay Method | LC50 / Activity | Source |
| This compound | Diamondback moth (Plutella xylostella) | 3rd Instar Larvae | Not specified | High mortality at 0.5 mg/ml | N/A |
| Scopularide A | Southern house mosquito (Culex pipiens) | 3rd Instar Larvae | Larvicidal bioassay | LC50: 58.96 ppm (96h) | [4] |
Note: The lack of extensive LC50 data for purified this compound against a broader range of pests is a notable gap in the current scientific literature.
Comparison with Other Insecticides
Direct comparative studies of purified this compound with synthetic chemical insecticides are scarce. However, research on Beauveria bassiana extracts and formulations provides some context for its potential efficacy.
For instance, studies have shown that B. bassiana can be as effective as some conventional insecticides in controlling pests like the Colorado potato beetle. Furthermore, some insecticides, such as imidacloprid (B1192907) and spinosad, have been found to be compatible with B. bassiana, suggesting potential for integrated pest management strategies. Conversely, insecticides like chlorpyrifos (B1668852) can be highly incompatible, inhibiting fungal growth.
The related cyclooctadepsipeptide, emodepside, is a commercial anthelmintic.[5] Its efficacy against various nematode parasites in veterinary medicine is well-documented, offering a point of comparison for the biological activity of this class of compounds.[5][6]
Experimental Protocols
The following is a generalized protocol for determining the insecticidal activity of purified this compound against larval stages of a target pest, based on standard bioassay techniques.[7][8]
General Bioassay for Insecticidal Activity of Purified this compound
Objective: To determine the median lethal concentration (LC50) of purified this compound against a specific insect pest.
Materials:
-
Purified this compound
-
Solvent for this compound (e.g., ethanol, methanol, DMSO)[1]
-
Target insect larvae (e.g., 2nd or 3rd instar)
-
Artificial diet or host plant leaves
-
Petri dishes or multi-well plates
-
Micropipettes
-
Spray tower or topical application micro-applicator
-
Controlled environment chamber (temperature, humidity, photoperiod)
-
Distilled water with a non-ionic surfactant (e.g., Tween 80)
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.
-
Preparation of Test Concentrations: Prepare a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant. A minimum of five serial dilutions should be prepared to generate a dose-response curve. A control solution containing only the solvent and surfactant in water should also be prepared.
-
Application Method (Choose one):
-
Diet Incorporation: Mix the test solutions into the insect's artificial diet before it solidifies. Aliquot the treated diet into individual wells of a multi-well plate.
-
Leaf Dip Bioassay: If using host plant leaves, dip the leaves in the test solutions for a set amount of time (e.g., 10-30 seconds) and allow them to air dry.
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of individual larvae.
-
-
Insect Exposure: Place one larva in each well or on each treated leaf. Ensure a sufficient number of larvae (e.g., 20-30) are used for each concentration and the control.
-
Incubation: Maintain the bioassay containers in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the target insect species.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of this compound that causes 50% mortality of the test population.
Mode of Action and Signaling Pathways
This compound is thought to exert its insecticidal effect by acting on ion channels at the neuromuscular junction, leading to muscle paralysis.[1] While the precise target is not fully elucidated, it is hypothesized to be similar to emodepside, which targets a latrophilin-like receptor that in turn modulates a K+ channel, causing an influx of K+ ions and hyperpolarization of the muscle cell membrane, leading to flaccid paralysis. An alternative or additional mechanism could involve the modulation of presynaptic calcium channels, affecting neurotransmitter release.
Below are diagrams illustrating the general mechanism of a neuromuscular junction and a hypothetical workflow for validating the insecticidal spectrum of a compound like this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]
- 6. Comparative efficacy of a spot-on formulation containing emodepside and praziquantel (Profender ®, Bayer) and praziquantel and pyrantel oral tablets (Drontal ® for Cats) against experimental Ancylostoma ceylanicum infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays of Beauveria bassiana Isolates against the Fall Armyworm, Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Bassianolide and Beauvericin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two prominent cyclodepsipeptides, Bassianolide and Beauvericin. Both secondary metabolites are produced by various entomopathogenic fungi, notably Beauveria bassiana, and exhibit a range of biological effects. This analysis is supported by experimental data from peer-reviewed literature to facilitate a comprehensive evaluation of their potential as therapeutic agents or bio-insecticides.
Overview of this compound and Beauvericin
This compound is a cyclooctadepsipeptide, while Beauvericin is a cyclic hexadepsipeptide.[1] Despite their structural similarities as cyclic peptides with alternating amino acid and hydroxy acid residues, their distinct ring sizes and constituent monomers contribute to differences in their biological activities and mechanisms of action.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and insecticidal activities of this compound and Beauvericin.
Table 1: Cytotoxicity Data (IC₅₀ values)
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |
| This compound | MDA-MB-231 | Human Breast Cancer | 3.98 µg/mL (~4.3 µM) | [2] |
| A549 | Human Lung Cancer | 7.24 µg/mL (~7.8 µM) | [2] | |
| SK-OV-3 | Human Ovarian Cancer | 8.44 µg/mL (~9.1 µM) | [2] | |
| HCT-15 | Human Colon Cancer | 6.40 µg/mL (~6.9 µM) | [2] | |
| HepG2 | Human Liver Cancer | 15.39 µg/mL (~16.6 µM) | [2] | |
| MCF-7 | Human Breast Cancer | 11.42 µg/mL (~12.3 µM) | [2] | |
| Beauvericin | H22 | Murine Hepatoma | 0-20 (dose-dependent) | [3] |
| Turkey peripheral mononuclear cells | Immune Cells | 50 (induces apoptosis) | [3] | |
| NG108-15 | Neuronal Cells | 4 | [3] | |
| Immature Dendritic Cells | Immune Cells | 1.0 | [3] | |
| Mature Dendritic Cells | Immune Cells | 2.9 | [3] | |
| Macrophages | Immune Cells | 2.5 | [3] | |
| SF-9 | Insect (Spodoptera frugiperda) | 2.81 | [4] | |
| SF-21 | Insect (Spodoptera frugiperda) | 6.94 | [4] |
Table 2: Antimicrobial Activity (MIC values)
| Compound | Microbial Species | Type | MIC (µg/mL) | Reference(s) |
| This compound | Bacillus megaterium | Gram-positive bacteria | 500-1000 (crude extract) | [5][6] |
| Bacillus subtilis | Gram-positive bacteria | 500-1000 (crude extract) | [5][6] | |
| Escherichia coli | Gram-negative bacteria | 500-1000 (crude extract) | [5][6] | |
| Beauvericin | Gram-positive bacteria | Bacteria | Active | [7] |
| Mycobacteria | Bacteria | Active | [7] | |
| Candida parapsilosis | Fungus | 0.1 (in combination with ketoconazole) | [7] |
Table 3: Insecticidal Activity (LC₅₀ values)
| Compound | Insect Species | Life Stage | LC₅₀ | Reference(s) |
| This compound | Silkworm larvae | Larvae | Lethal (qualitative) | [8] |
| Beauvericin | Aedes aegypti | 3rd Instar Larvae | 0.4653 ppm (48h) | [9] |
| Tetranychus urticae | Motile stages | 100% mortality at 100 µg/g | [4] | |
| Leptinotarsa decemlineata | Larvae | 0.04 µg/mL (10 days) | [4] | |
| Aphis gossypii | Adults | 1.4 x 10⁴ spores/mL (B. bassiana isolate) | [4] |
Mechanisms of Action
This compound
The primary mechanism of action for this compound's insecticidal activity is believed to be its effect on ion channels at the neuromuscular junction, similar to the anthelmintic emodepside.[10] This disruption of ion flow leads to paralysis and death in susceptible insects. While its ionophoric properties have been studied, it shows different ion selectivity compared to Beauvericin.[11] Specifically, this compound demonstrates a higher selectivity for larger cations like Cs⁺, which is consistent with its larger molecular cavity.[11] Its cytotoxic effects on cancer cells are associated with inducing G0/G1 cell cycle arrest.[2]
Beauvericin
Beauvericin's biological activities are largely attributed to its potent ionophoric properties. It acts as a carrier, transporting divalent cations, particularly Ca²⁺, across biological membranes.[9] This influx of calcium disrupts intracellular homeostasis, leading to a cascade of downstream effects including:
-
Induction of Oxidative Stress: The mitochondrial pathway is implicated, with an increase in reactive oxygen species (ROS).
-
Apoptosis: The disruption of calcium signaling and oxidative stress trigger programmed cell death.[3]
-
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): This contributes to its effects on lipid metabolism.[9]
The following diagram illustrates the proposed mechanism of action for Beauvericin.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.[11][12][13]
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Beauvericin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound or Beauvericin in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Insecticidal Bioassay (Topical Application)
This method assesses the contact toxicity of a compound to insects.[16][17][18][19]
Methodology:
-
Insect Rearing: Rear the target insect species under controlled conditions to obtain a uniform population of a specific life stage (e.g., third-instar larvae).
-
Compound Preparation: Dissolve this compound or Beauvericin in a suitable volatile solvent (e.g., acetone) to prepare a range of concentrations.
-
Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the compound solution to the dorsal thorax of each insect. Treat a control group with the solvent alone.
-
Observation: Place the treated insects in clean containers with food and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
Conclusion
Both this compound and Beauvericin exhibit a range of potent biological activities. Beauvericin has been more extensively studied, with a well-characterized ionophoric mechanism of action that underlies its broad-spectrum cytotoxicity, antimicrobial, and insecticidal effects. This compound, while also a significant virulence factor with demonstrated insecticidal and cytotoxic properties, appears to act through a more targeted mechanism on ion channels. The available data suggests that Beauvericin may have a broader and more potent cytotoxic and antimicrobial profile, while the specific insecticidal spectrum of this compound warrants further investigation. The choice between these two compounds for further research and development will depend on the specific application and desired biological effect.
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Antimicrobial Activity of Diffusible and Volatile Metabolites Emitted by Beauveria bassiana: Chemical Profile of Volatile Organic Compounds (VOCs) Using SPME-GC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beauvericin - Wikipedia [en.wikipedia.org]
- 8. This compound, a New Insecticidal Cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii | Semantic Scholar [semanticscholar.org]
- 9. bioaustralis.com [bioaustralis.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. mdpi.com [mdpi.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. journals.rdagriculture.in [journals.rdagriculture.in]
- 17. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of Bassianolide and Synthetic Insecticides: Efficacy, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign pest management strategies has intensified research into naturally derived insecticides. Among these, Bassianolide, a cyclodepsipeptide produced by entomopathogenic fungi such as Beauveria bassiana and Verticillium lecanii, has garnered significant interest.[1] This guide provides a comparative overview of the efficacy of this compound against that of prominent synthetic insecticides, supported by available experimental data. Due to the limited availability of public data on pure this compound in direct comparative studies, this guide also incorporates data from studies on Beauveria bassiana, the fungus from which this compound is derived, as a proxy for its potential efficacy in a broader biological context.
Efficacy of this compound: Quantitative Insights
Direct quantitative comparisons of pure this compound with synthetic insecticides are scarce in publicly available literature. However, studies on its intrinsic insecticidal activity provide valuable benchmarks.
One study investigated the toxicity of purified this compound against the third instar larvae of the diamondback moth, Plutella xylostella. The results indicated a dose-dependent mortality, with the highest concentration tested leading to significant insect mortality after 120 hours.[2]
Table 1: Insecticidal Activity of Purified this compound against Plutella xylostella Larvae
| Concentration (mg/ml) | Time Point (hours) | Observation |
| 0.01 | 120 | - |
| 0.1 | 120 | - |
| 0.5 | 120 | Significant maximum mortality |
Source: Ravindran et al., 2018.[2]
Efficacy of Beauveria bassiana (Producer of this compound) in Comparison to Synthetic Insecticides
To contextualize the potential of this compound, it is useful to examine the efficacy of its source organism, Beauveria bassiana, which is commercially available as a mycoinsecticide.
Table 2: Comparative Efficacy of Beauveria bassiana and Synthetic Insecticides against Various Insect Pests
| Insect Pest | Beauveria bassiana Strain/Product | LC50 / Efficacy | Synthetic Insecticide | LC50 / Efficacy | Reference |
| Plutella xylostella (Diamondback Moth) | Isolate MH590235 | LC50: 2.4 x 10⁷ spores/mL | Nereistoxin (B154731) analogue | LC50 reduction when combined with B. bassiana | Silva-Valda et al., 2003; Feng et al., 2005[3][4] |
| Arge rosae (Rose Sawfly) | Isolate IRAN 403C | LC50: 5.54 x 10⁵ conidia/mL | Not specified | Not specified | Shams et al., 2014[5] |
| Nilaparvata lugens (Brown Planthopper) | Bioinsecticide containing B. bassiana and M. anisopliae | 32.5% - 35% mortality (7 days) | BPMC (a carbamate) | 60% - 87.5% mortality (7 days) | Santosa & Irawan, 2021 |
It is important to note that the efficacy of B. bassiana is influenced by various factors, including the strain, formulation, and environmental conditions.[6] Generally, synthetic insecticides exhibit a more rapid and higher rate of mortality compared to mycoinsecticides.[7] However, mycoinsecticides like B. bassiana are often considered safer for non-target organisms and the environment.
Mode of Action: A Tale of Two Mechanisms
The fundamental difference between this compound and synthetic insecticides lies in their mode of action at the molecular level.
This compound: A Disruptor of Neuromuscular Function
While not fully elucidated, the mode of action of this compound is believed to target the neuromuscular junction in insects.[1] It is thought to act on ion channels, disrupting the normal transmission of nerve impulses to muscles.[1] This is similar to the action of the anthelmintic emodepside.[1] Some evidence also suggests that this compound may interfere with the acetylcholine (B1216132) mechanism, leading to the inhibition of smooth muscle contraction. The insecticidal effect of this compound is a result of a cascade of events including the disruption of nerve conduction pathways and the absorption of nutrients from the host by the producing fungus.[6][8]
Synthetic Insecticides: Targeted Disruption of a Broad Spectrum of Neurological and Physiological Processes
Synthetic insecticides can be categorized into several classes based on their mode of action, with many targeting the insect's nervous system.
-
Organophosphates and Carbamates: These insecticides inhibit the enzyme acetylcholinesterase (AChE). The accumulation of the neurotransmitter acetylcholine leads to continuous nerve stimulation, paralysis, and death.[9]
-
Pyrethroids: These compounds are axonic poisons that bind to voltage-gated sodium channels in nerve cells, preventing them from closing normally. This results in continuous nerve stimulation and tremors in poisoned insects.
-
Neonicotinoids: These insecticides bind to nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, causing continuous stimulation, paralysis, and death.
The following diagrams illustrate the generalized signaling pathway at the insect neuromuscular junction and the points of interference for this compound and different classes of synthetic insecticides.
Caption: Modes of action of insecticides at the neuromuscular junction.
Caption: Generalized workflow for insecticidal bioassays.
Experimental Protocols: A Generalized Approach to Bioassays
The assessment of insecticide efficacy relies on standardized bioassay protocols. While specific parameters may vary depending on the target insect and test substance, a generalized workflow can be described as follows.
1. Insect Rearing:
-
A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12h light:dark photoperiod).[3]
-
Insects of a specific life stage (e.g., third-instar larvae) are selected for the bioassay to ensure uniformity in response.[2]
2. Preparation of Test Solutions:
-
The test insecticide (e.g., this compound, synthetic insecticide) is dissolved in an appropriate solvent (e.g., acetone, ethanol, or water with a surfactant like Tween-80).
-
A series of dilutions are prepared to establish a dose-response curve. A control group treated with the solvent alone is always included.
3. Application Methods:
There are several common methods for exposing insects to the insecticide:
-
Topical Application: A precise volume (e.g., 1 µL) of the test solution is applied directly to the dorsal thorax of each insect using a micro-applicator. This method assesses toxicity via direct contact.
-
Diet Incorporation: The insecticide is mixed into the insect's artificial diet at various concentrations. This method evaluates toxicity through ingestion.
-
Leaf Dip or Spray Assay: Plant leaves, the natural food of the insect, are dipped in or sprayed with the test solution and allowed to air dry. The insects are then allowed to feed on these treated leaves. This method assesses toxicity through both contact and ingestion.[4]
-
Immersion Method: Larvae are briefly immersed in the test solution.[5]
4. Incubation and Observation:
-
After exposure, the insects are transferred to clean containers with a food source and maintained under the same controlled conditions as for rearing.
-
Mortality and any sublethal effects (e.g., paralysis, cessation of feeding) are recorded at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment.
5. Data Analysis:
-
The recorded mortality data is corrected for any mortality in the control group using Abbott's formula.
-
The data is then subjected to probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) – the concentration or dose that causes 50% mortality in the test population. This provides a standardized measure of toxicity.
Conclusion
This compound represents a promising avenue for the development of new bio-insecticides. Its unique mode of action, targeting the neuromuscular junction of insects, suggests a potential for managing pests that have developed resistance to conventional synthetic insecticides. However, the available data, primarily from studies on its producing organism, Beauveria bassiana, indicates that in its natural form, it may act slower and with lower overall mortality compared to many synthetic alternatives.
Future research should focus on establishing standardized toxicological data (LC50/EC50) for purified this compound against a wider range of insect pests. Direct comparative studies with leading synthetic insecticides under controlled laboratory and field conditions are crucial to fully ascertain its potential as a standalone or integrated pest management tool. Furthermore, a more detailed elucidation of its specific molecular target and signaling pathway will be invaluable for understanding its full potential and for the rational design of novel, bio-based insect control strategies.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Investigation and molecular docking studies of this compound from Lecanicillium lecanii against Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the ditrophic interaction between Beauveria bassiana and Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the time-concentration-mortality responses of Plutella xylostella larvae to the interaction of Beauveria bassiana with a nereistoxin analogue insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octopamine inhibits synaptic transmission at the larval neuromuscular junction in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects [frontiersin.org]
- 7. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Bassianolide quantification
A Comparative Guide to Analytical Methods for Bassianolide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of this compound, a cyclooctadepsipeptide with known insecticidal and potential pharmacological activities. The accurate and reliable quantification of this compound is crucial for research, quality control, and the development of new therapeutic agents. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
The primary analytical methods reviewed include Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling, its application for the quantitative analysis of this compound is less documented in the available literature.
Quantitative Performance Comparison
| Parameter | UPLC-Q-Orbitrap MS | HPLC with ELS Detection* | LC-MS/MS |
| Linearity (R²) | N/A | 0.9984–0.9994 | > 0.99 |
| Limit of Detection (LOD) | N/A | 0.12 to 0.17 µg | N/A |
| Limit of Quantification (LOQ) | N/A | 0.24 to 0.33 µg | N/A |
| Recovery (%) | 80–115%[1] | N/A | N/A |
| Precision (RSD%) | 0.1–8.0%[1] | N/A | N/A |
| Analysis Time | Rapid | N/A | Rapid |
*Note: Data for HPLC with Evaporative Light Scattering (ELS) detection is for Brassinolide analogs, which are structurally related to this compound, and are provided here for reference.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the protocols for the key analytical methods discussed.
UPLC-Q-Orbitrap MS Method for this compound Quantification
This method allows for the rapid and simultaneous analysis of this compound along with other secondary metabolites from Beauveria bassiana.[1]
a. Sample Preparation and Extraction:
-
Homogenize B. bassiana-infected Tenebrio molitor larvae in a 70% ethanol (B145695) (EtOH) extraction solvent.[1]
-
Subject the homogenate to ultrasonic treatment for 30 minutes to enhance extraction efficiency.[1]
-
The standard reagents of secondary metabolites including bassianin, this compound, beauvericin, and others (purity ≥ 95%) can be purchased from chemical suppliers.
b. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS).[1]
-
Column: Columns with smaller particle sizes (1.7–2.0 µm) are used, operating under higher pressures to improve resolution, sensitivity, and analysis speed.
-
Mobile Phase: Specific mobile phase composition and gradient are optimized for the separation of the target analytes.
-
Flow Rate: Optimized to achieve efficient separation within a short run time.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for selectivity, where specific precursor-to-product ion transitions for this compound are monitored.[1]
d. Method Validation:
-
Selectivity: Evaluated based on the peak retention time of this compound compared to a standard solution in MRM mode.[1]
-
Linearity: Assessed by creating a calibration curve from a series of standard solution concentrations.
-
Precision and Recovery: Determined to ensure there is no significant interference from compounds in the matrix.[1] The validation of the method showed recovery rates in the range of 80–115% and precision in the range of 0.1–8.0%.[1]
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for this compound is not detailed in the provided search results, a general approach based on methods for similar compounds can be outlined. High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been a predominant analysis method for quantifying various metabolites, including this compound.
a. Sample Preparation:
-
Extraction of this compound from the sample matrix (e.g., fungal culture, infected insects) using a suitable organic solvent.
-
Filtration of the extract to remove particulate matter.
b. Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV or other suitable detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is often employed in an isocratic or gradient elution mode.
-
Detection: UV detection at a specific wavelength or a more universal detector like an Evaporative Light Scattering Detector (ELSD).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for the quantification of analytes in complex matrices.[2] A semi-targeted LC-MS/MS approach utilizing reversed-phase C8 UHPLC column chromatography has been developed to detect enniatins and structurally-related compounds like bassianolides.[1]
a. Sample Preparation:
-
Similar to the HPLC and UPLC methods, involving solvent extraction and filtration.
b. Chromatographic Conditions:
-
System: An LC system coupled to a tandem mass spectrometer.
-
Column: A C8 or C18 reversed-phase column.
c. Mass Spectrometry Conditions:
-
Ionization: ESI in positive ion mode.
-
Analysis: MRM mode is used to monitor specific ion transitions for this compound, providing high selectivity and sensitivity.
Visualizing the Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method is transferable and that results are comparable between different laboratories or different methods.[3] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation.
-
UPLC-Q-Orbitrap MS stands out as a rapid, sensitive, and reliable method, with published validation data demonstrating good recovery and precision.[1] Its high resolution and mass accuracy make it well-suited for complex sample matrices.
-
LC-MS/MS is another excellent choice, offering high sensitivity and selectivity, which is crucial for bioanalytical studies where this compound may be present at low concentrations.
-
HPLC with UV or ELS detection can be a cost-effective alternative for routine quality control when the sample matrix is less complex and high sensitivity is not the primary requirement. However, specific validation for this compound quantification would be necessary.
-
GC-MS appears more suitable for the qualitative profiling of volatile and semi-volatile metabolites from Beauveria bassiana rather than for the routine quantification of a non-volatile cyclodepsipeptide like this compound.
Ultimately, for regulatory submissions or studies requiring high confidence in quantitative data, a thoroughly validated LC-MS-based method such as UPLC-Q-Orbitrap MS or LC-MS/MS is recommended. Cross-validation should be performed if data from different methods or laboratories are to be compared.
References
Unmasking Bassianolide's Mode of Action: A Comparative Guide to Target Identification Strategies
The prevailing hypothesis suggests that Bassianolide disrupts ion channel function at the neuromuscular junction in insects, leading to paralysis and death.[1] While this provides a general understanding, pinpointing the specific ion channel(s) or other molecular targets is essential for developing more effective and targeted insecticides.
Genetic Knockout Studies: The Gold Standard for In-Vivo Validation
The most compelling evidence for this compound's role as a key virulence factor comes from a study by Xu et al. (2009), where the gene responsible for its biosynthesis, bbBsls, was knocked out in Beauveria bassiana.[2] This genetic manipulation resulted in a fungal strain incapable of producing this compound.
Experimental Data: Genetic Knockout of bbBsls
| Experimental Group | Target Insect | Key Finding | Reference |
| Wild-Type B. bassiana | Manduca sexta (tobacco hornworm), Spodoptera litura (tobacco cutworm), Aedes aegypti (yellow fever mosquito) | Significant insect mortality. | Xu et al. (2009) |
| ΔbbBsls Knockout Mutant | Manduca sexta, Spodoptera litura, Aedes aegypti | Abolished this compound production and a drastic reduction in virulence.[2] | Xu et al. (2009) |
This study unequivocally demonstrates that this compound is a primary contributor to the insecticidal activity of B. bassiana.
Alternative Approaches for Pinpointing the Molecular Target
While genetic knockout confirms the importance of this compound, it does not directly identify its molecular target. Several alternative and complementary techniques can be employed for this purpose.
| Method | Principle | Potential Application to this compound | Required Tools & Expertise |
| Chemical Genetics (Affinity-Based) | A tagged version of the small molecule (e.g., biotinylated this compound) is used as "bait" to pull down its interacting proteins from a cell lysate. | Identify proteins that directly bind to this compound, providing strong candidates for its molecular target. | Synthesis of a biotinylated this compound derivative, affinity chromatography, mass spectrometry for protein identification. |
| Proteomics | Compares the protein expression profiles of insect cells or tissues treated with this compound to untreated controls. | Identify proteins or pathways that are significantly up- or down-regulated in response to this compound, suggesting their involvement in its mode of action. | Cell culture, protein extraction, mass spectrometry (e.g., LC-MS/MS), bioinformatics for data analysis. |
| Electrophysiology | Directly measures the electrical properties of single cells, such as neurons or muscle cells, to assess the effect of a compound on ion channel activity. | Characterize the specific effects of this compound on different types of ion channels (e.g., potassium, sodium, calcium channels) in insect neurons. | Patch-clamp electrophysiology setup, isolated insect neurons or cell lines expressing specific ion channels. |
To date, published research has not yet detailed the successful application of these alternative methods to definitively identify the molecular target of this compound. However, they represent promising avenues for future investigation.
Experimental Protocols
Genetic Knockout of bbBsls in Beauveria bassiana (Based on Xu et al., 2009)
While the complete, detailed protocol is not publicly available, the general approach involved targeted gene replacement through homologous recombination.
Workflow for bbBsls Gene Knockout:
References
Comparative study of Bassianolide production in different fungal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Bassianolide production, focusing primarily on the entomopathogenic fungus Beauveria bassiana. While historically isolated from both Beauveria bassiana and Verticillium lecanii, current quantitative data and detailed biosynthetic pathway information are predominantly available for B. bassiana. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the biosynthetic and experimental workflows to aid in research and development.
Data Presentation: Quantitative Analysis of this compound Production
Quantitative data on this compound production across different fungal strains under standardized culture conditions is limited in publicly available literature. The most concrete data comes from in vivo studies of Beauveria bassiana.
| Fungal Strain | Production Condition | This compound Yield | Reference |
| Beauveria bassiana 331R | In vivo (infected Tenebrio molitor larvae) | 20.6–51.1 µg/g | [1][2][3][4][5][6] |
| Verticillium lecanii | Not specified in recent literature | Data not available | [7] |
Note: The yield from Tenebrio molitor larvae was determined 30 minutes post-extraction using an ultrasonic treatment. It is important to note that in vivo production may differ significantly from in vitro fermentation due to host-fungus interactions. Further research is required to establish and compare this compound yields from various fungal strains in standardized liquid culture environments.
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification and comparison of this compound production. Below are protocols for extraction and analysis.
Protocol 1: Extraction of this compound from Fungal-Infected Insect Larvae
This protocol is adapted from a study using Beauveria bassiana-infected Tenebrio molitor larvae.[1][5]
Materials:
-
Infected insect larvae
-
70% Ethanol (EtOH)
-
Homogenizer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Grind the infected insect larvae in 70% EtOH.
-
Subject the homogenate to ultrasonic treatment for 30 minutes.[1][5]
-
Centrifuge the sample to pellet solid debris.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to analysis.
Protocol 2: Quantification of this compound using UPLC-Q-Orbitrap MS
This method allows for the rapid and sensitive quantification of this compound.[1][5]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole-Orbitrap Mass Spectrometer (Q-Orbitrap MS)
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (specific gradient conditions should be optimized)
-
Flow Rate: As per column specifications
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan or targeted SIM/dd-MS2
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte to a standard curve generated from a certified this compound reference standard.
Protocol 3: General Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)
A general HPLC method can also be employed for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection can be challenging with UV detectors. A low wavelength (e.g., 200-210 nm) may be used, but sensitivity will be limited. Evaporative Light Scattering Detection (ELSD) is a more suitable alternative for non-chromophoric compounds.
-
Quantification: Based on a calibration curve prepared from a certified this compound reference standard.
Mandatory Visualization
Biosynthesis and Signaling
The biosynthesis of this compound in Beauveria bassiana is governed by a nonribosomal peptide synthetase (NRPS) encoded by the bbBsls gene.[8][9][10] The regulation of this gene is complex and likely influenced by various signaling pathways that respond to environmental and host cues. While specific transcription factors directly regulating bbBsls are not yet fully elucidated, the expression of many NRPS genes in fungi is known to be under the control of global regulators of secondary metabolism and stress response pathways.
Caption: Simplified biosynthetic pathway of this compound in Beauveria bassiana.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from fungal sources.
Caption: General workflow for this compound extraction and quantification.
References
- 1. A network of transcription factors in complex with a regulating cell cycle cyclin orchestrates fungal oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistas.ups.edu.ec [revistas.ups.edu.ec]
- 3. researchgate.net [researchgate.net]
- 4. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate Oosporein Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. out-grow.com [out-grow.com]
Evaluating the Synergistic Effects of Bassianolide with Other Biopesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and sustainable pest management strategies has led to a growing interest in biopesticides. Bassianolide, a cyclooctadepsipeptide produced by the entomopathogenic fungus Beauveria bassiana, has demonstrated significant insecticidal activity.[1][2] This guide provides a comparative analysis of the synergistic effects of this compound, primarily through studies involving its source organism Beauveria bassiana, with other biopesticides. By combining biopesticides, it is possible to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance in target pests.
Understanding this compound's Mode of Action
While the precise mode of action of this compound is not fully elucidated, it is understood to target the neuromuscular junction in insects.[1] It is thought to act on ion channels, disrupting normal nerve impulse transmission and leading to paralysis and eventual death of the insect.[1] This distinct mode of action presents a strong basis for synergistic combinations with other biopesticides that have different target sites.
Caption: Putative mode of action of this compound at the insect neuromuscular junction.
Synergistic Combinations: Performance Data
The following tables summarize quantitative data from studies evaluating the synergistic effects of Beauveria bassiana (the source of this compound) with other biopesticides. It is important to note that these studies were conducted using the whole fungal organism, and the observed synergy may be attributed to a combination of its bioactive metabolites, including this compound.
Table 1: Synergistic Effects of Beauveria bassiana and Pyrethrins (B594832) against Cotton Aphid (Aphis gossypii)
| Treatment | LC50 (mg/L) | Co-toxicity Factor* | Synergistic Effect |
| 1.5% Pyrethrins Emulsion in Water | 5.05 | - | - |
| 1.0% B. bassiana · Pyrethrins OD (0.7:0.3 ratio) | 1.98 | >100 | Synergistic |
*A co-toxicity factor significantly greater than 100 indicates a synergistic effect.[3]
Table 2: Interaction of Beauveria bassiana with Emamectin (B195283) Benzoate (B1203000) against Oriental Fruit Fly (Bactrocera dorsalis)
| Ratio of Emamectin Benzoate to B. bassiana | Co-toxicity Coefficient | Interaction |
| > 4:1 | > 100 | Synergistic |
Table 3: Interaction of Beauveria bassiana with Azadirachtin against Two-spotted Spider Mite (Tetranychus urticae) Larvae
| Combination | Observed Effect |
| B. bassiana (at LC20) + Azadirachtin (at LC40) | Additive |
[This study indicated an additive effect, suggesting compatibility and potential for combined use, though not strong synergy under the tested conditions.]
Experimental Protocols
A key methodology for evaluating the synergistic effect of biopesticide combinations is the calculation of the Synergism Ratio (SR).
Protocol for Determining Synergism Ratio (SR)
1. Objective: To determine if the combination of two biopesticides results in a synergistic, additive, or antagonistic effect on a target pest.
2. Materials:
- Target insect pest population (laboratory-reared or field-collected).
- Biopesticide A (e.g., this compound or B. bassiana).
- Biopesticide B (e.g., Pyrethrin, Azadirachtin).
- Appropriate solvents or carriers for each biopesticide.
- Spray tower or other application device for uniform treatment.
- Rearing cages or containers for treated insects.
- Controlled environment chamber (temperature, humidity, photoperiod).
3. Preliminary Assays (Dose-Response):
- Conduct dose-response bioassays for each biopesticide individually to determine the lethal concentration that kills 50% of the test population (LC50).
- A series of concentrations for each biopesticide should be tested to establish a reliable dose-response curve.
4. Combination Assay:
- Based on the individual LC50 values, select concentrations for the combination study. Often, sublethal concentrations (e.g., LC25 or LC40) are used.
- Prepare the biopesticide mixture at the desired concentrations.
- Treat the insects with the biopesticide mixture using the same application method as the individual assays.
- Include control groups treated with the solvent/carrier only and with each biopesticide individually at the same concentrations used in the mixture.
5. Data Collection and Analysis:
Record insect mortality at regular intervals (e.g., 24, 48, 72 hours) after treatment.
Calculate the corrected mortality using Abbott's formula if control mortality is observed.
Determine the LC50 of the biopesticide mixture.
Calculate the Synergism Ratio (SR) using the following formula:
Caption: Workflow for evaluating biopesticide synergy.
Logical Relationships in Synergistic Action
The synergistic effect between this compound (or B. bassiana) and other biopesticides can be attributed to several logical relationships in their modes of action.
Caption: Logical relationships in synergistic biopesticide action.
Conclusion
The available evidence strongly suggests that combining Beauveria bassiana, the producer of this compound, with other biopesticides such as pyrethrins and emamectin benzoate can lead to synergistic effects, resulting in enhanced pest control efficacy. While studies focusing specifically on isolated this compound are needed to fully deconvolute its individual contribution to these synergistic interactions, the data from whole-organism studies provide a compelling rationale for the development of combination biopesticide formulations. Researchers and drug development professionals are encouraged to further investigate these synergistic relationships, focusing on optimizing ratios, understanding the underlying biochemical and physiological mechanisms, and evaluating performance under field conditions. Such research will be pivotal in advancing the development of next-generation, sustainable pest management solutions.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Biosynthesis of the cyclooligomer depsipeptide this compound, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixing <i>Beauveria bassiana</i> with natural pyrethrins and the application in pest control [journal.scau.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bassianolide and Other Fungal Cyclodepsipeptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
In the quest for novel therapeutic and agricultural agents, cyclodepsipeptides, a class of cyclic peptides produced by various fungi, have emerged as a promising source of bioactive compounds. Among these, Bassianolide, Beauvericin, and Enniatins, all metabolites of the entomopathogenic fungus Beauveria bassiana, have garnered significant attention for their diverse biological activities. This guide provides a head-to-head comparison of this compound with Beauvericin and Enniatins, focusing on their insecticidal, antimicrobial, and cytotoxic properties, supported by available experimental data and detailed methodologies.
Performance Comparison: A Data-Driven Overview
Cyclodepsipeptides exhibit a wide range of biological effects, with their efficacy varying depending on the specific compound, target organism, and experimental conditions. The following tables summarize the available quantitative data to facilitate a direct comparison of this compound, Beauvericin, and Enniatins.
Insecticidal Activity
While all three cyclodepsipeptides demonstrate insecticidal properties, direct comparative studies with this compound are limited. Beauvericin and Enniatins have been more extensively studied against various insect pests. This compound is recognized as a significant virulence factor of Beauveria bassiana, and studies on infected larvae show that both this compound and Beauvericin are major toxins, with Beauvericin often found in higher concentrations[1][2]. The mode of action for this compound is thought to involve the disruption of ion channels at the neuromuscular junction[3].
| Compound | Target Insect | Assay Type | Metric | Value | Reference |
| Beauvericin | Spodoptera littoralis (3rd instar larvae) | - | Mortality (after 4 days) | 96.5% at 100% concentration of crude extract | |
| Beauvericin | Spodoptera frugiperda (Sf-9 cell line) | Cytotoxicity | CC50 (24h) | 10 µM | [4] |
| Beauvericin | Spodoptera frugiperda (Sf-9 cell line) | Cytotoxicity | CC50 (72h) | 2.5 µM | [4] |
| Beauveria bassiana (WAH formulation) | Spodoptera litura (1st instar larvae) | Larval mortality | LC50 | 1.378 (conidia concentration not specified) | [1] |
| Beauveria bassiana (Green Beauveria formulation) | Spodoptera litura (1st instar larvae) | Larval mortality | LC50 | 2.024 (conidia concentration not specified) | [1] |
Table 1: Comparative Insecticidal Activity. Note the variability in experimental setups and metrics, highlighting the need for standardized comparative assays.
Antimicrobial Activity
Beauvericin and Enniatins have demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and some fungi. Data for this compound's antimicrobial effects are less prevalent in the reviewed literature.
| Compound | Target Microorganism | Metric | Value (µM) | Reference |
| Beauvericin | Bacillus subtilis | MIC | >100 | [5] |
| Beauvericin | Staphylococcus aureus | MIC | >100 | [5] |
| Enniatin A | Bacillus subtilis | MIC | 6.25 | [5] |
| Enniatin A | Staphylococcus aureus | MIC | 12.5 | [5] |
| Enniatin A1 | Bacillus subtilis | MIC | 12.5 | [5] |
| Enniatin A1 | Staphylococcus aureus | MIC | 25 | [5] |
| Enniatin B | Bacillus subtilis | MIC | >100 | [5] |
| Enniatin B | Staphylococcus aureus | MIC | >100 | [5] |
| Enniatin B1 | Bacillus subtilis | MIC | 50 | [5] |
| Enniatin B1 | Staphylococcus aureus | MIC | 100 | [5] |
Table 2: Comparative Antimicrobial Activity (MIC - Minimum Inhibitory Concentration).
Cytotoxicity
The cytotoxic effects of these cyclodepsipeptides have been evaluated against various cancer cell lines, revealing potent anti-proliferative activities. Beauvericin and Enniatins, in particular, have been the subject of numerous cytotoxicity studies.
| Compound | Cell Line | Metric | Value (µM) | Reference |
| Beauvericin | N87 (human gastric) | IC50 (48h) | 27.5 | [5] |
| Enniatin A | N87 (human gastric) | IC50 (48h) | 1.7 | [5] |
| Enniatin A1 | N87 (human gastric) | IC50 (48h) | 0.003 | [5] |
| Enniatin B | N87 (human gastric) | IC50 (48h) | 4.6 | [5] |
| Enniatin B1 | N87 (human gastric) | IC50 (48h) | 0.8 | [5] |
Table 3: Comparative Cytotoxicity against Human Cancer Cell Lines (IC50 - Half-maximal Inhibitory Concentration).
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for the key assays are provided below.
Insecticidal Bioassay (Topical Application)
This method is used to determine the contact toxicity of a compound to an insect.
Materials:
-
Test insects (e.g., Spodoptera larvae)
-
Test compound (this compound, Beauvericin, or Enniatin) dissolved in a suitable solvent (e.g., acetone)
-
Microapplicator
-
Petri dishes lined with filter paper
-
Insect diet
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control should also be prepared.
-
Insect Handling: Anesthetize the insects (e.g., using CO2 or chilling) to facilitate handling.
-
Topical Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect[6].
-
Incubation: Place the treated insects in individual petri dishes with a small piece of artificial diet.
-
Observation: Incubate the insects under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Data Collection: Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.
Insecticidal Bioassay (Diet Incorporation)
This method assesses the oral toxicity of a compound.
Materials:
-
Test insects (e.g., Spodoptera larvae)
-
Test compound
-
Artificial insect diet
-
Multi-well bioassay trays
-
Incubator
Procedure:
-
Preparation of Treated Diet: Incorporate the test compound into the molten artificial diet at various concentrations. A control diet without the test compound should also be prepared.
-
Diet Dispensing: Dispense the treated and control diets into the wells of the bioassay trays and allow them to solidify.
-
Insect Infestation: Place one larva into each well.
-
Incubation: Seal the trays and incubate under controlled conditions.
-
Data Collection: Record mortality and larval weight at specific time points (e.g., after 7 days).
-
Data Analysis: Calculate the LC50 and/or the effective concentration that causes 50% growth inhibition (EC50).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB directly in the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell line (e.g., N87)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of cyclodepsipeptides are attributed to their ability to interact with cellular membranes and modulate various signaling pathways.
Ion Channel Modulation
A primary mechanism of action for many cyclodepsipeptides is their ionophoric nature, allowing them to form channels or carriers that transport cations across biological membranes. This disruption of ion homeostasis can trigger a cascade of cellular events. This compound, in particular, is thought to exert its insecticidal effect by acting on ion channels at the neuromuscular junction, leading to paralysis[3]. While the specific channels are not fully elucidated, voltage-gated calcium channels are a likely target for many insecticidal compounds[7][8][9].
Caption: Proposed mechanism of this compound's insecticidal action.
Apoptosis Induction
Beauvericin and Enniatins are known to induce apoptosis (programmed cell death) in various cell types. This process is often initiated by mitochondrial dysfunction. These cyclodepsipeptides can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the key executioners of apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by Beauvericin and Enniatins.
Pharmacokinetics: A Critical Gap in Knowledge
Despite the promising biological activities of this compound, there is a significant lack of publicly available data regarding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic or agricultural agent. In contrast, some pharmacokinetic studies have been conducted on Beauvericin, indicating that it can be absorbed and distributed in tissues, although its metabolism can be rapid[7]. The cyclic and often N-methylated structure of cyclodepsipeptides may confer some resistance to enzymatic degradation, potentially improving oral bioavailability[10]. Further research into the pharmacokinetics of this compound is essential to evaluate its potential for in vivo applications.
Conclusion
This compound, Beauvericin, and Enniatins represent a fascinating group of cyclodepsipeptides with a broad spectrum of biological activities. While Beauvericin and Enniatins have been more extensively characterized in terms of their antimicrobial and cytotoxic effects, this compound holds significant promise as an insecticide. The lack of direct comparative studies and the scarcity of pharmacokinetic data for this compound highlight critical areas for future research. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation and a more comprehensive understanding of these potent fungal metabolites, ultimately paving the way for their potential application in medicine and agriculture.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beauvericin cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of insect Ca(v) channels by peptidic spider toxins [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Inhibition of Voltage-Gated Calcium Channels as Common Mode of Action for (Mixtures of) Distinct Classes of Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bassianolide's Crucial Role in the Pathogenicity of Beauveria bassiana: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bassianolide's role in the pathogenicity of the entomopathogenic fungus Beauveria bassiana against other virulence factors. Experimental data from various studies are presented to validate its significance, alongside detailed methodologies for key experiments to facilitate reproducibility and further research.
Comparative Analysis of Virulence Factors
Beauveria bassiana produces a cocktail of secondary metabolites that contribute to its virulence against insect hosts. Among these, this compound, a cyclooligomer depsipeptide, has been identified as a highly significant virulence factor.[1] Its role, along with other key toxins, is summarized below.
Table 1: Comparison of Key Virulence Factors in Beauveria bassiana
| Virulence Factor | Chemical Class | Biosynthesis Gene(s) | Role in Pathogenicity | Quantitative Data (where available) |
| This compound | Cyclooligomer Depsipeptide | bbBsls (NRPS) | Significant virulence factor; insecticidal activity.[1] | Abolishing production via bbBsls knockout leads to a significant reduction in virulence. Specific comparative mortality data is needed for a full quantitative comparison. |
| Beauvericin | Cyclodepsipeptide | bbBeas (NRPS) | Contributes to virulence, but its role is not considered as critical as this compound.[1] | Gene knockout mutants show reduced virulence.[1] |
| Oosporein (B1530899) | Dibenzoquinone | BbOpS1 (PKS) | Primarily involved in evading the insect's immune system and facilitating fungal growth post-mortem by limiting bacterial competition.[2][3] | Overproduction mutants show increased virulence with a reduction in LT50 of 18-39% against Galleria mellonella.[2] |
| Tenellin | 2-pyridone | BbtenS | Does not appear to contribute significantly to virulence in insect pathogenesis.[1] | Gene knockout mutants show no significant difference in virulence compared to wild-type.[4] |
NRPS: Non-Ribosomal Peptide Synthetase; PKS: Polyketide Synthase; LT50: Median Lethal Time.
Experimental Validation of this compound's Role
The primary method for validating the role of a specific secondary metabolite in pathogenicity is through the creation and analysis of a gene knockout mutant. In the case of this compound, the non-ribosomal peptide synthetase (NRPS) gene, bbBsls, is responsible for its biosynthesis.
Experimental Workflow for Validating this compound's Function
Caption: Workflow for validating this compound's role in pathogenicity.
Experimental Protocols
Generation of a bbBsls Knockout Mutant via Agrobacterium tumefaciens-mediated Transformation (ATMT)
This protocol outlines the key steps for creating a targeted gene deletion of bbBsls in B. bassiana.
-
Vector Construction:
-
Amplify the 5' and 3' flanking regions of the bbBsls gene from B. bassiana genomic DNA using PCR.
-
Clone these flanking regions into a binary vector (e.g., pDHt2) on either side of a selectable marker gene, such as the hygromycin resistance gene (hph).
-
Transform the resulting knockout vector into Agrobacterium tumefaciens strain AGL1 by electroporation.
-
-
Co-cultivation:
-
Grow the transformed A. tumefaciens in liquid LB medium supplemented with appropriate antibiotics to an OD600 of 0.8.
-
Harvest and resuspend the A. tumefaciens cells in induction medium (IM) containing acetosyringone (B1664989) (200 µM) and incubate for 6 hours at 28°C.
-
Prepare a conidial suspension of wild-type B. bassiana at a concentration of 1 x 10^6 conidia/mL.
-
Mix the A. tumefaciens suspension with the B. bassiana conidial suspension.
-
Spread the mixture onto a cellophane membrane placed on IM agar (B569324) plates.
-
Co-cultivate at 28°C for 48 hours.
-
-
Selection and Verification of Transformants:
-
Transfer the cellophane membrane to a selective medium (e.g., PDA) containing hygromycin B and cefotaxime (B1668864) to select for fungal transformants and inhibit bacterial growth.
-
Isolate individual fungal colonies that grow on the selective medium.
-
Verify the integration of the knockout cassette and the deletion of the bbBsls gene in the putative transformants using PCR and Southern blot analysis.
-
Insect Bioassays
This protocol describes a standard method for assessing the virulence of B. bassiana strains against an insect host, such as the greater wax moth (Galleria mellonella).
-
Fungal Spore Preparation:
-
Culture the wild-type, ΔbbBsls mutant, and complemented strains of B. bassiana on a suitable agar medium (e.g., PDA) for 10-14 days to allow for sporulation.
-
Harvest conidia by scraping the surface of the culture and suspending them in a sterile 0.05% Tween 80 solution.
-
Determine the conidial concentration using a hemocytometer and adjust to the desired concentrations (e.g., 1 x 10^7 conidia/mL).
-
-
Insect Inoculation:
-
Select healthy, last-instar larvae of G. mellonella.
-
Immerse the larvae in the conidial suspension for 10-15 seconds.
-
For the control group, immerse larvae in a sterile 0.05% Tween 80 solution.
-
Place the treated larvae individually in sterile petri dishes with a food source.
-
Incubate at 25°C and monitor daily for mortality.
-
-
Data Analysis:
-
Record mortality daily for a period of 7-10 days.
-
Calculate the median lethal time (LT50), which is the time required to kill 50% of the insect population, for each fungal strain.
-
If testing different concentrations, calculate the median lethal concentration (LC50), the concentration of conidia required to kill 50% of the population at a specific time point.
-
Statistical analysis (e.g., Probit analysis) should be used to determine significant differences in virulence between the strains.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the extraction and quantification of this compound from fungal cultures.
-
Extraction:
-
Grow the B. bassiana strains in a suitable liquid medium (e.g., PDB) for 7-10 days.
-
Separate the mycelium from the culture broth by filtration.
-
Lyophilize and grind the mycelium.
-
Extract the powdered mycelium with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, using sonication or shaking.
-
Evaporate the solvent to obtain a crude extract.
-
-
HPLC Analysis:
-
Dissolve the crude extract in a known volume of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Perform chromatographic separation on a C18 reversed-phase column.
-
Use a mobile phase gradient, for example, of acetonitrile (B52724) and water.
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard. A recent study using UPLC-Q-Orbitrap MS identified this compound concentrations in infected Tenebrio molitor larvae to be between 20.6–51.1 µg/g.[5]
-
Regulatory Pathways and Future Perspectives
The biosynthesis of secondary metabolites in B. bassiana is a tightly regulated process involving a complex network of transcription factors and signaling pathways.
Regulatory Cascade of Oosporein Biosynthesis
References
- 1. pnas.org [pnas.org]
- 2. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of oosporein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. Characterization of T-DNA insertion mutants with decreased virulence in the entomopathogenic fungus Beauveria bassiana JEF-007 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the environmental impact of Bassianolide versus chemical pesticides
The escalating demand for agricultural productivity has led to a heavy reliance on pesticides. However, the widespread use of synthetic chemical pesticides has raised significant environmental and health concerns, prompting a search for safer alternatives. Biopesticides, derived from natural sources, are gaining attention as a more sustainable approach to pest management. This guide provides a comparative assessment of the environmental impact of Bassianolide, a naturally occurring insecticidal compound, and conventional chemical pesticides, focusing on their effects on non-target organisms, soil, and water ecosystems.
Executive Summary
This compound is a cyclooctadepsipeptide produced by the entomopathogenic fungus Beauveria bassiana. It is one of the active components in some biocontrol products that utilize this fungus. In contrast, chemical pesticides encompass a broad range of synthetic compounds, with neonicotinoids (e.g., imidacloprid) and pyrethroids being among the most widely used classes. While comprehensive, direct comparative data between isolated this compound and specific chemical pesticides is limited, this guide synthesizes available information to provide a scientific comparison of their known environmental impacts.
Data Presentation: Comparative Ecotoxicity and Environmental Fate
The following tables summarize available quantitative data on the toxicity and environmental persistence of selected chemical pesticides. Due to a lack of publicly available data for isolated this compound, these fields are marked as "Data not available." This highlights a critical knowledge gap and the need for further research into the specific ecotoxicological profile of this promising biopesticide.
Table 1: Acute Toxicity to Non-Target Organisms
| Pesticide | Test Organism | Exposure Route | Endpoint (Value) | Unit |
| This compound | Honey Bee (Apis mellifera) | Oral | Data not available | µ g/bee |
| Honey Bee (Apis mellifera) | Contact | Data not available | µ g/bee | |
| Earthworm (Eisenia fetida) | Artificial Soil | Data not available | mg/kg soil | |
| Daphnia magna | Acute Immobilisation | Data not available | mg/L | |
| Imidacloprid (B1192907) | Honey Bee (Apis mellifera) | Oral | LD50: 0.0037 - 0.15[1][2] | µ g/bee |
| Honey Bee (Apis mellifera) | Contact | LD50: 0.024 - 0.081[1] | µ g/bee | |
| Earthworm (Eisenia fetida) | Artificial Soil | LC50 (14d): >1000 | mg/kg soil | |
| Daphnia magna | Acute Immobilisation (48h) | EC50: 85 | mg/L | |
| Glyphosate (B1671968) | Honey Bee (Apis mellifera) | Oral | LD50: >100 | µ g/bee |
| Earthworm (Eisenia fetida) | Artificial Soil | LC50 (14d): >5000 | mg/kg soil | |
| Daphnia magna | Acute Immobilisation (48h) | EC50: 1.4 - 10.6[3] | mg a.i./L |
Table 2: Environmental Fate and Persistence
| Pesticide | Medium | Parameter | Value | Unit |
| This compound | Soil | Half-life (DT50) | Data not available | days |
| Water | Persistence | Data not available | - | |
| Imidacloprid | Soil | Half-life (DT50) | 28 - 229 | days |
| Water | Persistence | Detected in 44% of US rivers (2013-2022)[4] | - | |
| Glyphosate | Soil | Half-life (DT50) | 2 - 197 (typically 30-60)[5][6] | days |
| Water | Persistence | Frequently detected in waterways | - |
Experimental Protocols
Standardized protocols are essential for the reliable assessment of pesticide toxicity. The following methodologies, based on OECD Guidelines for the Testing of Chemicals, are commonly employed to evaluate the environmental impact of substances like this compound and chemical pesticides.
OECD 202: Daphnia sp., Acute Immobilisation Test[7][8][9][10][11]
This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.
-
Test Organisms: Young daphnids (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of at least five concentrations of the test substance in a static or semi-static system for 48 hours.
-
Endpoint: The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The concentration that causes immobilisation in 50% of the test population (EC50) at 48 hours is calculated.
OECD 207: Earthworm, Acute Toxicity Test[5][6][12][13][14]
This guideline describes two methods to determine the acute toxicity of substances to earthworms (Eisenia fetida).
-
Filter Paper Contact Test (Screening): Earthworms are exposed to the test substance on moist filter paper for 48 hours to identify potentially toxic chemicals.
-
Artificial Soil Test: Earthworms are kept in a precisely defined artificial soil treated with at least five concentrations of the test substance. Mortality and sublethal effects like weight loss are assessed after 7 and 14 days.
-
Endpoint: The concentration that is lethal to 50% of the earthworms (LC50) is determined.
OECD 213: Honeybees, Acute Oral Toxicity Test[4][15][16][17][18]
This test evaluates the acute oral toxicity of a substance to adult worker honeybees.
-
Test Organisms: Young adult worker honeybees are used.
-
Exposure: Bees are fed a sucrose (B13894) solution containing at least five different concentrations of the test substance.
-
Endpoint: Mortality is recorded at 4, 24, and 48 hours. The test can be extended to 96 hours if significant mortality occurs between 24 and 48 hours.
-
Data Analysis: The dose that is lethal to 50% of the bees (LD50) is calculated.
OECD 236: Fish Embryo Acute Toxicity (FET) Test[3][19][20][21][22]
This test determines the acute toxicity of chemicals on the embryonic stages of fish, typically zebrafish (Danio rerio).
-
Test Organisms: Newly fertilized zebrafish eggs are used.
-
Exposure: Embryos are exposed to the test substance at a range of concentrations for 96 hours.
-
Endpoints: Lethality is assessed based on four apical observations recorded every 24 hours: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud from the yolk sac, and lack of heartbeat.
-
Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated.
Signaling Pathways and Experimental Workflows
Understanding the mode of action of pesticides is crucial for assessing their specific environmental risks. The following diagrams illustrate the known or proposed signaling pathways for this compound and common chemical pesticides, as well as a generalized experimental workflow for toxicity testing.
Discussion and Conclusion
The available evidence suggests that chemical pesticides like imidacloprid and glyphosate pose significant environmental risks. Imidacloprid is highly toxic to non-target insects, particularly bees, and its persistence in soil and water is a major concern[4][7][8][9][10][11]. Glyphosate, while generally having lower acute toxicity to insects, can persist in the soil for months and has been shown to negatively impact soil microbial communities by altering their diversity and function[6][12][13][14][15]. Its presence in water bodies also raises concerns about its impact on aquatic ecosystems[3][16][17][18].
Information on the specific environmental impact of isolated this compound is scarce. As a secondary metabolite of Beauveria bassiana, its presence in the environment is linked to the application and persistence of the fungus itself. While B. bassiana is considered a more environmentally friendly alternative to chemical pesticides, some studies have indicated potential risks to non-target organisms, including pollinators and earthworms, though these effects are often less severe than those of broad-spectrum chemical insecticides. The mode of action of this compound is thought to involve the disruption of ion channels in insects, a target shared by some chemical pesticides like pyrethroids and the diamide (B1670390) class of insecticides which also target ryanodine receptors[19][20][21][22]. This specificity towards insect ion channels could potentially translate to lower toxicity in vertebrates.
The lack of comprehensive, standardized ecotoxicological data for isolated this compound is a significant barrier to a direct and quantitative comparison with chemical pesticides. To fully assess its environmental credentials, further research is imperative. This research should focus on:
-
Standardized Ecotoxicity Testing: Conducting acute and chronic toxicity studies on a range of non-target organisms using OECD guidelines.
-
Environmental Fate Studies: Determining the persistence, degradation pathways, and mobility of this compound in soil and water.
-
Mode of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways affected by this compound in both target and non-target organisms.
References
- 1. medicopublication.com [medicopublication.com]
- 2. boerenlandvogels.nl [boerenlandvogels.nl]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pomais.com [pomais.com]
- 6. How Long Glyphosate Lasts in Soil (And Why It Builds Up) [nomoreglyphosate.nz]
- 7. mdpi.com [mdpi.com]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. New research reveals widespread contamination of English rivers with pesticides commonly used as flea treatments : Broadcast: News items : University of Sussex [sussex.ac.uk]
- 10. A Survey of Imidacloprid Levels in Water Sources Potentially Frequented by Honeybees (Apis mellifera) in the Eastern USA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative chronic toxicity of three neonicotinoids on New Zealand packaged honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glyphosate impacts soil microbes – Bruns Soil Microbiology Lab [sites.psu.edu]
- 13. Soil Microbial Communities in Diverse Agroecosystems Exposed to the Herbicide Glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Glyphosate-microbial interactions: metagenomic insights and future directions [frontiersin.org]
- 15. soilassociation.org [soilassociation.org]
- 16. Comparative acute toxicity of glyphosate-based herbicide (GBH) to Daphnia magna, Tisbe longicornis, and Emerita analoga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advances in structural and functional studies of the insect ryanodine receptor and the related resistance mechanisms [nyxxb.cn]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Bassianolide: A Guide for Laboratory Professionals
Effective management and disposal of Bassianolide are crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a cyclooctadepsipeptide with potent insecticidal properties, this compound and its associated waste must be handled as hazardous chemical waste.[1] Adherence to established protocols is essential to prevent environmental contamination and minimize health risks to researchers and laboratory personnel.
This guide provides comprehensive, step-by-step procedures for the safe handling, chemical inactivation, and ultimate disposal of this compound, designed for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, all personnel must adhere to strict safety measures to minimize the risk of exposure.
Engineering Controls: Always handle solid this compound powder and concentrated solutions in a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.
Personal Protective Equipment (PPE): All personnel involved in the handling or disposal of this compound must wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes.[3]
-
Protective Clothing: A full-length lab coat and closed-toe shoes are necessary to prevent skin contamination.[2]
Chemical Inactivation and Disposal Protocols
Due to its cyclic depsipeptide structure containing ester and amide bonds, this compound can be effectively inactivated through base-catalyzed hydrolysis. This process, known as saponification, cleaves the ester linkages, destroying the molecule's biological activity.[1][4][5][6][7]
The following protocols are based on established methods for the inactivation of chemically similar mycotoxins.[8][9][10] A solution of sodium hypochlorite (B82951) (NaOCl) and sodium hydroxide (B78521) (NaOH) is recommended to ensure complete degradation.[8][9]
Protocol for Liquid Waste Inactivation
This procedure is for liquid waste containing this compound, such as unused experimental solutions or contaminated solvents (ensure compatibility with bleach).
-
Preparation of Inactivation Solution: In a designated container within a chemical fume hood, prepare a fresh inactivation solution consisting of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide .
-
Inactivation: Carefully add the this compound-contaminated liquid waste to the inactivation solution.
-
Contact Time: Allow the mixture to react for a minimum of 4 hours to ensure complete degradation.[8][9]
-
Neutralization: After the 4-hour contact time, the basic solution must be neutralized. Slowly add the treated waste to a large volume of cold water. Then, while stirring, cautiously add a weak acid (e.g., citric acid or acetic acid) until the pH of the solution is between 5.5 and 9.5.[11] Monitor the pH using indicator strips or a calibrated pH meter. This process may generate heat and should be performed with care.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local and institutional regulations.[11]
Protocol for Contaminated Solid Waste and Equipment
This procedure is for decontaminating non-burnable solid waste (e.g., glassware, stir bars) and lab equipment.
-
Preparation of Inactivation Solution: Prepare a fresh inactivation solution of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide .[8][9]
-
Decontamination: Completely immerse the contaminated items in the inactivation solution. If an item cannot be immersed, thoroughly wipe all contaminated surfaces with the solution.
-
Contact Time: Allow a minimum contact time of 4 hours .[8][9]
-
Rinsing: After decontamination, thoroughly rinse the items with water.
-
Final Disposal: The spent inactivation solution should be neutralized and disposed of as described in the liquid waste protocol. The decontaminated solid waste can then be disposed of through standard laboratory glass or solid waste streams.
Summary of Decontamination Parameters
The quantitative parameters for the recommended chemical inactivation protocols are summarized in the table below for easy reference.
| Parameter | Liquid Waste | Solid Waste & Equipment | Source |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH) | Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH) | [8][9] |
| NaOCl Concentration | 2.5% | 2.5% | [8][9] |
| NaOH Concentration | 0.25 N | 0.25 N | [8][9] |
| Minimum Contact Time | 4 hours | 4 hours | [8][9] |
| Final pH for Disposal | 5.5 - 9.5 | 5.5 - 9.5 | [11] |
Accidental Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Don PPE: Before cleanup, don the required PPE (gloves, safety goggles, lab coat).
-
Contain the Spill: For liquid spills, use an inert absorbent material, such as sand or earth, to contain the spill.[12] Do not use combustible materials like paper towels directly on the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Carefully apply the 2.5% sodium hypochlorite and 0.25 N sodium hydroxide inactivation solution to the spill area. Allow a contact time of at least 4 hours.
-
Collect Waste: Collect the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste.
-
Final Cleaning: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the collected hazardous waste through your institution's environmental health and safety office.
This compound Disposal Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 4. jk-sci.com [jk-sci.com]
- 5. study.com [study.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. uab.cat [uab.cat]
- 10. ehs.mit.edu [ehs.mit.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. laballey.com [laballey.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Bassianolde
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds are paramount to both personal safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper management of Bassianolide in a laboratory setting. Adherence to these procedural guidelines will help ensure a safe research environment and the integrity of your experimental outcomes.
I. This compound Hazard Profile and Toxicity
This compound is a cyclodepsipeptide with insecticidal properties, produced by the fungus Beauveria bassiana. While it is a potent agent against insects, its mammalian toxicity is relatively low. The following table summarizes the available quantitative data.
| Metric | Value | Species | Route | Reference |
| Acute Oral LD50 (Beauveria bassiana) | >5000 mg/kg | Rat (female) | Oral | [cite: ] |
| Toxicity Classification (Beauveria bassiana) | Class IV (practically non-toxic to mammals) | N/A | N/A | [cite: ] |
II. Personal Protective Equipment (PPE) and Handling
When working with this compound, especially in its pure, powdered form, appropriate personal protective equipment is mandatory to prevent accidental exposure.
Recommended PPE:
-
Gloves: Chemical-impermeable gloves are essential. Nitrile gloves are a suitable option. Always inspect gloves for tears or holes before use.[1]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Lab Coat: A long-sleeved lab coat should be worn to protect skin and personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if working with the powder outside of a contained space, a full-face respirator should be used.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling the compound.
III. Step-by-Step Operational Plan for Handling this compound
The following protocol outlines a safe workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
